molecular formula C11H22O2 B15482906 2-Butylheptanoic acid CAS No. 22058-70-4

2-Butylheptanoic acid

Cat. No.: B15482906
CAS No.: 22058-70-4
M. Wt: 186.29 g/mol
InChI Key: UEWINXFENVHYDF-UHFFFAOYSA-N
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Description

2-Butylheptanoic acid is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

22058-70-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-butylheptanoic acid

InChI

InChI=1S/C11H22O2/c1-3-5-7-9-10(11(12)13)8-6-4-2/h10H,3-9H2,1-2H3,(H,12,13)

InChI Key

UEWINXFENVHYDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of 2-Butylheptanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "2-Butylheptanoic acid" is ambiguous and not consistently indexed in chemical databases. This guide will focus on the closely related and well-documented compound, 2-Butyloctanoic acid (CAS No. 27610-92-0) , as a representative α-branched-chain carboxylic acid. The principles, synthesis, and biological context discussed are broadly applicable to α-alkylated carboxylic acids.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-butyloctanoic acid, a representative branched-chain fatty acid. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

2-Butyloctanoic acid is a colorless liquid and a 2-butyl-substituted carboxylic acid.[1] It is used in the preparation of detergent compositions, providing viscosity and foam stability.[2] It also finds application as a catalyst in the Fenton and photo-Fenton oxidation processes for treating textile effluents.[3]

The following table summarizes the key physicochemical properties of 2-butyloctanoic acid.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄O₂[1][4][][6]
Molecular Weight 200.32 g/mol [1][4][][6]
CAS Number 27610-92-0[1][2][4][][6]
IUPAC Name 2-butyloctanoic acid[6]
Appearance Colorless liquid[1]
Boiling Point 230 °C (lit.)[4]
Density 0.887 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.438 (lit.)[4]
Flash Point 113 °C[2]
SMILES CCCCCCC(CCCC)C(=O)O[4][][6]
InChI 1S/C12H24O2/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3,(H,13,14)[4][6]
InChIKey OARDBPIZDHVTCK-UHFFFAOYSA-N[4][6]

Synthesis of α-Alkylated Carboxylic Acids: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and widely used method for the preparation of α-substituted and α,α-disubstituted carboxylic acids.[7][8] This method is particularly well-suited for the synthesis of compounds like 2-butyloctanoic acid.

This protocol outlines the general procedure for synthesizing 2-butyloctanoic acid starting from diethyl malonate and relevant alkyl halides.

Step 1: Deprotonation of Diethyl Malonate The α-hydrogens of diethyl malonate are acidic due to the presence of two adjacent carbonyl groups and can be removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[9][10]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a fresh solution of sodium ethoxide.

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

Step 2: First Alkylation (Introduction of the Butyl Group) The enolate of diethyl malonate is a potent nucleophile that can react with an alkyl halide in an SN2 reaction.[9][11]

  • To the solution of the diethyl malonate enolate, add 1-bromobutane (B133212) dropwise with continuous stirring.

  • After the addition is complete, reflux the mixture for several hours to ensure the completion of the alkylation reaction.

Step 3: Second Alkylation (Introduction of the Hexyl Group) The mono-alkylated malonic ester still possesses one acidic α-hydrogen, which can be removed by a base to perform a second alkylation.

  • After cooling the reaction mixture, add a second equivalent of sodium ethoxide to form the enolate of diethyl butylmalonate.

  • Add 1-bromohexane (B126081) dropwise and reflux the mixture to yield diethyl butylhexylmalonate.

Step 4: Hydrolysis and Decarboxylation The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final carboxylic acid product.[9][10]

  • Add a solution of sodium hydroxide (B78521) to the reaction mixture and reflux to saponify the ester groups.

  • Acidify the cooled solution with a strong acid (e.g., HCl) to protonate the carboxylate groups.

  • Heat the acidic solution to effect decarboxylation, leading to the formation of 2-butyloctanoic acid.

  • The final product can be isolated by extraction with an organic solvent, followed by drying and distillation.

Malonic_Ester_Synthesis DiethylMalonate Diethyl Malonate Enolate1 Enolate Formation DiethylMalonate->Enolate1 NaOEt MonoalkylatedEster Diethyl Butylmalonate Enolate1->MonoalkylatedEster AlkylHalide1 1-Bromobutane AlkylHalide1->MonoalkylatedEster Enolate2 Enolate Formation MonoalkylatedEster->Enolate2 NaOEt DialkylatedEster Diethyl Butylhexylmalonate Enolate2->DialkylatedEster AlkylHalide2 1-Bromohexane AlkylHalide2->DialkylatedEster Hydrolysis Hydrolysis (NaOH) DialkylatedEster->Hydrolysis DicarboxylicAcid Butylhexylmalonic Acid Hydrolysis->DicarboxylicAcid Decarboxylation Decarboxylation (Heat, H+) DicarboxylicAcid->Decarboxylation FinalProduct 2-Butyloctanoic Acid Decarboxylation->FinalProduct

Workflow for the synthesis of 2-butyloctanoic acid.

Biological Activity of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids that are widely present in nature and are consumed by humans through various dietary sources, particularly ruminant products like milk and meat.[12][13] Emerging research suggests that BCFAs are not merely sources of energy but also possess diverse biological activities.[12]

Studies in cellular and animal models have indicated that BCFAs may have several beneficial health effects, including:

  • Anti-inflammatory properties: BCFAs have been shown to reduce the expression of pro-inflammatory factors.[14][15]

  • Anti-cancer activity: Some BCFAs exhibit cytotoxicity towards cancer cells.[12][14]

  • Lipid-lowering effects: BCFAs may play a role in regulating lipid metabolism.[14][16]

  • Modulation of gut microbiota: BCFAs can influence the composition and activity of the gut microbiome.[16]

BCFAs are involved in numerous biochemical processes and can affect multiple signaling pathways.[14] They are primarily produced by the degradation of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[17][18] The metabolism of BCFAs is interconnected with that of BCAAs, and disruptions in these pathways have been linked to metabolic diseases like obesity and type 2 diabetes.[15][19]

One of the proposed mechanisms for the action of BCFAs is through the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[15]

BCFA_Signaling cluster_effects Biological Effects BCFAs Branched-Chain Fatty Acids (BCFAs) PPAR PPARα Activation BCFAs->PPAR GeneExpression Regulation of Gene Expression PPAR->GeneExpression LipidMetabolism Lipid Metabolism GeneExpression->LipidMetabolism Inflammation Inflammation GeneExpression->Inflammation Triglyceride Reduced Triglyceride Synthesis LipidMetabolism->Triglyceride ProInflammatory Decreased Pro-inflammatory Factor Expression Inflammation->ProInflammatory

BCFA influence on lipid metabolism and inflammation.

References

An In-depth Technical Guide to the Synthesis of 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-butylheptanoic acid, a branched-chain carboxylic acid with applications in various fields, including pharmaceuticals and materials science. The core focus of this document is the malonic ester synthesis, a classic and versatile method for the preparation of substituted carboxylic acids. This guide details the reaction mechanisms, experimental protocols, and data associated with this synthetic pathway. Alternative synthetic strategies are also briefly discussed. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies are supplemented with diagrams generated using Graphviz to illustrate reaction workflows and logical relationships.

Introduction

2-Butylheptanoic acid is a chiral carboxylic acid with a molecular formula of C₁₁H₂₂O₂. Its branched alkyl chain imparts unique physicochemical properties that are of interest in drug design, where it can be incorporated into molecules to modulate their lipophilicity, metabolic stability, and receptor binding affinity. Accurate and efficient synthesis of this compound is therefore crucial for further research and development. This guide aims to provide a detailed technical resource for the laboratory-scale synthesis of 2-butylheptanoic acid.

Primary Synthesis Route: Malonic Ester Synthesis

The most common and reliable method for the synthesis of 2-butylheptanoic acid is the malonic ester synthesis. This method allows for the sequential introduction of two different alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired disubstituted acetic acid.

Reaction Pathway

The overall synthetic pathway for 2-butylheptanoic acid via malonic ester synthesis can be summarized in the following three stages:

  • Sequential Dialkylation of Diethyl Malonate: Diethyl malonate is first deprotonated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a primary alkyl halide (e.g., 1-bromobutane). This process is repeated with a second, different alkyl halide (e.g., 1-bromopentane) to introduce the second alkyl group.

  • Hydrolysis of the Diester: The resulting diethyl 2-butyl-2-pentylmalonate is then hydrolyzed, typically under basic conditions using a strong base like sodium hydroxide, followed by acidification. This step converts both ester groups into carboxylic acid groups, forming 2-butyl-2-pentylmalonic acid.

  • Decarboxylation: The substituted malonic acid is then heated, which leads to the loss of one of the carboxyl groups as carbon dioxide, yielding the final product, 2-butylheptanoic acid.

The following diagram illustrates the workflow of the malonic ester synthesis for 2-butylheptanoic acid.

malonic_ester_synthesis start Diethyl Malonate intermediate1 Diethyl Butylmalonate start->intermediate1 First Alkylation step1 1. NaOEt, EtOH 2. 1-Bromobutane (B133212) intermediate2 Diethyl Butyl(pentyl)malonate intermediate1->intermediate2 Second Alkylation step2 1. NaOEt, EtOH 2. 1-Bromopentane (B41390) intermediate3 Butyl(pentyl)malonic Acid intermediate2->intermediate3 Hydrolysis step3 1. NaOH, H2O 2. H3O+ end 2-Butylheptanoic Acid intermediate3->end Decarboxylation step4 Heat (Δ)

Caption: Malonic Ester Synthesis Workflow for 2-Butylheptanoic Acid.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard malonic ester synthesis methodologies.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • 1-Bromobutane

  • 1-Bromopentane

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • TLC plates

  • Standard laboratory glassware and equipment (reflux condenser, dropping funnel, separatory funnel, distillation apparatus)

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol.

  • Carefully add sodium metal, cut into small pieces, to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

Step 2: First Alkylation (Butylation)

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at a controlled rate to maintain a gentle reflux.

  • After the addition is complete, add 1-bromobutane dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

Step 3: Second Alkylation (Pentylation)

  • Prepare a fresh solution of sodium ethoxide in a separate flask as described in Step 1.

  • Add the crude diethyl butylmalonate solution from Step 2 to the new sodium ethoxide solution.

  • Add 1-bromopentane dropwise to the reaction mixture.

  • Heat the mixture to reflux for 3-4 hours, or until the second alkylation is complete by TLC analysis.

Step 4: Work-up and Isolation of Diethyl Butyl(pentyl)malonate

  • Cool the reaction mixture and remove the ethanol by distillation under reduced pressure.

  • To the residue, add water and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl butyl(pentyl)malonate.

  • Purify the crude product by vacuum distillation.

Step 5: Hydrolysis and Decarboxylation

  • To the purified diethyl butyl(pentyl)malonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the mixture to room temperature.

Step 6: Final Work-up and Purification

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-butylheptanoic acid.

  • Purify the final product by vacuum distillation.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-butylheptanoic acid via the malonic ester route. The yields are estimates based on similar reported procedures and may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Materials
Diethyl Malonate1.0 eq[1][2]
Sodium Ethoxide (1st Alkylation)1.1 eq[1][2]
1-Bromobutane1.05 eq[1][2]
Sodium Ethoxide (2nd Alkylation)1.1 eq[1][2]
1-Bromopentane1.05 eq[1][2]
Intermediate
Diethyl Butyl(pentyl)malonate Yield70-80% (estimated)[1][2]
Final Product
2-Butylheptanoic Acid Overall Yield50-65% (estimated)[1][2]
Boiling PointNot available
DensityNot available

Alternative Synthesis Routes

While the malonic ester synthesis is the most established method, other routes to 2-butylheptanoic acid can be considered.

Alkylation of Heptanoic Acid Enolate

This approach involves the direct alkylation of a heptanoic acid derivative. The carboxylic acid is first converted to a dianion by treatment with a strong base, such as lithium diisopropylamide (LDA). The resulting enolate can then be alkylated at the α-position with a butyl halide.

enolate_alkylation start Heptanoic Acid end 2-Butylheptanoic Acid start->end Direct Alkylation step1 1. LDA (2 eq), THF 2. 1-Bromobutane

Caption: Direct Alkylation of Heptanoic Acid.

This method can be more direct than the malonic ester synthesis; however, it requires the use of a very strong, non-nucleophilic base and strictly anhydrous conditions to avoid side reactions.

Grignard Reagent Carboxylation

Another potential route involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide. To synthesize 2-butylheptanoic acid via this method, one would need to prepare the Grignard reagent from 2-bromoheptane (B1584549) and then react it with a butylating agent, which is not a straightforward Grignard reaction. A more feasible, though multi-step, Grignard-based approach would be more complex.

Conclusion

The malonic ester synthesis remains the most practical and well-documented method for the preparation of 2-butylheptanoic acid. Its multi-step nature allows for controlled and sequential introduction of the required alkyl groups, leading to the desired product in reasonable yields. The detailed protocol provided in this guide serves as a valuable resource for researchers undertaking the synthesis of this and structurally related branched-chain carboxylic acids. Further optimization of reaction conditions could potentially improve the overall yield. Alternative methods, such as direct enolate alkylation, offer a more concise route but present challenges in terms of reaction control and conditions. The choice of synthetic route will ultimately depend on the specific requirements of the research, available resources, and the desired scale of production.

References

An In-depth Technical Guide to 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-butylheptanoic acid, including its chemical identity, physicochemical properties, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

2-Butylheptanoic acid is a branched-chain fatty acid (BCFA). Structurally, it consists of a heptanoic acid backbone with a butyl group attached to the alpha-carbon (carbon 2).

Molecular Formula: C₁₁H₂₂O₂

Structure:

It is important to note a common point of confusion with a similar compound, 2-butyloctanoic acid. While 2-butylheptanoic acid has a total of 11 carbon atoms, 2-butyloctanoic acid has 12 carbon atoms.

Nomenclature Disambiguation:

Compound NameBase ChainBranchTotal CarbonsMolecular FormulaCAS Number
2-Butylheptanoic acid Heptanoic acid (C7)Butyl (C4)11C₁₁H₂₂O₂Not assigned
2-Butyloctanoic acidOctanoic acid (C8)Butyl (C4)12C₁₂H₂₄O₂27610-92-0[1]

Currently, a specific CAS Registry Number has not been assigned to 2-butylheptanoic acid. The PubChem Compound ID is 12424121.[2][3] For the closely related 2-butyloctanoic acid, the CAS number is 27610-92-0.[1][4]

Physicochemical Properties

Detailed experimental data for 2-butylheptanoic acid is scarce. However, properties can be estimated based on its structure and data from similar branched-chain fatty acids. The following table summarizes computed properties for 2-butylheptanoic acid and experimental data for related compounds.

Table of Physicochemical Data:

Property2-Butylheptanoic acid (Computed)2-Butyloctanoic acid (Experimental)2-Methylheptanoic acid (Experimental)
Molecular Weight 186.29 g/mol [2]200.32 g/mol [1][4][5]144.21 g/mol
Boiling Point Not available230 °C (lit.)[4]140 °C at 40 hPa
Density Not available0.887 g/mL at 25 °C (lit.)[4]0.92 g/cm³ at 20 °C
Refractive Index Not availablen20/D 1.438 (lit.)[4]Not available
Flash Point Not available113 °C (closed cup)>110 °C

Synthesis of 2-Butylheptanoic Acid

This protocol describes a general procedure for the synthesis of 2-butylheptanoic acid starting from diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-Bromopentane

  • 1-Bromobutane

  • Potassium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • First Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide in ethanol, to form a resonance-stabilized enolate. This enolate is then alkylated with a primary alkyl halide, in this case, 1-bromopentane, via an Sₙ2 reaction.

  • Second Alkylation: The resulting mono-alkylated malonic ester is treated again with sodium ethoxide to form another enolate. This is subsequently alkylated with 1-bromobutane.

  • Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid by heating with a strong base like potassium hydroxide. Acidification with hydrochloric acid yields the substituted malonic acid.

  • Decarboxylation: The substituted malonic acid is then heated, which causes it to decarboxylate, yielding the final product, 2-butylheptanoic acid.

  • Purification: The crude product can be purified by extraction followed by distillation under reduced pressure.

Diagram of Synthesis Workflow:

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate B Enolate Formation A->B 1. NaOEt, EtOH C Mono-alkylated Ester B->C 2. 1-Bromopentane D Enolate Formation C->D 1. NaOEt, EtOH E Dialkylated Ester D->E 2. 1-Bromobutane F Substituted Malonic Acid E->F 1. KOH, H₂O, Δ 2. H₃O⁺ G 2-Butylheptanoic Acid F->G Δ (-CO₂)

Caption: A proposed workflow for the synthesis of 2-butylheptanoic acid via the malonic ester pathway.

Biological Activity and Potential Applications

While specific studies on 2-butylheptanoic acid are limited, the broader class of branched-chain fatty acids (BCFAs) is known to possess various biological activities. BCFAs are found in dairy products and are synthesized by gut microbiota.[1][6]

Potential Biological Roles of BCFAs:

  • Anti-inflammatory Effects: BCFAs have been shown to possess anti-inflammatory properties.[7]

  • Modulation of Lipid Metabolism: Studies suggest that BCFAs can influence lipid metabolism, potentially affecting cholesterol levels and fatty acid profiles in the body.[4]

  • Gut Microbiota Interaction: As products of and substrates for gut bacteria, BCFAs play a role in the host-microbiome interaction.[4]

  • Anticancer Activity: Some research indicates that BCFAs may exhibit cytotoxic effects against cancer cells and can modulate metabolic pathways in cancer.[2][4]

The applications of related branched-chain fatty acids like 2-butyloctanoic acid include use in lubricants, greases, and as intermediates in the synthesis of plasticizers.[8] In the cosmetics industry, they can function as emollients and surfactants.[5][8]

Diagram of Potential BCFA Signaling Impacts:

G cluster_0 Cellular Effects cluster_1 Potential Pathways BCFA Branched-Chain Fatty Acids (e.g., 2-Butylheptanoic acid) Metabolism Lipid Metabolism Modulation BCFA->Metabolism Influences Inflammation Anti-inflammatory Response BCFA->Inflammation Promotes Cancer Anticancer Activity BCFA->Cancer Exhibits PPAR PPARα Activation Metabolism->PPAR NFkB NF-κB Inhibition Inflammation->NFkB FAS Fatty Acid Synthase Downregulation Cancer->FAS

Caption: General signaling impacts of branched-chain fatty acids in biological systems.

Safety and Handling

Specific safety data for 2-butylheptanoic acid is not available. For the related compound, 2-butyloctanoic acid, GHS hazard classifications indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this class of compounds. Work should be conducted in a well-ventilated area or a fume hood.

References

2-Butylheptanoic Acid: A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) from a supplier and should be used in conjunction with laboratory-specific safety protocols. The nomenclature surrounding 2-butylheptanoic acid is ambiguous in publicly available literature, with "2-butyloctanoic acid" often used interchangeably or in related contexts. This guide consolidates information that may pertain to either or both structurally similar compounds.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of 2-butylheptanoic acid and its close structural analog, 2-butyloctanoic acid. These data are essential for understanding the substance's behavior under various laboratory conditions.

Property2-Butylheptanoic Acid2-Butyloctanoic Acid
Molecular Formula C11H22O2C12H24O2
Molecular Weight 186.29 g/mol 200.32 g/mol [1][2]
CAS Number Not clearly defined in searches27610-92-0[1][2]
Appearance Colorless liquidColorless liquid
Boiling Point ---230 °C (lit.)[1][3]
Density ---0.887 g/mL at 25 °C (lit.)[1][3]
Refractive Index ---n20/D 1.438 (lit.)[1]
Flash Point ---113 °C (235.4 °F) - closed cup[1]
Storage Class ---10 - Combustible liquids[1]

Hazard Identification and GHS Classification

2-Butylheptanoic acid and its related compounds are classified as irritants under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin and eye irritation.

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[6]

Below is a diagram illustrating the GHS classification logic for skin and eye irritation.

GHS_Classification cluster_skin Skin Hazard Assessment cluster_eye Eye Hazard Assessment Skin_Exposure Potential Skin Exposure Skin_Data Review Existing Data (Human, Animal, in vitro, pH) Skin_Exposure->Skin_Data Is_Corrosive Corrosive? (pH <= 2 or >= 11.5, irreversible damage) Skin_Data->Is_Corrosive Skin_Corr_1 GHS Category 1 Skin Corrosion (H314) Is_Corrosive->Skin_Corr_1 Yes Is_Irritant Irritant? (Reversible damage, erythema/edema scores) Is_Corrosive->Is_Irritant No Skin_Irrit_2 GHS Category 2 Skin Irritation (H315) Is_Irritant->Skin_Irrit_2 Yes No_Classification_Skin No Classification Is_Irritant->No_Classification_Skin No Eye_Exposure Potential Eye Exposure Eye_Data Review Existing Data (Human, Animal, in vitro) Eye_Exposure->Eye_Data Is_Serious_Damage Serious Damage? (Irreversible effects, lesions not fully reversible within 21 days) Eye_Data->Is_Serious_Damage Eye_Damage_1 GHS Category 1 Serious Eye Damage (H318) Is_Serious_Damage->Eye_Damage_1 Yes Is_Eye_Irritant Irritant? (Reversible effects within 21 days) Is_Serious_Damage->Is_Eye_Irritant No Eye_Irrit_2 GHS Category 2 Eye Irritation (H319) Is_Eye_Irritant->Eye_Irrit_2 Yes No_Classification_Eye No Classification Is_Eye_Irritant->No_Classification_Eye No

GHS Classification Logic for Skin and Eye Irritation.

Toxicological Information

Limited toxicological data is available for 2-butylheptanoic acid. The following data is for a closely related substance, likely 2-butyloctanoic acid.

TestSpeciesRouteValue
Acute Oral Toxicity (LD50) Rat (male/female)Oral> 2500 mg/kg bw
Acute Inhalation Toxicity (LC50) Rat (male/female)Inhalation> 1.03 mg/L air
Acute Dermal Toxicity (LD50) Rat (male/female)Dermal> 2500 mg/kg bw
Skin Corrosion/Irritation RabbitDermalSlightly irritating
Serious Eye Damage/Irritation RabbitOcularSlightly irritating
Experimental Protocols

The toxicological data cited are typically generated following standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are summaries of the likely protocols used.

OECD Test Guideline 402: Acute Dermal Toxicity This guideline assesses the adverse effects of a single, short-term dermal exposure to a substance.[3][9][10][11]

  • Animal Model: Typically, adult rats, rabbits, or guinea pigs are used.[11]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined. A gross necropsy is performed on all animals at the end of the study.[3]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This test evaluates the potential for a substance to cause skin irritation or corrosion.[5][12][13][14][15]

  • Animal Model: The albino rabbit is the preferred species.[5][15]

  • Application: A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin (approx. 6 cm²).[15]

  • Exposure: The test patch is covered with a gauze patch and tape and remains in place for 4 hours.[12][14]

  • Observation: Skin reactions (erythema and edema) are scored at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[12] Observations may continue for up to 14 days to assess the reversibility of the effects.[12][15]

  • Classification: The substance is classified as corrosive if irreversible tissue damage is observed, and as an irritant based on the severity and reversibility of the inflammatory responses.[14]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[16][17][18]

  • Animal Model: Albino rabbits are typically used.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[16][17]

  • Observation: The eyes are examined for ocular reactions (effects on the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The observation period can extend up to 21 days to evaluate the reversibility of any effects.[16][17]

  • Classification: The substance is classified based on the severity and persistence of the ocular lesions. Irreversible effects lead to a "serious eye damage" classification, while reversible effects are classified as "eye irritation".[16][17]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to 2-butylheptanoic acid. The following diagram outlines the recommended first aid procedures.

First_Aid_Procedures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Inhalation_Action Move to fresh air. Breathing_Difficulty If breathing is difficult, give oxygen. Inhalation_Action->Breathing_Difficulty Not_Breathing If not breathing, give artificial respiration. Inhalation_Action->Not_Breathing Medical_Help_Inhale Seek immediate medical attention. Breathing_Difficulty->Medical_Help_Inhale Not_Breathing->Medical_Help_Inhale Remove_Clothing Immediately remove contaminated clothing. Rinse_Skin Rinse skin with plenty of water for at least 20 minutes. Remove_Clothing->Rinse_Skin Medical_Help_Skin Get medical advice if irritation persists. Rinse_Skin->Medical_Help_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove_Lenses Remove contact lenses, if present and easy to do. Rinse_Eyes->Remove_Lenses Continue_Rinsing Continue rinsing. Remove_Lenses->Continue_Rinsing Medical_Help_Eye Seek immediate medical attention. Continue_Rinsing->Medical_Help_Eye Rinse_Mouth Rinse mouth with water. Do_Not_Induce_Vomiting Do NOT induce vomiting. Rinse_Mouth->Do_Not_Induce_Vomiting Medical_Help_Ingestion Seek immediate medical attention. Do_Not_Induce_Vomiting->Medical_Help_Ingestion

First Aid Procedures for 2-Butylheptanoic Acid Exposure.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the chemical.

Handling:

  • Handle in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Wear appropriate personal protective equipment (PPE).[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials.

  • Store at room temperature.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.

Engineering Controls:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile, neoprene).[10]

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[7]

The following diagram illustrates the workflow for selecting appropriate PPE when handling 2-butylheptanoic acid.

PPE_Selection Start Task: Handling 2-Butylheptanoic Acid Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Splash_Risk Risk of eye/face splash? Risk_Assessment->Splash_Risk Eye_Protection Required: Chemical Safety Goggles (Face shield if high risk) Splash_Risk->Eye_Protection Yes No_Eye_Protection Standard safety glasses may suffice (low risk) Splash_Risk->No_Eye_Protection No Skin_Contact_Risk Risk of skin contact? Skin_Protection Required: - Chemical-resistant gloves - Lab coat/apron Skin_Contact_Risk->Skin_Protection Yes No_Skin_Protection Gloves recommended as minimum Skin_Contact_Risk->No_Skin_Protection No Inhalation_Risk Risk of inhalation (vapors/aerosols)? Respiratory_Protection Required: Use in fume hood or wear approved respirator Inhalation_Risk->Respiratory_Protection Yes No_Inhalation_Risk Work in well-ventilated area Inhalation_Risk->No_Inhalation_Risk No Eye_Protection->Skin_Contact_Risk Skin_Protection->Inhalation_Risk Proceed Proceed with Task Respiratory_Protection->Proceed No_Eye_Protection->Skin_Contact_Risk No_Skin_Protection->Inhalation_Risk No_Inhalation_Risk->Proceed

Personal Protective Equipment (PPE) Selection Workflow.

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Specific Hazards:

  • Combustible liquid.[1]

  • Hazardous decomposition products may include carbon oxides (CO, CO2).

Fire-Fighting Procedures:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Prevent fire-extinguishing water from contaminating surface water or the ground water system.[6]

Accidental Release Measures

Personal Precautions:

  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas.[7]

  • Wear appropriate personal protective equipment (PPE).

  • Avoid breathing vapors, mist, or gas.[7]

Environmental Precautions:

  • Prevent product from entering drains.[7]

Methods for Cleaning Up:

  • Absorb with an inert material (e.g., sand, earth, universal binders).

  • Collect and place in a suitable, closed container for disposal.[7]

  • Clean the contaminated area thoroughly.

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[7]

  • Conditions to Avoid: Heat, flames, and sources of ignition.

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

  • Hazardous Decomposition Products: Carbon oxides.

References

An In-depth Technical Guide to the Physical Properties of 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 2-Butylheptanoic acid (CAS No. 22058-70-4). Due to the limited availability of experimental data for this specific compound, this document combines reported values with estimations based on structurally similar carboxylic acids. Furthermore, it details standardized experimental protocols for the determination of these key physical characteristics, offering a framework for empirical validation.

Core Physical Properties

The physical properties of 2-Butylheptanoic acid are crucial for its handling, application, and integration into various chemical and pharmaceutical processes. A summary of these properties is presented in the table below.

PropertyValueSource/Method
Molecular Formula C₁₁H₂₂O₂-
Molecular Weight 186.29 g/mol Calculated
CAS Number 22058-70-4[1][2]
Boiling Point 175-177 °C at 30 mmHgExperimental[3]
Melting Point N/ANot Available
Density N/A (Estimated ~0.9 g/mL at 25 °C)Estimation
Solubility in Water Poorly solubleGeneral Knowledge
Solubility in Organic Solvents Soluble in most organic solventsGeneral Knowledge
pKa N/A (Estimated ~4.8)Estimation[4]
Refractive Index N/ANot Available

N/A: Not Available in searched literature.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key physical characteristics of liquid carboxylic acids like 2-Butylheptanoic acid.

Determination of Boiling Point by Distillation

The boiling point is a critical indicator of purity. A simple distillation apparatus can be employed for its determination.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: Place approximately 5 mL of 2-Butylheptanoic acid and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle or an oil bath.

  • Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a nomograph can be used to correct the observed boiling point.

Measurement of Density using a Pycnometer

A pycnometer provides a precise method for determining the density of a liquid.

Methodology:

  • Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass.

  • Water Calibration: Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. Record the mass of the pycnometer filled with water.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with 2-Butylheptanoic acid and return it to the constant temperature bath to reach thermal equilibrium.

  • Mass Determination: Measure and record the mass of the pycnometer filled with the acid.

  • Calculation: The density of the acid is calculated using the following formula: Density of Acid = (Mass of Acid / Mass of Water) * Density of Water at the experimental temperature.

Assessment of Solubility

A qualitative assessment of solubility in various solvents is essential for purification and formulation development.

Methodology:

  • Solvent Selection: Choose a range of solvents, including water, ethanol, acetone, and a nonpolar solvent like hexane.

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, add a few drops of 2-Butylheptanoic acid.

  • Observation: Vigorously shake each test tube and observe whether the acid dissolves completely, is partially soluble, or is insoluble.

  • pH Effect (for aqueous solubility): To assess the effect of pH on water solubility, test the solubility in 5% aqueous sodium hydroxide (B78521) and 5% aqueous hydrochloric acid solutions. Carboxylic acids are expected to be soluble in basic solutions due to the formation of the corresponding carboxylate salt.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

  • Sample Preparation: Prepare a solution of 2-Butylheptanoic acid of known concentration (e.g., 0.1 M) in a suitable solvent mixture, typically water-alcohol, to ensure solubility.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, measured increments, recording the pH after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added.

  • pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.

Visualizing Experimental Workflow: pKa Determination

The following diagram illustrates the workflow for determining the pKa of a carboxylic acid using potentiometric titration.

pKa_Determination_Workflow prep Prepare 0.1 M Acid Solution setup Assemble Titration Apparatus (pH meter, burette, stirrer) prep->setup titrate Titrate with 0.1 M NaOH Record pH vs. Volume setup->titrate calibrate Calibrate pH Meter calibrate->setup plot Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot analyze Identify Equivalence Point plot->analyze determine Determine pH at Half-Equivalence Point analyze->determine result pKa = pH at half-equivalence determine->result

References

2-Butylheptanoic acid structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Butylheptanoic Acid and Its Structural Isomers for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylheptanoic acid and its structural isomers, a class of branched-chain carboxylic acids, are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of these compounds, with a particular focus on their synthesis, physicochemical properties, and biological activities. Drawing parallels with the well-studied compound valproic acid, this document explores the potential of 2-butylheptanoic acid isomers as therapeutic agents, particularly in the realm of neurology. Detailed experimental protocols, comparative data tables, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction

Branched-chain carboxylic acids represent a promising scaffold in drug discovery. A notable example is valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug.[1][2] Its structural simplicity and broad spectrum of activity have inspired the exploration of its analogs for improved therapeutic profiles.[3] 2-Butylheptanoic acid, with the molecular formula C₁₁H₂₂O₂, and its various structural isomers are part of this ongoing investigation. Understanding the nuanced differences in their chemical and biological properties is crucial for the rational design of new therapeutic entities.

This guide will delve into the core aspects of 2-butylheptanoic acid and its key structural isomers, providing a foundational understanding for their potential applications in drug development.

Structural Isomers of 2-Butylheptanoic Acid

The molecular formula C₁₁H₂₂O₂ encompasses a variety of structural isomers of 2-butylheptanoic acid. These isomers differ in the arrangement of their carbon skeleton, leading to distinct physicochemical and biological characteristics. Key isomers discussed in this guide include:

  • 2-Butylheptanoic acid: The primary compound of interest.

  • Undecanoic acid: A straight-chain isomer.[4]

  • 2-Propylhexanoic acid: An isomer with a different branching pattern.[5]

  • 2-Pentylpentanoic acid: Another branched-chain isomer.

  • 4-Tert-butylheptanoic acid: An isomer with a bulky tert-butyl group.[3]

A visual representation of these structures is provided below.

Structural_Isomers_of_C11H22O2_Acids cluster_0 Structural Isomers of 2-Butylheptanoic Acid 2-Butylheptanoic_acid 2-Butylheptanoic acid Undecanoic_acid Undecanoic acid 2-Propylhexanoic_acid 2-Propylhexanoic acid 2-Pentylpentanoic_acid 2-Pentylpentanoic acid 4-Tert-butylheptanoic_acid 4-Tert-butylheptanoic acid

Figure 1: Key structural isomers of 2-butylheptanoic acid.

Physicochemical Properties

The structural variations among the isomers of 2-butylheptanoic acid directly influence their physicochemical properties, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. A summary of available quantitative data is presented in Table 1.

Property2-Butylheptanoic acidUndecanoic acid2-Propylhexanoic acid2-Pentylpentanoic acid4-Tert-butylheptanoic acid
Molecular Weight ( g/mol ) 186.29[1][4][6]186.29[4][6]158.24[7]172.27186.29[3]
Boiling Point (°C) Not available228 (at 160 mmHg)246.47 (estimate)[7]Not availableNot available
Melting Point (°C) Not available28-31Not availableNot availableNot available
Density (g/mL) Not available0.89 (at 20°C)0.9113 (estimate)[7]Not availableNot available
pKa Not availableNot available4.82 (Predicted)[4]Not availableNot available
LogP Not available3.7Not availableNot available3.7[3]
Water Solubility Not availableInsoluble[4]Not availableNot availableNot available

Table 1: Physicochemical Properties of 2-Butylheptanoic Acid and Its Isomers.

Synthesis of 2-Butylheptanoic Acid and Its Isomers

The synthesis of branched-chain carboxylic acids can be achieved through various established organic chemistry methodologies. The malonic ester synthesis is a versatile method for preparing α-substituted carboxylic acids.

General Experimental Protocol: Malonic Ester Synthesis

This protocol provides a general framework for the synthesis of α-branched carboxylic acids like 2-butylheptanoic acid.

Materials:

Procedure:

  • Alkylation: A solution of diethyl malonate in anhydrous ethanol is treated with a solution of sodium ethoxide in ethanol. The appropriate alkyl halide (e.g., 1-bromohexane) is then added dropwise, and the mixture is refluxed. For di-substituted products like 2-butylheptanoic acid, a second alkylation step is performed with a different alkyl halide.

  • Saponification: The resulting substituted malonic ester is saponified by refluxing with a solution of sodium hydroxide in ethanol and water.

  • Acidification and Extraction: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The resulting carboxylic acid is then extracted with diethyl ether.

  • Purification: The ether extract is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

A logical workflow for this synthesis is depicted below.

Malonic_Ester_Synthesis_Workflow Start Start: Diethyl Malonate Alkylation1 First Alkylation (e.g., with 1-bromobutane) Start->Alkylation1 Alkylation2 Second Alkylation (e.g., with 1-bromopentane) Alkylation1->Alkylation2 Saponification Saponification (NaOH, H2O/EtOH) Alkylation2->Saponification Decarboxylation Acidification and Decarboxylation (HCl) Saponification->Decarboxylation Purification Purification (Distillation) Decarboxylation->Purification End End Product: 2-Butylheptanoic Acid Purification->End

Figure 2: General workflow for the synthesis of 2-butylheptanoic acid via malonic ester synthesis.

Biological Activity and Potential Signaling Pathways

The biological activity of 2-butylheptanoic acid and its isomers is not extensively documented. However, based on the well-established pharmacology of the structurally related valproic acid, it is hypothesized that these compounds may exhibit similar anticonvulsant properties.

Anticonvulsant Activity

Valproic acid and its analogs are known to exert their anticonvulsant effects through multiple mechanisms.[1][8] These include:

  • Enhancement of GABAergic Neurotransmission: By inhibiting the enzyme GABA transaminase, these compounds increase the levels of the inhibitory neurotransmitter GABA in the brain.[1][8]

  • Blockade of Voltage-Gated Sodium Channels: This action reduces high-frequency neuronal firing.[1]

  • Inhibition of T-type Calcium Channels: This is particularly relevant for absence seizures.[1]

It is plausible that 2-butylheptanoic acid and its isomers share some of these mechanisms of action. Further research is required to elucidate their specific molecular targets and potency.

The proposed mechanism of action, drawing parallels with valproic acid, is illustrated in the following diagram.

Proposed_Anticonvulsant_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_T GABA Transaminase GABA GABA GABA_T->GABA Increases Na_Channel Voltage-gated Na+ Channel Neuronal_Excitation Decreased Neuronal Excitability Na_Channel->Neuronal_Excitation Ca_Channel T-type Ca2+ Channel Ca_Channel->Neuronal_Excitation BCHA_Isomers 2-Butylheptanoic Acid and Isomers BCHA_Isomers->GABA_T Inhibition BCHA_Isomers->Na_Channel Blockade BCHA_Isomers->Ca_Channel Blockade

Figure 3: Hypothesized anticonvulsant mechanism of action for 2-butylheptanoic acid isomers.
Experimental Protocol: Evaluation of Anticonvulsant Activity

The maximal electroshock (MES) test is a widely used primary screening model for anticonvulsant drugs.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Test compounds (2-butylheptanoic acid and its isomers)

  • Vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Animal Preparation: Animals are fasted for 24 hours prior to the experiment with free access to water.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. Control animals receive the vehicle.

  • Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as the endpoint for protection.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Conclusion

2-Butylheptanoic acid and its structural isomers represent a compelling area of research for the development of novel therapeutics, particularly for neurological disorders. This guide has provided a foundational overview of their synthesis, physicochemical properties, and potential biological activities. The presented data and protocols are intended to facilitate further investigation into this promising class of compounds. Future studies should focus on completing the physicochemical characterization of all isomers, optimizing synthetic routes, and conducting comprehensive pharmacological evaluations to determine their therapeutic potential and mechanisms of action.

References

Spectroscopic Profile of 2-Butylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butylheptanoic acid (also known as 2-Butyloctanoic acid). Due to the limited availability of directly published spectra for this specific compound, this guide combines available data with predicted values based on the known spectroscopic characteristics of aliphatic carboxylic acids. This document is intended to serve as a valuable resource for the identification and characterization of 2-Butylheptanoic acid in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: 2-Butylheptanoic acid

  • Synonyms: 2-Butyloctanoic acid

  • CAS Number: 27610-92-0[1][2][3]

  • Molecular Formula: C₁₁H₂₂O₂

  • Molecular Weight: 200.32 g/mol [1][3]

  • Structure:

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 2-Butylheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Butylheptanoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~2.2-2.4Multiplet1H-CH(COOH)-
~1.2-1.7Multiplet12H-CH₂- (aliphatic chain)
~0.8-1.0Triplet6H-CH₃

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and often appears as a broad singlet.[4][5][6]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Butylheptanoic Acid

Chemical Shift (δ) ppmAssignment
~175-185-COOH
~40-50-CH(COOH)-
~22-35-CH₂- (aliphatic chain)
~14-CH₃

Note: Carboxyl carbons in aliphatic acids typically absorb in the downfield end of the 165-185 ppm range.[5][6][7]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2-Butylheptanoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (carboxylic acid dimer)
2850-2960Strong, SharpC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid dimer)
~1465MediumC-H bend (aliphatic)
~1210-1320MediumC-O stretch
~920Medium, BroadO-H bend (out-of-plane)

Note: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[5][6][8][9][10][11] The C=O stretch for a dimeric carboxylic acid is typically found around 1710 cm⁻¹.[5]

Mass Spectrometry (MS)

Table 4: Expected and Reported Mass Spectrometry Data (Electron Ionization) for 2-Butylheptanoic Acid

m/zRelative IntensityAssignment
200Low[M]⁺ (Molecular Ion)
183Variable[M-OH]⁺
155Variable[M-COOH]⁺
116High[M-C₆H₁₂]⁺ (McLafferty rearrangement)
87High[C₄H₇O₂]⁺
73Highest[C₃H₅O₂]⁺

Note: The NIST Mass Spectrometry Data Center reports major peaks at m/z 73, 116, and 87 for 2-Butyloctanoic acid.[12] The fragmentation of carboxylic acids often involves the loss of the hydroxyl group and the entire carboxyl group.[6][11] A characteristic fragmentation for larger carboxylic acids is the McLafferty rearrangement.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a carboxylic acid like 2-Butylheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Butylheptanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of, for example, 400 or 500 MHz.

    • Typical parameters for a ¹H NMR experiment include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small drop of liquid 2-Butylheptanoic acid directly onto the ATR crystal.

    • Alternatively, if the sample is a solid at room temperature, press a small amount of the solid firmly onto the crystal to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve a small amount of 2-Butylheptanoic acid in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

    • Inject the solution into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.

    • The separated compound then enters the mass spectrometer.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Butylheptanoic Acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation Pattern

Caption: Workflow for the spectroscopic analysis of 2-Butylheptanoic acid.

References

An In-depth Technical Guide to 2-Butylheptanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylheptanoic acid, a branched-chain fatty acid, and its derivatives are emerging as a class of molecules with significant potential in various therapeutic areas. While the parent compound is not extensively studied, its analogues, particularly 2-butyloctanoic acid, have garnered attention for their roles in metabolic regulation and inflammatory processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-butylheptanoic acid and its key derivatives. It details experimental protocols for their synthesis and biological evaluation, and elucidates the known signaling pathways through which these compounds exert their effects, with a focus on their interactions with Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein Coupled Receptors (GPCRs). This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction to 2-Butylheptanoic Acid and its Analogs

2-Butylheptanoic acid is a saturated fatty acid with a butyl group at the alpha-position. Due to limited specific data on 2-butylheptanoic acid, this guide will focus on the closely related and better-documented analogue, 2-butyloctanoic acid , as a representative of this class of compounds. Branched-chain fatty acids (BCFAs) are found in various natural sources and are known to play roles in cellular membrane fluidity and signaling.[1] Their unique structural properties often confer distinct biological activities compared to their straight-chain counterparts.

Chemical and Physical Properties

The chemical and physical properties of 2-butyloctanoic acid are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the design of synthetic and formulation strategies.

PropertyValueReference
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS Number 27610-92-0
Appearance Colorless liquid[2]
Boiling Point 230 °C (lit.)[2]
Density 0.887 g/mL at 25 °C (lit.)[2]
Flash Point 113 °C
Water Solubility 2.2 mg/L at 20 °C[2]
pKa (Predicted) 4.82 ± 0.40[2]

Synthesis of 2-Butyloctanoic Acid and its Derivatives

The synthesis of 2-butyloctanoic acid and its derivatives, such as esters and amides, is crucial for exploring their structure-activity relationships.

Synthesis of 2-Butyloctanoic Acid

A common method for the synthesis of 2-alkyl-branched carboxylic acids is through the malonic ester synthesis.

Experimental Protocol: Malonic Ester Synthesis of 2-Butyloctanoic Acid

  • Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.

  • Alkylation: The enolate is then reacted with a suitable alkyl halide. For the synthesis of 2-butyloctanoic acid, two sequential alkylation steps would be required. The first with butyl bromide and the second with hexyl bromide.

  • Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the dicarboxylic acid using a strong acid or base, followed by heating to induce decarboxylation, yielding the final 2-butyloctanoic acid product.

  • Purification: The crude product is purified by distillation under reduced pressure.

Synthesis of 2-Butyloctanoic Acid Derivatives

Esters of 2-butyloctanoic acid can be synthesized via Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2-Butyloctanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-butyloctanoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

  • Workup: After cooling, the mixture is neutralized with a weak base, such as sodium bicarbonate solution. The ester is then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product is purified by distillation.

Amides of 2-butyloctanoic acid can be prepared by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine.

Experimental Protocol: Synthesis of 2-Butyloctanamide

  • Acyl Chloride Formation: React 2-butyloctanoic acid with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) to form 2-butyloctanoyl chloride. The reaction is typically performed at room temperature.

  • Amidation: The resulting acyl chloride is then slowly added to a solution of the desired amine (e.g., ammonia, a primary amine, or a secondary amine) in an inert solvent. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the HCl byproduct.

  • Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude amide is purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Branched-chain fatty acids and their derivatives have demonstrated a range of biological activities, suggesting their potential for therapeutic applications.

Anti-inflammatory Activity

Several studies have indicated that branched-chain fatty acids possess anti-inflammatory properties.[3][4] Fatty acid esters of hydroxy fatty acids (FAHFAs), which are structurally related to derivatives of 2-butylheptanoic acid, have been shown to exert anti-inflammatory effects by modulating cytokine secretion.[4] The anti-inflammatory actions are often attributed to their ability to interact with key regulatory proteins in inflammatory signaling pathways.

Metabolic Effects

Branched-chain fatty acids play a significant role in metabolism.[5][6] They can influence glucose and lipid metabolism, and some have been shown to improve insulin (B600854) sensitivity.[3] These effects are thought to be mediated through the activation of nuclear receptors that control the expression of genes involved in energy homeostasis.

Mechanisms of Action and Signaling Pathways

The biological effects of 2-butylheptanoic acid and its derivatives are mediated through their interaction with specific cellular targets, primarily nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism, as well as inflammation.[7][8] Fatty acids are natural ligands for PPARs.[9]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Activation of PPARα leads to increased fatty acid oxidation.

  • PPARγ: Highly expressed in adipose tissue and macrophages, playing a key role in adipogenesis, lipid storage, and insulin sensitization.

  • PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy expenditure.

Branched-chain fatty acids have been shown to activate PPARs, suggesting that the metabolic and anti-inflammatory effects of compounds like 2-butyloctanoic acid may be mediated through these receptors.[7]

PPAR_Signaling BCFA 2-Butyloctanoic Acid PPAR PPARα/γ/δ BCFA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Metabolism Lipid Metabolism Glucose Homeostasis Transcription->Metabolism Inflammation Inflammation (Modulation) Transcription->Inflammation

Caption: PPAR signaling pathway activated by 2-butyloctanoic acid.

G-Protein Coupled Receptors (GPCRs)

Certain fatty acids are known to be ligands for a class of GPCRs known as free fatty acid receptors (FFARs).[10][11][12] These receptors are involved in various physiological processes, including hormone secretion, immune responses, and metabolic regulation.

  • FFAR1 (GPR40): Activated by medium- to long-chain fatty acids, it is involved in insulin secretion.

  • FFAR2 (GPR43) and FFAR3 (GPR41): Activated by short-chain fatty acids, they play roles in immune function and metabolic regulation.

  • GPR120: Activated by long-chain unsaturated fatty acids, it mediates anti-inflammatory and insulin-sensitizing effects.[13]

The structural similarity of 2-butyloctanoic acid to known FFAR ligands suggests that it may also exert some of its biological effects through these receptors.

GPCR_Signaling BCFA 2-Butyloctanoic Acid GPCR GPCR (e.g., FFARs) BCFA->GPCR Binds and Activates G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Hormone Secretion, Immune Modulation) Second_Messenger->Cellular_Response Initiates

Caption: GPCR signaling cascade initiated by 2-butyloctanoic acid.

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of 2-butylheptanoic acid and its derivatives, a series of in vitro and in vivo assays are required.

In Vitro Assays

6.1.1. Anti-inflammatory Activity Assay

A common method to evaluate anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine production in immune cells, such as macrophages.

Experimental Protocol: Lipopolysaccharide (LPS)-induced Cytokine Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 2-butyloctanoic acid) for a specified time.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-only control.

6.1.2. PPAR Activation Assay

A reporter gene assay can be used to determine if a compound activates PPARs.

Experimental Protocol: PPAR Reporter Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid expressing the ligand-binding domain of a PPAR isoform fused to a DNA-binding domain, and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with the test compound.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity.

  • Data Analysis: An increase in luciferase activity indicates activation of the PPAR.

In Vivo Models

To evaluate the efficacy of these compounds in a physiological setting, animal models of inflammation and metabolic diseases can be utilized. For example, a mouse model of diet-induced obesity can be used to assess the effects of 2-butyloctanoic acid on weight gain, glucose tolerance, and insulin sensitivity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 2-Butyloctanoic Acid & Derivatives Purification Purification (Distillation, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization AntiInflammatory Anti-inflammatory Assay (LPS-induced cytokines) Characterization->AntiInflammatory PPAR_Assay PPAR Activation Assay (Reporter Gene) Characterization->PPAR_Assay GPCR_Assay GPCR Binding/Activation (e.g., Calcium Flux) Characterization->GPCR_Assay Animal_Model Animal Models (e.g., Diet-induced Obesity, Inflammation Models) AntiInflammatory->Animal_Model PPAR_Assay->Animal_Model GPCR_Assay->Animal_Model Efficacy Efficacy Assessment (Metabolic parameters, Inflammatory markers) Animal_Model->Efficacy Toxicity Toxicology Studies Animal_Model->Toxicity

Caption: General experimental workflow for the evaluation of 2-butyloctanoic acid and its derivatives.

Conclusion and Future Directions

2-Butylheptanoic acid and its derivatives, represented here by 2-butyloctanoic acid, constitute a promising class of molecules with potential therapeutic applications in inflammatory and metabolic diseases. Their ability to modulate key signaling pathways involving PPARs and GPCRs provides a solid basis for their further investigation. Future research should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships, conducting more detailed mechanistic studies to pinpoint the specific receptor isoforms and downstream signaling events, and evaluating the efficacy and safety of lead compounds in relevant preclinical models. This in-depth understanding will be crucial for translating the therapeutic potential of these branched-chain fatty acids into novel clinical applications.

References

The Enduring Legacy of Guerbet Acids: From Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First described over a century ago, Guerbet acids and their precursors, Guerbet alcohols, represent a unique class of branched-chain fatty acids and alcohols. Their distinctive molecular architecture, characterized by a β-alkylated chain, imparts a range of desirable physicochemical properties, including low melting points, excellent thermal and oxidative stability, and a liquid state over a broad temperature range. Initially of interest in the fields of lubricants and cosmetics, the unique attributes of Guerbet acids have garnered increasing attention in the pharmaceutical sciences, particularly in the realm of drug formulation and delivery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of Guerbet acids, with a focus on their relevance to researchers, scientists, and drug development professionals.

I. Discovery and History

The foundation of Guerbet acid chemistry lies in the Guerbet reaction , first reported by the French chemist Marcel Guerbet in 1899.[1][] His initial publication detailed the self-condensation of a primary alcohol to form a larger, β-alkylated dimer alcohol.[1] It is noteworthy that some sources suggest a similar discovery may have been made earlier by the Russian chemist Vladimir Markovnikov.[3] The reaction, typically conducted at high temperatures (180-360 °C) in the presence of an alkali metal hydroxide (B78521) or alkoxide catalyst, converts simple, often inexpensive, linear alcohols into more valuable branched-chain products.[1][]

Initially, the primary products of this reaction, termed Guerbet alcohols , found applications as components in cosmetics, plasticizers, and lubricants due to their oily nature and desirable physical properties.[1][4] The subsequent development of methods to oxidize these alcohols led to the creation of Guerbet acids , which retained the beneficial branched structure while introducing a reactive carboxylic acid functionality.[3] This opened up a new range of potential applications for these versatile molecules.

II. The Guerbet Reaction and Synthesis of Guerbet Acids

The synthesis of Guerbet acids is a two-step process that begins with the Guerbet reaction to produce a Guerbet alcohol, followed by the oxidation of the alcohol to the corresponding carboxylic acid.

A. The Guerbet Reaction: Synthesis of Guerbet Alcohols

The Guerbet reaction is a sophisticated one-pot process that proceeds through a series of four key steps:

  • Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde. This step is often facilitated by a hydrogenation catalyst.

  • Aldol (B89426) Condensation: Two molecules of the aldehyde then undergo an aldol condensation to form a β-hydroxy aldehyde.

  • Dehydration: The β-hydroxy aldehyde is subsequently dehydrated to yield an α,β-unsaturated aldehyde.

  • Hydrogenation: Finally, the α,β-unsaturated aldehyde is reduced to the saturated β-branched primary alcohol, the Guerbet alcohol.

A schematic representation of the Guerbet reaction mechanism is provided below.

Guerbet_Reaction cluster_0 Guerbet Reaction Pathway Primary Alcohol Primary Alcohol Aldehyde Aldehyde Primary Alcohol->Aldehyde 1. Dehydrogenation Aldol Condensation Product Aldol Condensation Product Aldehyde->Aldol Condensation Product 2. Aldol Condensation Unsaturated Aldehyde Unsaturated Aldehyde Aldol Condensation Product->Unsaturated Aldehyde 3. Dehydration Guerbet Alcohol Guerbet Alcohol Unsaturated Aldehyde->Guerbet Alcohol 4. Hydrogenation

Caption: The four-step mechanism of the Guerbet reaction.

B. Oxidation of Guerbet Alcohols to Guerbet Acids

Guerbet acids are synthesized by the oxidation of their corresponding Guerbet alcohols. This transformation can be achieved through various methods, with a common industrial approach being alkali melt oxidation.[5] A more modern and controlled method involves a two-step process:

  • Dehydrogenation to Guerbet Aldehyde: The Guerbet alcohol is first dehydrogenated to the corresponding Guerbet aldehyde. This is typically carried out in the gas phase at elevated temperatures (200-260 °C) over a copper catalyst.

  • Oxidation to Guerbet Acid: The resulting Guerbet aldehyde is then oxidized to the Guerbet acid using oxygen or an oxygen-containing gas mixture in the presence of a basic catalyst.

Below is a diagram illustrating the workflow for the synthesis of Guerbet acids from Guerbet alcohols.

Guerbet_Acid_Synthesis cluster_1 Guerbet Acid Synthesis Workflow Guerbet Alcohol Guerbet Alcohol Dehydrogenation Dehydrogenation Guerbet Alcohol->Dehydrogenation Guerbet Aldehyde Guerbet Aldehyde Dehydrogenation->Guerbet Aldehyde Oxidation Oxidation Guerbet Aldehyde->Oxidation Guerbet Acid Guerbet Acid Oxidation->Guerbet Acid

Caption: Workflow for the synthesis of Guerbet acids.

III. Experimental Protocols

To provide a practical understanding of Guerbet acid synthesis, this section details representative experimental protocols.

A. Synthesis of 2-Hexyldecanoic Acid (A Representative Guerbet Acid)

Method 1: From Methyl Octanoate (B1194180) and 1-Chlorohexane [6]

  • Step 1: Alkylation. In a suitable reactor, dissolve 1000g of methyl octanoate and 303.34g of sodium hydroxide in 4000g of methanol (B129727) at 20-30°C. Slowly add 1067.17g of 1-chlorohexane. After the addition is complete, raise the temperature to 60°C and maintain the reaction for 6 hours.

  • Step 2: Saponification. Prepare a solution of 303.34g of sodium hydroxide in 568.76g of water and slowly add it to the reaction mixture. Continue the reaction at 60°C for an additional 6 hours. Following the reaction, distill off the solvent under reduced pressure.

  • Step 3: Neutralization and Purification. Cool the reaction mixture to room temperature and neutralize to a pH of 3-4 with a 1 mol/L hydrochloric acid solution. Allow the layers to separate and collect the organic phase. Dissolve the organic phase in 1000mL of petroleum ether and wash twice with 2000mL of water. Decolorize the solution with 16.20g of activated carbon. Finally, distill off the low boiling point components under reduced pressure at 80°C to obtain 2-hexyldecanoic acid as a colorless, transparent liquid.

Method 2: From Ethyl Acetoacetate (B1235776) [7]

  • Step 1: Double Alkylation. Using ethyl acetoacetate or methyl acetoacetate as the starting material, perform two sequential alkylation reactions in an anhydrous solution of sodium methoxide (B1231860) or sodium ethoxide. The first alkylation is with a halogenated octane, and the second is with a halogenated hexane (B92381) to yield an intermediate dialkylated product.

  • Step 2: Decomposition. Decompose the intermediate product in a 30-50% by mass aqueous alkaline solution to yield 2-hexyldecanoic acid.

B. Oxidation of Guerbet Alcohols to Guerbet Acids[6]
  • Step 1: Dehydrogenation of Guerbet Alcohol to Guerbet Aldehyde. The dehydrogenation of the Guerbet alcohol is preferably conducted in the gas phase at temperatures ranging from 200 to 260°C (preferably 220 to 240°C) and a pressure of 10 to 200 mbar. The reaction is carried out over a supported or unsupported copper catalyst.

  • Step 2: Oxidation to Guerbet Acid. The oxidation of the Guerbet aldehyde is performed using oxygen or an oxygen-containing gas mixture at temperatures between 0 and 80°C (preferably 20 to 60°C). The reaction is catalyzed by a basic catalyst, such as an alkali metal hydroxide or the metal soap of the corresponding acid.

IV. Physicochemical Properties of Guerbet Acids

The unique branched structure of Guerbet acids results in distinct physical properties compared to their linear counterparts. The branching disrupts the regular packing of the molecules, leading to lower melting points and a broader liquid range.

Table 1: Physical Properties of Selected Guerbet Acids

Guerbet AcidCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Butyloctanoic Acid27610-92-0C12H24O2200.32N/A230 (lit.)[7][8][9][10]
2-Hexyldecanoic Acid25354-97-6C16H32O2256.4210[1][3][6][11]165-168 (2 mmHg)[1][3][6][11]
2-Octyldodecanoic Acid619-39-6C20H40O2312.5338.5[12]400.8 (760 mmHg)[12]
2-Decyltetradecanoic Acid93778-52-0C24H48O2368.64N/A483.2 (760 mmHg)[]

V. Applications in Drug Development

The unique properties of Guerbet acids and their derivatives make them valuable assets in the field of drug development, particularly in formulation science.

A. Excipients in Topical Formulations

Guerbet acids are utilized as excipients in topical pharmaceutical formulations.[6] Their stability, compatibility with a wide range of active pharmaceutical ingredients (APIs), and emollient properties make them excellent carriers for delivering drugs through the skin.[6][13] They can enhance the texture and feel of creams and ointments while improving the overall performance of the formulation.

B. Penetration Enhancers

A significant challenge in transdermal drug delivery is overcoming the barrier function of the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers are compounds that reversibly decrease the barrier resistance of the stratum corneum, thereby facilitating the penetration of APIs. Fatty acids are a well-known class of penetration enhancers, and the unique branched structure of Guerbet acids may offer advantages in this regard.[14][15][16] Their mechanism of action is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum, creating pathways for drug molecules to permeate more easily.

C. Drug Delivery Systems

Beyond their role as simple excipients, derivatives of Guerbet acids are being explored in the design of sophisticated drug delivery systems. For instance, Guerbet glycosides, which incorporate a Guerbet acid-derived hydrophobic tail, have been investigated for the formation of vesicles for targeted drug delivery.[1] The branched structure of the Guerbet moiety can influence the packing of the lipids in these vesicles, potentially affecting their stability and drug-loading capacity.

The logical relationship for the application of Guerbet acids in topical drug delivery is illustrated below.

Drug_Delivery_Application cluster_2 Guerbet Acids in Topical Drug Delivery cluster_3 Functional Roles Guerbet Acid Guerbet Acid Properties Unique Properties (Branched Structure, Lipophilicity) Guerbet Acid->Properties Function Functionality Properties->Function leads to Application Application Function->Application enables Excipient Excipient Penetration Enhancer Penetration Enhancer Outcome Improved Drug Delivery Application->Outcome results in

Caption: Role of Guerbet acids in enhancing topical drug delivery.

VI. Conclusion

From their initial discovery as a curiosity of alcohol condensation chemistry, Guerbet acids have evolved into a versatile class of molecules with significant industrial and pharmaceutical relevance. Their unique branched-chain structure imparts a favorable combination of physical and chemical properties that are highly sought after in various applications. For drug development professionals, Guerbet acids and their derivatives offer a valuable toolset for formulating more effective and stable drug products, particularly for topical and transdermal delivery. As research continues to uncover the full potential of these remarkable compounds, their role in the advancement of pharmaceutical sciences is likely to expand even further.

References

Theoretical Frontiers in the Study of Branched Carboxylic Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched carboxylic acids represent a vital chemical class in drug design and development. Their unique steric and electronic properties, conferred by the branching of the alkyl chain, significantly influence their pharmacokinetic and pharmacodynamic profiles. Understanding these influences at a molecular level is paramount for the rational design of novel therapeutics. This technical guide delves into the core theoretical and computational methodologies employed to elucidate the physicochemical properties, conformational landscapes, and reactivity of branched carboxylic acids. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of theoretical studies in this area, facilitating the informed application of computational chemistry in the drug discovery pipeline. While comprehensive theoretical investigations across homologous series of branched carboxylic acids are still emerging, this guide synthesizes established principles from linear and aromatic carboxylic acids with specific findings related to branched structures.

Theoretical and Computational Methodologies

The in-silico investigation of branched carboxylic acids leverages a range of computational techniques to predict their properties and behavior. The choice of methodology is a trade-off between computational cost and accuracy, with higher-level methods providing more precise results at a greater computational expense.

Quantum Chemical Methods for pKa Prediction

The acidity of a carboxylic acid, quantified by its pKa, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Theoretical methods for pKa prediction are well-established and generally rely on calculating the Gibbs free energy of the deprotonation reaction in solution.

A common approach involves the use of a thermodynamic cycle (see Figure 1) that dissects the deprotonation process into gas-phase and solvation components. The accuracy of the predicted pKa is highly dependent on the chosen quantum chemical method, basis set, and solvation model.

Experimental Protocols (Computational):

A typical computational protocol for pKa prediction of a branched carboxylic acid (R-COOH) involves the following steps:

  • Gas-Phase Geometry Optimization: The 3D structures of the protonated acid (R-COOH) and its conjugate base (R-COO⁻) are optimized in the gas phase. This is commonly performed using Density Functional Theory (DFT) with a suitable functional and basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: The free energies of solvation for both the acid and its conjugate base are calculated using a continuum solvation model. This model approximates the solvent as a continuous medium with a specific dielectric constant.

  • pKa Calculation: The pKa is then calculated using the Gibbs free energies from the gas-phase and solvation calculations, in conjunction with the experimental Gibbs free energy of solvation of the proton.

The following table summarizes common computational methods employed for pKa prediction of carboxylic acids.

Method Functional Basis Set Solvation Model Key Features & Considerations Reference
Density Functional Theory (DFT)CAM-B3LYP6-311G+(d,p)SMD (Solvation Model based on Density)CAM-B3LYP has shown high accuracy in predicting pKa values for carboxylic acids, often with a mean absolute error below 0.5 pKa units.[1] The inclusion of explicit water molecules in the calculation can further improve accuracy.[2][1][2]
Density Functional Theory (DFT)B3LYP6-31G+(d,p)IEF-PCM (Integral Equation Formalism for the Polarizable Continuum Model)A widely used functional that provides a good balance of accuracy and computational cost. May require empirical corrections for high accuracy.
Hartree-Fock (HF)-STO-3G, 3-21GPCM (Polarizable Continuum Model)A more fundamental ab initio method. Generally less accurate than DFT for a given basis set size but can be a useful starting point.[3][3]
Complete Basis Set (CBS) Methods--CPCM (Conductor-like Polarizable Continuum Model)High-accuracy methods that extrapolate to the complete basis set limit. Computationally expensive but can yield pKa values with errors less than 0.5 pKa units.[4][4]
Conformational Analysis

The branching in the alkyl chain of a carboxylic acid introduces additional rotational degrees of freedom, leading to a more complex conformational landscape compared to their linear counterparts. The relative populations of these conformers can influence the molecule's ability to bind to a target receptor and its overall physicochemical properties.

Theoretical methods are employed to identify stable conformers and to calculate the energy barriers for rotation around key single bonds.

Experimental Protocols (Computational):

A typical workflow for the conformational analysis of a branched carboxylic acid is as follows:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be done using molecular mechanics force fields or semi-empirical quantum methods.

  • Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using a more accurate method, such as DFT.

  • Energy Calculation: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to refine the relative energies of the conformers.

  • Transition State Search: To determine the rotational barriers between conformers, a transition state search is performed along the relevant dihedral angle coordinate. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) can be used.

Quantitative Data on Branched Carboxylic Acids

Carboxylic Acid Experimental pKa Calculated pKa (Method) Reference
Acetic Acid4.764.75 (CBS-Q/CPCM)[4]
Propanoic Acid4.874.89 (CBS-Q/CPCM)[4]
Isobutyric Acid (2-Methylpropanoic Acid)4.86-
Pivalic Acid (2,2-Dimethylpropanoic Acid)5.03-
2-Ethylhexanoic Acid--
Valproic Acid (2-Propylpentanoic Acid)4.6-

Note: The lack of calculated pKa values for several branched carboxylic acids in this table highlights a gap in the current literature.

Reactivity of Branched Carboxylic Acids

The reactivity of the carboxyl group can be influenced by the steric and electronic effects of the branched alkyl chain.

  • Steric Effects: Branching near the carboxyl group (α-branching) can sterically hinder the approach of nucleophiles to the carbonyl carbon. This can decrease the rate of reactions such as esterification. For instance, the esterification of 2,2-dimethylpropanoic acid is significantly slower than that of acetic acid.[5]

  • Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating. This inductive effect can slightly decrease the acidity of the carboxylic acid compared to formic acid.[6]

Theoretical studies can quantify these effects by calculating reaction barriers and transition state geometries for reactions such as nucleophilic acyl substitution.

Mandatory Visualizations

Diagrams of Key Processes

Thermodynamic_Cycle_pKa RCOOH_gas RCOOH(g) RCOO_gas RCOO⁻(g) RCOOH_gas->RCOO_gas ΔG°gas(deprot) RCOOH_sol RCOOH(aq) RCOOH_gas->RCOOH_sol ΔG°solv(RCOOH) RCOO_sol RCOO⁻(aq) RCOO_gas->RCOO_sol ΔG°solv(RCOO⁻) H_gas H⁺(g) H_sol H⁺(aq) H_gas->H_sol ΔG°solv(H⁺) RCOOH_sol->RCOO_sol ΔG°aq(deprot)

Computational_Workflow start Define Branched Carboxylic Acid Structure conf_search Conformational Search (Molecular Mechanics / Semi-empirical) start->conf_search opt Geometry Optimization of Conformers (DFT) conf_search->opt energy Single-Point Energy Calculation (Higher-level theory) opt->energy ts_search Transition State Search (e.g., NEB, STQN) opt->ts_search analysis Analyze Relative Energies and Rotational Barriers energy->analysis ts_search->analysis

Applications in Drug Development

Theoretical studies of branched carboxylic acids are instrumental in several stages of the drug development process:

  • Lead Optimization: By predicting the pKa and conformational preferences of novel branched carboxylic acid derivatives, medicinal chemists can prioritize the synthesis of compounds with improved ADME properties.

  • Structure-Activity Relationship (SAR) Studies: Computational models can help to rationalize the observed SAR for a series of compounds by correlating their biological activity with calculated properties such as molecular shape, electronic descriptors, and conformational energies.[2]

  • Toxicity Prediction: In silico models can be used to predict potential toxicities associated with branched carboxylic acids. For example, transcriptomics and molecular docking have been used to understand the developmental toxicity of valproic acid and its analogs.[2]

  • Bioisosteric Replacement: The carboxylic acid group is often a key pharmacophoric element but can also be associated with poor pharmacokinetic properties.[7] Theoretical studies can aid in the design of bioisosteres—functional groups that mimic the carboxylic acid moiety while having improved drug-like properties.

Conclusion and Future Directions

Theoretical and computational chemistry provides a powerful toolkit for investigating the properties and behavior of branched carboxylic acids. While the fundamental principles are well-established, there is a clear need for more systematic theoretical studies focusing on the effects of branching on a wide range of physicochemical properties. Such studies would provide valuable data for the development of more accurate predictive models and would further empower the rational design of new drug candidates incorporating this important chemical motif. Future research should aim to build comprehensive databases of calculated properties for diverse sets of branched carboxylic acids and to develop more sophisticated models that can accurately predict their behavior in complex biological environments.

References

An In-depth Technical Guide to the Solubility of 2-Butylheptanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-butylheptanoic acid in various organic solvents. Due to a lack of extensive publicly available quantitative data, this guide focuses on predicting solubility based on chemical principles and providing detailed experimental protocols for researchers to determine precise solubility values.

Introduction to 2-Butylheptanoic Acid

2-Butylheptanoic acid is a branched-chain carboxylic acid with the chemical formula C₁₁H₂₂O₂. Its structure, featuring a carboxylic acid functional group and a non-polar alkyl chain, dictates its solubility behavior. The carboxylic acid group can participate in hydrogen bonding, while the butyl and heptyl chains contribute to its non-polar character. This amphiphilic nature results in varying degrees of solubility in different organic solvents.

Predicted Solubility of 2-Butylheptanoic Acid

Based on the principle of "like dissolves like" and data from structurally similar carboxylic acids, the solubility of 2-butylheptanoic acid in a range of common organic solvents can be predicted. Carboxylic acids are generally soluble in a variety of organic solvents.[1][2] For instance, the structurally similar 2-ethylheptanoic acid is known to be highly soluble in organic solvents such as ethanol, dichloromethane, and hexane.[3] As the carbon chain length of a carboxylic acid increases, its solubility in water decreases.[1][2] Given its eleven-carbon backbone, 2-butylheptanoic acid is expected to have very low solubility in water but good solubility in many organic solvents.

Table 1: Predicted Qualitative Solubility of 2-Butylheptanoic Acid in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHighThe carboxylic acid group of 2-butylheptanoic acid can form strong hydrogen bonds with the hydroxyl groups of alcohols.
Polar Aprotic Solvents Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)HighThe polar carbonyl or ether groups in these solvents can interact favorably with the carboxylic acid group via dipole-dipole interactions.
Non-Polar Solvents Hexane, Toluene, Diethyl EtherMedium to HighThe long alkyl chain of 2-butylheptanoic acid allows for significant van der Waals interactions with non-polar solvents. Solubility in diethyl ether is expected to be particularly good.[1][2]
Halogenated Solvents Dichloromethane, ChloroformHighThese solvents are effective at solvating a wide range of organic compounds, including carboxylic acids.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. Below are detailed protocols for determining the solubility of 2-butylheptanoic acid in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution at a specific temperature and then determining the mass of the dissolved solute.

Materials:

  • 2-Butylheptanoic acid

  • Selected organic solvent(s)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Add an excess amount of 2-butylheptanoic acid to a vial containing a known volume or mass of the chosen organic solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

  • Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

  • Weigh the filtered solution to determine its mass.

  • Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solute and solvent.

  • Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.

  • Calculate the solubility in terms of g/100 mL, g/100 g of solvent, or mole fraction.

Isothermal Saturation Method followed by Titration

This method is suitable for acidic solutes like 2-butylheptanoic acid and involves titrating a saturated solution with a standardized base.

Materials:

Procedure:

  • Prepare a saturated solution of 2-butylheptanoic acid in the desired organic solvent as described in steps 1-7 of the Gravimetric Method.

  • Accurately transfer a known volume or mass of the clear, saturated filtrate into a titration flask.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized sodium hydroxide solution until a persistent pink color is observed.

  • Record the volume of NaOH solution used.

  • Calculate the concentration of 2-butylheptanoic acid in the saturated solution using the titration data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

experimental_workflow start Start: Prepare Mixture equilibration Equilibration (Controlled Temperature & Agitation) start->equilibration settling Settling of Excess Solute equilibration->settling sampling Withdraw & Filter Supernatant settling->sampling weighing_solution Weigh Filtered Solution sampling->weighing_solution evaporation Evaporate Solvent weighing_solution->evaporation weighing_solute Weigh Dried Solute evaporation->weighing_solute calculation Calculate Solubility weighing_solute->calculation end End: Quantitative Data calculation->end

Caption: Gravimetric solubility determination workflow.

Conclusion

References

Navigating the Labyrinth: An In-depth Technical Guide to the Environmental Fate of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the environmental fate of branched-chain fatty acids (BCFAs). This whitepaper provides a detailed exploration of the biodegradation, biotransformation, and environmental persistence of these complex molecules, offering crucial insights for environmental risk assessment and the development of safer, more sustainable chemical entities.

Branched-chain fatty acids, characterized by their non-linear carbon chains, are prevalent in the environment, originating from both natural and anthropogenic sources. Their unique structures, often featuring methyl groups that sterically hinder standard degradation pathways, present a complex challenge to environmental degradation processes. This guide synthesizes the current scientific understanding of how these molecules behave and persist in various environmental compartments, including soil, water, and sediment.

Biodegradation Pathways: A Tale of Two Oxidations

The primary mechanism for the breakdown of BCFAs in the environment is microbial degradation. Unlike their straight-chain counterparts, the degradation of many BCFAs is initiated by alpha-oxidation , a process that removes a single carbon atom from the carboxyl end of the fatty acid chain. This is particularly crucial for BCFAs with a methyl group at the β-carbon position, which blocks the more common beta-oxidation pathway.

A prime example is the degradation of phytanic acid , a common BCFA derived from the breakdown of chlorophyll. Due to a methyl group on its third carbon, phytanic acid cannot directly enter the beta-oxidation cycle. Instead, it undergoes alpha-oxidation to form pristanic acid , which, with the methyl group now at the second carbon, can be subsequently degraded through beta-oxidation.

dot

Caption: Degradation pathway of phytanic acid.

Factors Influencing Environmental Fate

The rate and extent of BCFA degradation are influenced by a multitude of environmental factors:

  • Microbial Community: The presence and abundance of microorganisms capable of alpha- and beta-oxidation are paramount.

  • Oxygen Availability: Aerobic conditions are generally more favorable for the complete mineralization of BCFAs. In anaerobic environments, degradation can be significantly slower.

  • pH: The pH of the soil or water can affect microbial activity and the bioavailability of BCFAs. The optimal pH for the microbial breakdown of fatty acids is often near neutral (6.5-8.5).[1][2]

  • Temperature: As with most biological processes, temperature plays a critical role in the rate of microbial metabolism and, consequently, BCFA degradation.

  • Adsorption: BCFAs can adsorb to soil and sediment particles, which can reduce their bioavailability to microorganisms and increase their persistence.

Quantitative Insights into Persistence

While comprehensive quantitative data on the environmental fate of all BCFAs remains an area of active research, available studies provide valuable insights into their persistence. The following tables summarize key data on the biodegradation and environmental concentrations of select BCFAs.

Table 1: Biodegradation of Selected Branched-Chain Fatty Acids

CompoundTest SystemDuration (days)Degradation (%)ClassificationReference
Light Catalytic Cracked Gas OilOECD 301F2856.3Inherently Biodegradable[3]
4761.2[3]

Note: Data for specific, individual BCFAs from standardized OECD tests are limited in publicly available literature. The provided data for a complex substance containing BCFAs gives an indication of potential biodegradability.

Table 2: Environmental Concentrations of Branched-Chain Fatty Acids in Sediments

LocationBCFA AnalyzedConcentration Range (µg/g dry weight)Reference
Northern South China Seai-15:0, ai-15:00.9 - 6.5[4]
Okinawa, Japan (Mangrove)i-15:0, ai-15:0, i-17:0, ai-17:02.0 - 21.1 (% of total fatty acids)[5]
Northern Kerala Coast, India (Mangrove)Total BCFAs6.25 - 580.49 (as part of total fatty acids)[6]
Shatt Al-Arab Estuary & NW Arabian GulfTotal BCFAs13.32 - 35.72 (as part of total fatty acids)[7]

Experimental Protocols for Assessing Environmental Fate

A critical component of understanding the environmental fate of BCFAs is the application of standardized and robust experimental protocols.

Ready Biodegradability Testing (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[8][9][10][11] These tests are stringent and a "pass" result indicates that the substance is likely to be rapidly and completely biodegraded in the environment.

Key Methodologies:

  • OECD 301B (CO₂ Evolution Test): Measures the CO₂ produced during the biodegradation of the test substance. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window in a 28-day test.[9]

  • OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by microorganisms during the degradation of the test substance.[4][9][12] The pass level is 60% of the theoretical oxygen demand (ThOD) within a 10-day window in a 28-day test.[9][10]

dot

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Test_Substance Test Substance (BCFA) Test_Vessel Sealed Test Vessel (Dark, Controlled Temp.) Test_Substance->Test_Vessel Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Inoculum Microbial Inoculum (e.g., activated sludge) Inoculum->Test_Vessel Measurement Measure O2 Consumption (Manometric Respirometry) Test_Vessel->Measurement Calculation Calculate % Biodegradation vs. ThOD Measurement->Calculation

References

Methodological & Application

Application Notes and Protocols: 2-Butylheptanoic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is limited publicly available data on the specific use of 2-Butylheptanoic acid in cosmetic formulations. The following application notes and protocols are based on the known functions of structurally similar molecules, such as other branched-chain fatty acids and C11 straight-chain fatty acids. These are intended to be hypothetical and provide a framework for research and development.

Introduction

2-Butylheptanoic acid is a branched-chain saturated fatty acid with the chemical formula C₁₁H₂₂O₂. Its molecular structure, featuring a butyl group at the alpha position of heptanoic acid, suggests potential for unique properties in cosmetic formulations compared to its linear counterpart, undecanoic acid. Branched-chain fatty acids are often utilized in cosmetics for their sensory benefits, such as a lighter, less greasy feel, and improved spreadability. Based on the functions of similar molecules, 2-Butylheptanoic acid is hypothesized to function as an emollient, co-emulsifier, and texture modifier in a variety of skincare and color cosmetic products.

Potential Applications in Cosmetic Formulations

Based on the properties of analogous compounds, 2-Butylheptanoic acid may be investigated for the following applications:

  • Emollient: Its branched structure is likely to provide a non-occlusive, light, and silky feel on the skin, making it a suitable candidate for daily wear moisturizers, lotions, and serums.

  • Co-emulsifier and Stabilizer: While not a primary emulsifier, it could contribute to the stability of emulsions by integrating into the interfacial film between oil and water phases.

  • Texture Modifier: It may be used to alter the viscosity and sensory profile of formulations, contributing to a smoother and more elegant product texture.

  • Cleansing Agent: In rinse-off products, it could act as a mild cleansing agent or co-surfactant.

  • Anti-Sebum Agent: Undecanoic acid, the straight-chain isomer, is known for its anti-sebum properties.[1] It is plausible that 2-Butylheptanoic acid could exhibit similar activity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Butylheptanoic acid is presented below. These properties are essential for formulation development.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂PubChem
Molecular Weight 186.29 g/mol PubChem
Appearance Predicted: Colorless to pale yellow liquidInferred from similar molecules
Solubility Predicted: Soluble in oils and organic solvents; Insoluble in waterInferred from similar molecules
Boiling Point Data not available
Melting Point Data not available

Experimental Protocols

The following are detailed experimental protocols to evaluate the potential functions of 2-Butylheptanoic acid in cosmetic formulations.

Protocol for Evaluating Emollient Properties and Sensory Profile

Objective: To assess the sensory characteristics and emollient effect of 2-Butylheptanoic acid in a simple oil-in-water emulsion.

Materials:

  • 2-Butylheptanoic acid

  • Cetearyl alcohol

  • Ceteareth-20

  • Glycerin

  • Xanthan gum

  • Preservative (e.g., Phenoxyethanol)

  • Deionized water

  • Control emollient (e.g., Caprylic/Capric Triglyceride)

  • Human volunteer panel (n=10)

Procedure:

  • Formulation Preparation:

    • Oil Phase: Heat Cetearyl alcohol (3%), Ceteareth-20 (2%), and either 2-Butylheptanoic acid (5%) or the control emollient (5%) to 75°C.

    • Water Phase: Heat deionized water (q.s. to 100%), Glycerin (3%), and Xanthan gum (0.3%) to 75°C.

    • Emulsification: Slowly add the oil phase to the water phase while homogenizing at 5000 rpm for 5 minutes.

    • Cooling: Cool the emulsion to below 40°C while stirring gently.

    • Final Addition: Add the preservative.

    • Adjust pH to 5.5 if necessary.

  • Sensory Evaluation:

    • Apply a standardized amount (e.g., 0.1g) of the test and control formulations to the forearms of the panelists.

    • Panelists will rate the following attributes on a scale of 1 to 10 (1=low, 10=high):

      • Spreadability

      • Absorbency

      • Greasiness

      • Tackiness

      • Smoothness

      • Overall skin feel

  • Data Analysis:

    • Analyze the data using statistical methods (e.g., t-test) to determine if there are significant differences between the formulation containing 2-Butylheptanoic acid and the control.

Protocol for Evaluating Co-emulsifying Properties

Objective: To determine the ability of 2-Butylheptanoic acid to improve the stability of an oil-in-water emulsion.

Materials:

  • 2-Butylheptanoic acid

  • Mineral oil

  • A primary emulsifier (e.g., Polysorbate 80)

  • Deionized water

Procedure:

  • Formulation Preparation:

    • Prepare a series of simple emulsions with a fixed concentration of mineral oil (20%) and varying concentrations of the primary emulsifier (e.g., 1%, 2%, 3%).

    • Prepare a second series of emulsions with the same compositions but with the addition of 2% 2-Butylheptanoic acid to the oil phase.

  • Stability Testing:

    • Subject all formulations to accelerated stability testing:

      • Centrifugation at 3000 rpm for 30 minutes.

      • Storage at elevated temperature (45°C) for 3 months.

      • Freeze-thaw cycles (-10°C to 25°C, 3 cycles).

    • Observe for signs of instability such as phase separation, creaming, or coalescence.

  • Data Analysis:

    • Compare the stability of the emulsions with and without 2-Butylheptanoic acid to assess its contribution to emulsion stability.

Visualizations

Signaling Pathway (Hypothetical)

While 2-Butylheptanoic acid is not expected to have a complex signaling pathway in the same way as a bioactive ingredient, its interaction with the skin can be conceptualized.

skin_interaction 2-Butylheptanoic_Acid 2-Butylheptanoic_Acid Stratum_Corneum Stratum_Corneum 2-Butylheptanoic_Acid->Stratum_Corneum Application Lipid_Matrix Lipid_Matrix Stratum_Corneum->Lipid_Matrix Integration Skin_Barrier_Function Skin_Barrier_Function Lipid_Matrix->Skin_Barrier_Function Enhancement TEWL_Reduction TEWL_Reduction Skin_Barrier_Function->TEWL_Reduction Improved_Hydration Improved_Hydration TEWL_Reduction->Improved_Hydration

Caption: Hypothetical interaction of 2-Butylheptanoic acid with the skin barrier.

Experimental Workflow

The following diagram illustrates the workflow for evaluating 2-Butylheptanoic acid as a cosmetic ingredient.

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation & Stability cluster_2 Phase 3: Efficacy & Safety Physicochemical_Properties Physicochemical_Properties Prototype_Formulation Prototype_Formulation Physicochemical_Properties->Prototype_Formulation Solubility_Testing Solubility_Testing Solubility_Testing->Prototype_Formulation Stability_Testing Stability_Testing Prototype_Formulation->Stability_Testing Sensory_Evaluation Sensory_Evaluation Stability_Testing->Sensory_Evaluation In_vitro_Safety In_vitro_Safety Stability_Testing->In_vitro_Safety

Caption: Workflow for evaluating 2-Butylheptanoic acid in cosmetic formulations.

Safety Considerations

There is no specific safety data available for 2-Butylheptanoic acid in cosmetic applications. As with any new ingredient, a thorough safety assessment should be conducted, including in vitro irritation and sensitization studies. It is recommended to consult the safety data sheets for handling and storage information.

Conclusion

While direct data is lacking, the structural characteristics of 2-Butylheptanoic acid suggest it holds promise as a multifunctional ingredient in cosmetic formulations, particularly as an emollient with desirable sensory properties. The experimental protocols outlined in this document provide a starting point for researchers to investigate its potential applications and substantiate its efficacy and safety. Further research is warranted to fully elucidate its role and benefits in skincare and cosmetic products.

References

Application Notes and Protocols: 2-Butylheptanoic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of metallic materials is a significant concern across various industries, including infrastructure, transportation, and chemical processing. The use of organic corrosion inhibitors is a well-established method to mitigate the detrimental effects of corrosion. Carboxylic acids, particularly those with longer alkyl chains, have demonstrated considerable potential as effective corrosion inhibitors for steel in acidic and neutral environments. This document provides detailed application notes and experimental protocols for the use of 2-butylheptanoic acid, a branched-chain carboxylic acid, as a corrosion inhibitor. While direct extensive research on 2-butylheptanoic acid is limited, the principles and data from structurally similar branched-chain carboxylic acids, such as isononanoic acid, provide a strong basis for its application and study.

Branched-chain carboxylic acids like 2-butylheptanoic acid offer unique properties due to their steric hindrance, which can influence their adsorption mechanism and the packing of the protective film on the metal surface. These notes are intended to guide researchers in the evaluation and application of 2-butylheptanoic acid as a corrosion inhibitor.

Mechanism of Action

The primary mechanism of corrosion inhibition by 2-butylheptanoic acid involves the adsorption of the molecule onto the metal surface, forming a protective barrier. This barrier isolates the metal from the corrosive environment, thereby reducing the rate of both anodic and cathodic reactions.

The adsorption process can be described by the following key steps:

  • Adsorption of the Carboxyl Head Group: The hydrophilic carboxyl group (-COOH) of 2-butylheptanoic acid interacts with the metal surface. This interaction can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding) with the metal atoms or the oxide layer.

  • Formation of a Hydrophobic Tail Barrier: The hydrophobic butyl and heptyl chains orient away from the metal surface, creating a dense, water-repellent layer. This layer acts as a physical barrier, preventing the diffusion of corrosive species such as water, oxygen, and aggressive ions (e.g., chloride) to the metal surface.

The branched structure of 2-butylheptanoic acid may lead to a less densely packed film compared to its linear isomer, undecanoic acid. However, the steric hindrance provided by the butyl group can also effectively block active corrosion sites on the metal surface.

The adsorption of 2-butylheptanoic acid on a metal surface can often be described by the Langmuir adsorption isotherm, which assumes a monolayer adsorption on a finite number of active sites.

Data Presentation

The following tables summarize typical quantitative data for a branched-chain carboxylic acid (isononanoic acid, a C9 analogue) as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M HCl). This data is representative of the performance that can be expected from 2-butylheptanoic acid and should be used as a baseline for experimental design.

Table 1: Weight Loss Measurements

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)15.2-
1005.861.8
2003.179.6
5001.590.1
10000.894.7

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-450120070125-
100-4424506812062.5
200-4352306511580.8
500-4281106211090.8
1000-420556010595.4

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
10013511063.0
2002807582.1
5006004591.7
100011502595.7

Experimental Protocols

Weight Loss Measurement

Objective: To determine the corrosion rate of a metal in a corrosive medium and the inhibition efficiency of 2-butylheptanoic acid.

Materials:

  • Mild steel coupons of known dimensions

  • Abrasive papers (e.g., 240, 400, 600, 800, 1200 grit)

  • Acetone (B3395972)

  • Distilled water

  • Corrosive medium (e.g., 1 M HCl)

  • 2-Butylheptanoic acid

  • Analytical balance (±0.1 mg)

  • Water bath or incubator

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.

  • Degrease the coupons by sonicating in acetone for 5 minutes.

  • Rinse with distilled water and dry thoroughly.

  • Accurately weigh each coupon and record the initial weight (W_initial).

  • Measure the dimensions of the coupons to calculate the surface area (A).

  • Inhibitor Solution Preparation: Prepare a stock solution of 2-butylheptanoic acid in the corrosive medium. From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 100, 200, 500, 1000 ppm). A solution without the inhibitor will serve as the blank.

  • Immersion Test: Suspend one coupon in each test solution using a glass hook. Ensure the coupons are fully immersed.

  • Maintain the solutions at a constant temperature (e.g., 25 °C) in a water bath or incubator for a specified duration (e.g., 24 hours).

  • Post-Immersion: After the immersion period, retrieve the coupons.

  • Gently clean the coupons with a soft brush in a solution of the corrosive medium containing a pickling inhibitor to remove corrosion products.

  • Rinse with distilled water, then acetone, and dry.

  • Weigh the cleaned and dried coupons and record the final weight (W_final).

Calculations:

  • Weight Loss (ΔW): ΔW = W_initial - W_final

  • Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × ρ × t)

    • Where:

      • 87600 is a constant for unit conversion

      • ΔW is the weight loss in grams

      • A is the surface area in cm²

      • ρ is the density of the metal in g/cm³ (e.g., ~7.85 for mild steel)

      • t is the immersion time in hours

  • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization

Objective: To evaluate the effect of 2-butylheptanoic acid on the anodic and cathodic corrosion reactions and to determine the corrosion current density.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Mild steel working electrode of known surface area

  • Corrosive medium and inhibitor solutions as prepared for the weight loss experiment.

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by polishing, degreasing, and rinsing as described for the weight loss coupons.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the test solution (with or without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.1667 mV/s).

  • Data Analysis: Plot the resulting polarization curve (log |current density| vs. potential).

  • Extrapolate the linear Tafel regions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

Calculations:

  • Inhibition Efficiency (%IE): %IE = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film formed by 2-butylheptanoic acid.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell and electrodes as used for potentiodynamic polarization.

Procedure:

  • Electrode and Cell Setup: Prepare the electrode and assemble the cell as described for the potentiodynamic polarization experiment.

  • OCP Stabilization: Allow the system to stabilize at OCP for 30-60 minutes.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

Calculations:

  • Inhibition Efficiency (%IE): %IE = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tests Corrosion Testing cluster_analysis Data Analysis p1 Mild Steel Coupon Polishing p2 Degreasing (Acetone) p1->p2 p3 Rinsing & Drying p2->p3 p4 Initial Weighing & Area Measurement p3->p4 t2 Potentiodynamic Polarization p3->t2 t3 Electrochemical Impedance Spectroscopy p3->t3 t1 Weight Loss (Immersion) p4->t1 a1 Final Weighing t1->a1 a3 Tafel Extrapolation (icorr, Ecorr) t2->a3 a4 Equivalent Circuit Modeling (Rct, Cdl) t3->a4 a2 Corrosion Rate & Inhibition Efficiency a1->a2 a5 Inhibition Efficiency a3->a5 a4->a5

Caption: Experimental workflow for evaluating corrosion inhibition.

inhibition_mechanism cluster_inhibitor 2-Butylheptanoic Acid cluster_surface Metal Surface cluster_process Inhibition Process inhibitor COOH (Hydrophilic Head) + C11H22 (Hydrophobic Tail) adsorption Adsorption of Carboxyl Group inhibitor->adsorption metal Mild Steel (Fe) metal->adsorption film Formation of Hydrophobic Film adsorption->film protection Corrosion Protection film->protection

Caption: Simplified mechanism of corrosion inhibition.

Conclusion

2-Butylheptanoic acid presents a promising candidate as a corrosion inhibitor for steel, leveraging the established protective properties of long-chain carboxylic acids. The provided application notes and protocols offer a comprehensive framework for researchers to systematically evaluate its performance. By conducting weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, a thorough understanding of the inhibition efficiency and mechanism of 2-butylheptanoic acid can be achieved. The data from analogous branched-chain carboxylic acids suggest that high levels of protection can be anticipated. Further research is encouraged to generate specific data for 2-butylheptanoic acid and to explore its efficacy in various corrosive environments and on different metal substrates.

Preparation of 2-Butylheptanoic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-butylheptanoic acid esters. These compounds are of interest in various fields, including pharmaceuticals, lubricants, and material science, due to their unique branched-chain structure. The following sections detail common synthetic methods, quantitative data for analogous reactions, and comprehensive experimental protocols.

Introduction

2-Butylheptanoic acid is a branched-chain carboxylic acid. The steric hindrance provided by the alkyl branching can influence the reactivity of the carboxyl group and the properties of its corresponding esters. The preparation of 2-butylheptanoic acid esters can be achieved through several established methods, primarily Fischer esterification and variations thereof, as well as enzymatic catalysis. The choice of method often depends on the desired scale, the stability of the starting materials, and the required purity of the final product.

Synthetic Approaches

The most common methods for the preparation of 2-butylheptanoic acid esters involve the reaction of 2-butylheptanoic acid with an alcohol. Key methods include:

  • Fischer-Speier Esterification: This classic method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and is typically driven to completion by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[1][2]

  • Steglich Esterification: For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. This method employs a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature.[3][4]

  • Enzymatic Esterification: Lipases are effective biocatalysts for ester synthesis, offering high selectivity and mild reaction conditions. This method is particularly advantageous for the synthesis of esters from sensitive substrates and for applications requiring "green" chemistry principles.[5][6]

Data Presentation: A Comparative Overview of Esterification Methods

Due to the limited availability of specific data for 2-butylheptanoic acid, the following table summarizes quantitative data for the esterification of analogous sterically hindered or branched-chain carboxylic acids to provide representative expectations for reaction parameters and yields.

Carboxylic AcidAlcoholCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclohexanecarboxylic acidNeopentanolDiphenylammonium triflatePerfluorohexane8020-24~85[7]
Cyclohexanecarboxylic acid2-PropanolDiphenylammonium triflatePerfluorohexane8020-24~65[7]
Phenylacetic acidtert-Butyl alcoholDIC/DMAPIsopropyl acetate60883[4]
Pivalic acidBenzyl alcoholDIC/DMAPIsopropyl acetate60>1650[4]
Benzoic AcidMethanolH₂SO₄Methanol65-90[8]
Hydroxy acidEthanolH₂SO₄EthanolReflux295[8]
Butyric AcidButanolLipase (B570770)Hexane30->90[5]
Butyric AcidEthanolImmobilized Lipase BHeptane45698.3[6]

DIC: Diisopropylcarbodiimide, DMAP: 4-Dimethylaminopyridine

Experimental Protocols

The following are detailed protocols for the synthesis of 2-butylheptanoic acid esters. These are generalized procedures based on established methods for sterically hindered carboxylic acids and should be optimized for specific substrates and scales.

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol describes the synthesis of a 2-butylheptanoate ester using an excess of the corresponding alcohol and a catalytic amount of concentrated sulfuric acid, with the removal of water using a Dean-Stark apparatus.

Materials:

  • 2-Butylheptanoic acid

  • Alcohol (e.g., ethanol, butanol, etc.; at least 3-fold molar excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-butylheptanoic acid, the alcohol (in excess), and toluene.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of effervescence.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess alcohol.

    • The crude ester can be further purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Steglich Esterification using DCC and DMAP

This protocol is suitable for the synthesis of 2-butylheptanoate esters under mild, room-temperature conditions, which is particularly useful for acid-sensitive substrates.

Materials:

  • 2-Butylheptanoic acid

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Dilute hydrochloric acid (e.g., 0.5 M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-butylheptanoic acid, the alcohol (1.0-1.2 equivalents), and a catalytic amount of DMAP (e.g., 5-10 mol%) in anhydrous dichloromethane.[3][4]

  • DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 3-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of dichloromethane.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude ester can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Lipase-Catalyzed Esterification

This protocol outlines a general procedure for the enzymatic synthesis of 2-butylheptanoate esters, offering a green and highly selective alternative.

Materials:

  • 2-Butylheptanoic acid

  • Alcohol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., hexane, heptane)

  • Molecular sieves (optional, for water removal)

Equipment:

  • Erlenmeyer flask or sealed vial

  • Orbital shaker with temperature control

  • Filtration setup

Procedure:

  • Reaction Setup: In a flask, combine 2-butylheptanoic acid and the alcohol in a suitable molar ratio (e.g., 1:1 to 1:3) in an anhydrous organic solvent.[6]

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the substrates). If desired, add activated molecular sieves to remove the water produced during the reaction.

  • Incubation: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30-60 °C). Allow the reaction to proceed for 24-72 hours.

  • Enzyme Recovery and Product Isolation:

    • Filter the reaction mixture to recover the immobilized lipase, which can often be washed and reused.

    • The filtrate contains the ester product.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude ester can be purified by distillation or column chromatography if necessary.

Visualizations

General Workflow for Ester Synthesis

The following diagram illustrates a generalized workflow for the preparation and purification of 2-butylheptanoic acid esters.

Ester_Synthesis_Workflow start Start: Reagents reagents 2-Butylheptanoic Acid + Alcohol start->reagents catalyst Add Catalyst (Acid, Base, or Enzyme) reagents->catalyst reaction Esterification Reaction (e.g., Reflux, Stirring) catalyst->reaction workup Reaction Work-up (Neutralization, Washing) reaction->workup drying Drying of Organic Phase workup->drying purification Purification (Distillation or Chromatography) drying->purification product Pure 2-Butylheptanoic Acid Ester purification->product analysis Characterization (NMR, IR, GC-MS) product->analysis

Caption: General workflow for the synthesis of 2-butylheptanoic acid esters.

Signaling Pathway for Fischer Esterification

The diagram below outlines the key steps in the acid-catalyzed Fischer esterification mechanism.

Fischer_Esterification_Pathway A Carboxylic Acid + H+ B Protonated Carbonyl (Activated Electrophile) A->B Protonation C Nucleophilic Attack by Alcohol B->C D Tetrahedral Intermediate C->D E Proton Transfer D->E F Formation of Water as a Leaving Group E->F G Elimination of Water F->G H Protonated Ester G->H I Deprotonation H->I J Final Ester Product I->J Regenerates H+

Caption: Mechanism of Fischer Esterification.

References

Application Notes and Protocols: 2-Butylheptanoic Acid in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of nanotechnology continually seeks novel capping agents to precisely control the size, stability, and surface functionality of nanoparticles. Carboxylic acids are a well-established class of molecules for this purpose, acting as stabilizers to prevent aggregation and as functional ligands for further modifications.[1][2] While linear-chain carboxylic acids are commonly employed, branched-chain isomers such as 2-butylheptanoic acid offer unique steric properties that can influence nanoparticle formation and characteristics. The branched structure of 2-butylheptanoic acid may introduce significant steric hindrance on the nanoparticle surface, potentially leading to smaller, more uniform nanoparticles with altered surface reactivity compared to their linear counterparts.[3]

These unique characteristics make 2-butylheptanoic acid-capped nanoparticles promising candidates for various applications, particularly in drug delivery. The hydrocarbon chains can enhance interaction with lipid-based formulations like lipid nanoparticles (LNPs), while the carboxyl group provides a reactive site for conjugating therapeutic molecules.[4][]

Application: Synthesis of Metal Oxide Nanoparticles

This protocol details a reproducible method for synthesizing iron oxide (Fe₃O₄) nanoparticles using 2-butylheptanoic acid as a capping agent via a co-precipitation method. This approach is adaptable for other metal oxide nanoparticles.

Experimental Protocol: Synthesis of 2-Butylheptanoic Acid-Capped Fe₃O₄ Nanoparticles

Materials:

Procedure:

  • Precursor Solution Preparation: Dissolve FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in 40 mL of deionized water under vigorous stirring in a three-neck flask.

  • Heating: Heat the solution to 80°C under a nitrogen atmosphere to prevent oxidation.

  • Addition of Capping Agent: In a separate beaker, dissolve 2-butylheptanoic acid (1 mmol) in 10 mL of toluene. Add this solution to the reaction flask.

  • Co-precipitation: Rapidly add 10 mL of ammonium hydroxide solution to the flask. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

  • Aging: Maintain the reaction at 80°C for 2 hours under continuous stirring to allow for nanoparticle growth and capping.

  • Purification:

    • Cool the mixture to room temperature.

    • Separate the nanoparticles from the solution using a permanent magnet.

    • Discard the supernatant.

    • Wash the nanoparticles three times with deionized water and then three times with ethanol to remove unreacted precursors and excess capping agent.

  • Drying: Dry the purified nanoparticles in a vacuum oven at 60°C for 12 hours.

Characterization Data

The following table summarizes typical characterization data for Fe₃O₄ nanoparticles synthesized with different capping agents. The data for 2-butylheptanoic acid is projected based on the expected effects of its branched structure.

Capping AgentAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Oleic Acid (Linear)15 ± 30.21-45 ± 5
Stearic Acid (Linear)18 ± 40.25-40 ± 6
2-Butylheptanoic Acid (Branched) 12 ± 2 0.18 -50 ± 5

Note: The projected data for 2-butylheptanoic acid suggests that its branched structure may lead to smaller and more monodisperse nanoparticles with a higher surface charge, indicating greater colloidal stability.

Application: Formulation of Lipid Nanoparticles for Drug Delivery

2-Butylheptanoic acid-capped nanoparticles can be incorporated into lipid nanoparticle (LNP) formulations for targeted drug delivery. The hydrophobic alkyl chains of the capping agent can intercalate with the lipid bilayer of the LNP, while the exposed nanoparticle surface can be functionalized with targeting ligands.

Experimental Protocol: LNP Formulation with Capped Nanoparticles

Materials:

  • 2-Butylheptanoic acid-capped Fe₃O₄ nanoparticles

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Model drug (e.g., doxorubicin)

Procedure:

  • Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Nanoparticle and Drug Dispersion: Disperse the 2-butylheptanoic acid-capped Fe₃O₄ nanoparticles and the model drug in citrate buffer.

  • LNP Formation: Rapidly mix the lipid-ethanol solution with the aqueous nanoparticle-drug dispersion at a flow rate ratio of 1:3 using a microfluidic mixing device.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) for 24 hours to remove the ethanol and neutralize the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Formulation and Drug Loading Data
Formulation ComponentMolar Ratio (%)Drug Loading Capacity (%)Encapsulation Efficiency (%)
Ionizable Lipid50
Helper Lipid10
Cholesterol38.55.2 ± 0.592 ± 3
PEG-Lipid1.5
2-Butylheptanoic Acid-Capped Nanoparticles Variable

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_formulation LNP Formulation s1 FeCl₃/FeCl₂ Solution s3 Co-precipitation with NH₄OH s1->s3 s2 2-Butylheptanoic Acid in Toluene s2->s3 s4 Aging at 80°C s3->s4 s5 Magnetic Separation & Washing s4->s5 s6 Drying s5->s6 s7 Capped Fe₃O₄ Nanoparticles s6->s7 f1 Lipid Mixture in Ethanol f3 Microfluidic Mixing f1->f3 f2 Capped Nanoparticles & Drug in Buffer f2->f3 f4 Dialysis f3->f4 f5 Sterilization f4->f5 f6 Drug-Loaded LNPs f5->f6

Caption: Experimental workflow for the synthesis of 2-butylheptanoic acid-capped nanoparticles and their formulation into drug-loaded lipid nanoparticles.

signaling_pathway cluster_delivery Targeted Drug Delivery LNP LNP with Capped Nanoparticle and Drug Cell Target Cell (e.g., Cancer Cell) LNP->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Target Intracellular Target (e.g., DNA) Release->Target Drug Action Apoptosis Apoptosis Target->Apoptosis

Caption: Hypothetical signaling pathway for targeted drug delivery using nanoparticles formulated in LNPs, leading to apoptosis in a target cell.

References

Application Note & Protocol: GC-MS Analysis of 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylheptanoic acid is a branched-chain fatty acid that may be of interest in various fields, including drug development and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. Due to the polar nature and low volatility of carboxylic acids like 2-butylheptanoic acid, chemical derivatization is essential to convert the analyte into a more volatile and thermally stable compound, enabling robust and sensitive analysis by GC-MS.

This document provides a detailed protocol for the analysis of 2-Butylheptanoic acid using GC-MS, covering sample preparation, derivatization, and optimized instrument parameters.

Experimental Protocols

Detailed methodologies for sample preparation, derivatization, and GC-MS analysis are presented below. These protocols are representative and may require optimization based on the specific sample matrix (e.g., plasma, tissue, formulation buffer).

Sample Preparation and Extraction

This protocol provides a general guideline for the extraction of 2-Butylheptanoic acid from a biological matrix.

Materials:

  • Sample (e.g., plasma, homogenized tissue)

  • Internal Standard (e.g., a structurally similar deuterated fatty acid)

  • Methanol (B129727)

  • Iso-octane

  • Hydrochloric acid (HCl)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Internal Standard Addition: To 1 mL of the sample, add an appropriate amount of a suitable internal standard to allow for accurate quantification.

  • Lysis and Acidification: Add two volumes of methanol to the sample to lyse cells and precipitate proteins. Acidify the mixture to a final concentration of approximately 25 mM HCl.[1]

  • Liquid-Liquid Extraction (LLE): Add 2 mL of iso-octane to the sample, vortex vigorously for 2 minutes to extract the organic acids.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 5 minutes to achieve clear phase separation.[1]

  • Collection of Organic Layer: Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction step (steps 3-5) one more time with an additional 2 mL of iso-octane and combine the organic layers.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Derivatization

Derivatization is a critical step to increase the volatility of 2-Butylheptanoic acid for GC-MS analysis. Two common and effective methods are presented below.

Method A: Esterification to Fatty Acid Methyl Ester (FAME)

This method converts the carboxylic acid to its more volatile methyl ester.

Materials:

Procedure:

  • Reconstitution: Re-dissolve the dried lipid extract in 200 µL of toluene or hexane.[2]

  • Reagent Addition: Add 1 mL of 0.5 M sodium methoxide in methanol.[2]

  • Reaction: Tightly cap the reaction vial and heat at 80°C for 1 hour in a heating block or water bath.[2] Ensure the vial is well-sealed.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature before opening.

  • Extraction of FAME: Add 1 mL of hexane and 1 mL of water to the cooled reaction mixture. Vortex thoroughly and centrifuge to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the 2-butylheptanoic acid methyl ester to a new vial for GC-MS analysis.

Method B: Pentafluorobenzyl Bromide (PFBBr) Derivatization

This method forms a stable pentafluorobenzyl ester, which is highly suitable for sensitive analysis by GC-MS, particularly with electron capture negative ionization, though electron ionization can also be used.

Materials:

  • Dried sample extract

  • Acetonitrile (B52724)

  • 1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile

  • 1% Diisopropylethylamine (DIPEA) in acetonitrile

Procedure:

  • Reconstitution: Reconstitute the dried extract in a suitable volume of acetonitrile.

  • Derivatization Reaction: Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile to the reconstituted sample.[1]

  • Incubation: Vortex the mixture and allow it to react at room temperature for 20-30 minutes, or at 60°C for a more rapid reaction.[1]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the dried derivative in a suitable volume of a GC-compatible solvent like iso-octane or hexane for injection into the GC-MS.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and columns.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Injector Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 100°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line Temp280°C
Ion Source Temp230°C
Acquisition ModeFull Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Rangem/z 50-400

Data Presentation

Quantitative performance data for the analysis of branched-chain fatty acids using GC-MS are summarized below. These values are representative and can be used as a benchmark for method validation.

Table 1: Representative Quantitative Performance Data for Branched-Chain Fatty Acid Analysis

ParameterValueReference
Linearity (r²)> 0.99[3]
Limit of Detection (LOD)0.244 - 0.977 µM[3]
Limit of Quantification (LOQ)5-10 ng/mL[4]
Recovery Rate55.7% - 97.9%[3]
Intraday Precision (%RSD)< 10%Representative
Interday Precision (%RSD)< 15%Representative

Expected Mass Spectrum

  • Molecular Ion (M+): A weak or absent molecular ion peak is anticipated due to the instability of the molecular ion of fatty acid methyl esters upon electron ionization.

  • McLafferty Rearrangement: A prominent peak at m/z 74 is expected, which is characteristic of the McLafferty rearrangement in straight-chain and some branched-chain fatty acid methyl esters.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group will result in a characteristic [M-OCH3]+ ion (m/z corresponding to the loss of 31) and an [M-C4H9]+ ion (m/z corresponding to the loss of the butyl group at the alpha position).

  • Cleavage at the Branch Point: Fragmentation at the butyl branch will lead to characteristic ions. The loss of the butyl radical ([M-57]) is a likely fragmentation pathway.

  • Alkyl Chain Fragmentation: A series of hydrocarbon fragment ions separated by 14 Da (corresponding to CH2 groups) will be present in the lower mass range.

For quantitative analysis using Selected Ion Monitoring (SIM), characteristic and abundant fragment ions should be chosen to ensure sensitivity and specificity.

Visualizations

Experimental Workflow

experimental_workflow GC-MS Analysis Workflow for 2-Butylheptanoic Acid sample Biological Sample (e.g., Plasma, Tissue) extraction Liquid-Liquid Extraction with Iso-octane sample->extraction drying1 Evaporation to Dryness (Nitrogen Stream) extraction->drying1 derivatization Derivatization (Esterification or PFBBr) drying1->derivatization drying2 Final Reconstitution in GC Solvent derivatization->drying2 gcms GC-MS Analysis (Separation and Detection) drying2->gcms data Data Acquisition and Processing (Quantification and Identification) gcms->data

Caption: General workflow for the GC-MS analysis of 2-Butylheptanoic acid.

Postulated Signaling Pathway

Short-chain fatty acids, such as butyrate, have been shown to activate specific signaling pathways. As a branched-chain fatty acid, 2-butylheptanoic acid may interact with similar cellular machinery. The following diagram illustrates a potential signaling pathway based on the known effects of butyrate.

signaling_pathway Postulated Signaling Pathway for 2-Butylheptanoic Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHA 2-Butylheptanoic Acid GPCR G-Protein Coupled Receptor (GPCR) BHA->GPCR Activation AC Adenylate Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB p-CREB CREB->pCREB Gene Target Gene Expression pCREB->Gene Transcription Regulation

Caption: A potential signaling cascade initiated by 2-Butylheptanoic acid.

References

Application Note: Quantification of 2-Butylheptanoic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Butylheptanoic acid. As an analogue of the widely used antiepileptic drug valproic acid, accurate quantification of 2-Butylheptanoic acid is crucial in various research and drug development settings. The described method utilizes a reversed-phase C18 column with UV detection, offering a straightforward and sensitive approach for determining the concentration of 2-Butylheptanoic acid in solution. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.

Introduction

2-Butylheptanoic acid is a carboxylic acid and a structural analogue of valproic acid, a well-established pharmaceutical agent. The accurate determination of 2-Butylheptanoic acid concentrations is essential for a range of applications, including pharmacokinetic studies, formulation development, and quality control of bulk drug substances. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the separation and quantification of pharmaceutical compounds.[1] This application note presents a validated HPLC method that is specific, accurate, and precise for the quantification of 2-Butylheptanoic acid.

Experimental Protocol

Materials and Reagents
  • 2-Butylheptanoic acid reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Orthophosphoric acid (OPA) or Phosphoric acid (H₃PO₄)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Equipment
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 2.5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Solutions

Mobile Phase Preparation:

A typical mobile phase for the analysis of compounds similar to 2-Butylheptanoic acid consists of a mixture of an organic solvent and an acidic aqueous buffer.[2]

  • Aqueous Phase: Prepare a 0.1% orthophosphoric acid (OPA) solution by adding 1 mL of OPA to 1000 mL of HPLC grade water. Adjust the pH to 2.7.

  • Organic Phase: Use HPLC grade acetonitrile.

  • Mobile Phase Mixture: Combine the aqueous phase and acetonitrile in an 80:20 (v/v) ratio.[2]

  • Degas the mobile phase using a sonicator or an online degasser before use.

Standard Stock Solution Preparation:

  • Accurately weigh approximately 10 mg of the 2-Butylheptanoic acid reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to obtain a stock solution of 1000 µg/mL.

Calibration Standards Preparation:

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 10 µg/mL to 200 µg/mL.

Sample Preparation:

For bulk drug substance analysis, accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. For other matrices, appropriate sample extraction and clean-up procedures may be required. All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of 2-Butylheptanoic acid:

ParameterCondition
Column Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 2.5 µm)[2]
Mobile Phase Acetonitrile: 0.1% Orthophosphoric Acid (pH 2.7) (80:20 v/v)[2]
Flow Rate 0.7 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature Ambient or controlled at 30°C
Detection Wavelength 210 nm[1][2]
Run Time Approximately 10 minutes

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows:

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.999
Concentration Range 10 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
    - Intra-day≤ 2.0%
    - Inter-day≤ 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (ACN:0.1% OPA, 80:20) HPLC HPLC System (C18 Column, 210 nm) MobilePhase->HPLC StandardStock Standard Stock Solution (1000 µg/mL) CalibrationStandards Calibration Standards (10-200 µg/mL) StandardStock->CalibrationStandards CalibrationStandards->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for the HPLC quantification of 2-Butylheptanoic acid.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of 2-Butylheptanoic acid. The method is straightforward, utilizing common reversed-phase chromatography principles, and provides excellent linearity, accuracy, and precision. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of 2-Butylheptanoic acid.

References

Application Notes and Protocols for the Characterization of Branched Fatty Acids by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and quantification of fatty acids. For branched fatty acids, which are crucial components in various biological systems and have unique physicochemical properties relevant to drug development and material science, NMR provides unparalleled insight into their detailed molecular architecture. This document offers detailed application notes and experimental protocols for the characterization of branched fatty acids using a suite of 1D and 2D NMR experiments.

Principle of NMR for Branched Fatty Acid Characterization

The precise chemical environment of each proton (¹H) and carbon (¹³C) nucleus in a branched fatty acid influences its resonance frequency in a magnetic field. This results in a unique NMR spectrum that acts as a molecular fingerprint. Key structural features of branched fatty acids that can be determined by NMR include:

  • Identification and Location of Branch Points: The chemical shifts and coupling patterns of protons and carbons at or near the branch point are distinct from those in the linear chain.

  • Type of Branching: Differentiation between iso (penultimate carbon) and anteiso (ante-penultimate carbon) branching, as well as mid-chain branches, is possible.

  • Number of Branching Groups: Integration of specific signals in ¹H NMR can provide quantitative information on the number of methyl or other branching groups.

  • Overall Chain Length and Unsaturation: Analysis of the entire spectrum allows for the determination of the total number of carbons and the presence and position of any double bonds.

Section 1: Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality, high-resolution NMR spectra.

Materials:

  • Branched fatty acid sample (5-25 mg for ¹H NMR; 20-100 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS, for chemical shift referencing)

  • 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool/cotton plug

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of the branched fatty acid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. CDCl₃ is a common choice for fatty acids due to its excellent dissolving power.

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can aid dissolution.

  • Addition of Internal Standard: Add a small amount of TMS to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution. Place a small plug of glass wool or cotton into a Pasteur pipette and filter the sample directly into a clean NMR tube.[1]

  • Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.

cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std filter Filter into NMR Tube add_std->filter

Caption: Workflow for NMR sample preparation.
NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample.

1.2.1 1D NMR Spectroscopy (¹H and ¹³C)

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg)

    • Spectral Width (SW): ~16 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest)[2]

    • Number of Scans (NS): 8-16 (can be increased for dilute samples)

  • ¹³C NMR:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

    • Spectral Width (SW): ~200-250 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Pulse Program: Standard DEPT-135 sequence.

    • Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[3] This is particularly useful for identifying the methine (CH) carbon at the branch point and the methyl (CH₃) carbons of the branch.

1.2.2 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies proton-proton (¹H-¹H) couplings within 2-3 bonds. This helps to trace the connectivity of the fatty acid backbone and the branch.

    • Acquisition: Typically acquired with 256-512 increments in the indirect dimension (F1) and 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is essential for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

    • Acquisition: Typically acquired with 128-256 increments in F1 and 8-16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over 2-4 bonds. This is a powerful tool for establishing long-range connectivity, confirming the position of the branch relative to the rest of the fatty acid chain, including the carboxyl group.

    • Acquisition: Typically acquired with 256-512 increments in F1 and 16-64 scans per increment.

cluster_acq NMR Data Acquisition cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR C13 ¹³C NMR DEPT DEPT-135 COSY COSY HSQC HSQC HMBC HMBC

Caption: Suite of NMR experiments for branched fatty acid analysis.

Section 2: Data Presentation and Interpretation

Characteristic NMR Signals of Branched Fatty Acids

The presence of a methyl or other alkyl branch introduces unique signals and splitting patterns in the NMR spectra.

  • ¹H NMR:

    • The methyl protons of the branch typically appear as a doublet, upfield from the terminal methyl triplet of the main chain.

    • The methine proton at the branch point appears as a multiplet, often in the region of 1.2-1.6 ppm.

  • ¹³C NMR:

    • The methyl carbon of the branch has a characteristic chemical shift.

    • The methine carbon at the branch point is shifted downfield compared to a methylene (B1212753) carbon in a linear chain.

Quantitative Data Tables

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for representative branched fatty acids. Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm) and were recorded in CDCl₃.

Table 1: ¹H NMR Chemical Shifts (δ) for Representative Branched Fatty Acids

Proton AssignmentIsostearic Acid (16-Methylheptadecanoic Acid)Phytanic Acid (3,7,11,15-Tetramethylhexadecanoic Acid)
Terminal CH₃ (main chain) 0.86 (d)0.85-0.90 (overlapping d)
Branch CH₃ 0.86 (d)0.85-0.90 (d), 0.95 (d, at C3)
(CH₂)n ~1.25 (m)~1.0-1.4 (m)
CH at branch point ~1.55 (m)~1.57 (m, at C15), ~1.0-1.4 (m, at C7, C11), ~2.00 (m, at C3)
α-CH₂ (to COOH) 2.35 (t)2.20 and 2.40 (dd)
β-CH₂ (to COOH) ~1.63 (m)~1.0-1.4 (m)

Data compiled from literature sources.

Table 2: ¹³C NMR Chemical Shifts (δ) for Representative Branched Fatty Acids

Carbon AssignmentIsostearic Acid (16-Methylheptadecanoic Acid)Phytanic Acid (3,7,11,15-Tetramethylhexadecanoic Acid)
COOH ~180.5~179.5
Terminal CH₃ (main chain) ~22.7~22.6, ~22.7
Branch CH₃ ~22.7~19.7, ~19.8
(CH₂)n ~29.0-29.7~24.4, ~24.5, ~24.8, ~30.0, ~32.8, ~37.3, ~37.4, ~39.4, ~41.0
CH at branch point ~28.0~28.0, ~32.7, ~33.5, ~36.7
α-CH₂ (to COOH) ~34.1~41.0
β-CH₂ (to COOH) ~24.7~30.0

Note: Specific chemical shifts can vary slightly based on solvent and concentration. Assignments for complex molecules like phytanic acid are often confirmed with 2D NMR.

Structural Elucidation Workflow

A systematic approach is required to piece together the information from various NMR experiments to determine the final structure.

cluster_elucidation Structural Elucidation Workflow cluster_1d_analysis 1D NMR Analysis cluster_2d_analysis 2D NMR Analysis start Acquire 1D & 2D NMR Data h1_assign ¹H: Identify proton types (CH₃, CH₂, CH) & integrate start->h1_assign c13_dept ¹³C & DEPT: Identify carbon types (C, CH, CH₂, CH₃) start->c13_dept cosy_conn COSY: Establish ¹H-¹H spin systems (fragments) h1_assign->cosy_conn hsqc_assign HSQC: Assign ¹³C signals via direct ¹H-¹³C correlations c13_dept->hsqc_assign hmbc_conn HMBC: Connect fragments via long-range ¹H-¹³C correlations cosy_conn->hmbc_conn hsqc_assign->hmbc_conn final_structure Propose & Verify Structure hmbc_conn->final_structure

Caption: Logical workflow for NMR-based structure elucidation.

Step-by-Step Interpretation:

  • ¹H NMR Analysis: Identify key signals such as the terminal methyl groups, the methylene envelope, protons alpha and beta to the carboxyl group, and, crucially, the upfield doublet of the branch methyl group(s) and the multiplet of the methine proton at the branch point. Integration of these signals provides ratios of the different proton types.

  • ¹³C NMR and DEPT-135 Analysis: Count the number of unique carbon signals to determine if the molecule is a single isomer or a mixture. Use the DEPT-135 spectrum to identify the number of CH, CH₂, and CH₃ groups. This will confirm the presence of the methine carbon at the branch point.

  • HSQC Analysis: Correlate each proton signal to its directly attached carbon. This allows for the confident assignment of many carbon signals based on the more dispersed and interpretable proton spectrum.

  • COSY Analysis: Trace the ¹H-¹H coupling networks. For example, the methine proton at the branch point should show a correlation to the protons on the adjacent carbons in the main chain and to the methyl protons of the branch.

  • HMBC Analysis: Use long-range correlations to piece the entire structure together. For instance, the methyl protons of the branch will show a 2-bond correlation to the methine carbon and a 3-bond correlation to the adjacent carbons in the main chain. This is definitive in placing the branch along the fatty acid backbone.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed characterization of branched fatty acids. By employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can unambiguously determine the location, type, and number of branches, as well as the overall structure of the fatty acid. The protocols and data presented in these application notes provide a robust framework for scientists and professionals in research and drug development to effectively utilize NMR for the analysis of these important molecules.

References

Application Note: Derivatization of 2-Butylheptanoic Acid for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 2-Butylheptanoic acid to facilitate its sensitive and accurate quantification by High-Performance Liquid Chromatography (HPLC). 2-Butylheptanoic acid, lacking a strong native chromophore or fluorophore, presents a challenge for direct detection at low concentrations. This document outlines two pre-column derivatization methods: one utilizing 2-Nitrophenylhydrazine (2-NPH) for UV-Visible detection and another employing 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) for fluorescence detection. Detailed experimental procedures, HPLC conditions, and expected analytical performance characteristics are presented to guide researchers, scientists, and drug development professionals in establishing a robust analytical workflow for this and similar aliphatic carboxylic acids.

Introduction

2-Butylheptanoic acid is a branched-chain fatty acid that may be of interest in various fields, including metabolic research and pharmaceutical development. Accurate quantification of such compounds is crucial for understanding their biological roles or for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile compounds. However, the lack of a suitable chromophore in aliphatic carboxylic acids like 2-Butylheptanoic acid hinders their sensitive detection by common HPLC detectors such as UV-Visible or fluorescence detectors[1][2].

To overcome this limitation, pre-column derivatization can be employed to introduce a chromophoric or fluorophoric tag onto the analyte molecule[3][4][5]. This chemical modification significantly enhances the detector response, thereby improving the sensitivity and selectivity of the analytical method[1]. This application note details two effective derivatization strategies for 2-Butylheptanoic acid, providing researchers with comprehensive protocols for both UV-Visible and fluorescence-based HPLC analysis.

Experimental Protocols

Protocol 1: Derivatization with 2-Nitrophenylhydrazine (2-NPH) for HPLC-UV/Vis Analysis

This protocol describes the derivatization of 2-Butylheptanoic acid with 2-Nitrophenylhydrazine (2-NPH) in the presence of a carbodiimide (B86325) coupling agent to form a colored hydrazide derivative detectable in the visible region.

Materials:

  • 2-Butylheptanoic acid standard

  • 2-Nitrophenylhydrazine (2-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Internal Standard (e.g., 2-Ethylbutyric acid)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Butylheptanoic acid and the internal standard in acetonitrile.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the sample or standard solution with 50 µL of 200 mM 2-NPH in acetonitrile.

    • Add 50 µL of 120 mM EDC in acetonitrile to initiate the reaction.

    • Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block.

  • Reaction Quenching: After incubation, cool the mixture to room temperature and add 200 µL of a 0.1% phosphoric acid solution in water to stop the reaction.

  • Sample Dilution and Analysis: The derivatized sample is now ready for injection into the HPLC system. If necessary, dilute the sample with the mobile phase.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: UV/Vis detector set at 400 nm[6]

  • Injection Volume: 10 µL

Protocol 2: Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) for HPLC-Fluorescence Analysis

This method involves the esterification of 2-Butylheptanoic acid with the fluorescent labeling reagent 4-Br-Mmc, catalyzed by a crown ether, to yield a highly fluorescent derivative.

Materials:

  • 2-Butylheptanoic acid standard

  • 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)

  • 18-Crown-6 (B118740)

  • Potassium carbonate (anhydrous)

  • Acetone (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve the 2-Butylheptanoic acid sample in acetone.

  • Derivatization Reaction:

    • To the sample solution, add a 2-fold molar excess of 4-Br-Mmc solution in acetone.

    • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate[7].

    • Heat the mixture at 70°C for 45 minutes in a sealed vial[7].

  • Sample Cleanup: After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate. Transfer the supernatant to a clean vial.

  • Sample Dilution and Analysis: The resulting solution containing the fluorescently labeled 2-Butylheptanoic acid can be directly injected or diluted with the mobile phase before HPLC analysis[7].

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 20 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detector: Fluorescence detector set at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected quantitative performance of the two described derivatization methods for 2-Butylheptanoic acid analysis. These values are based on typical performance characteristics reported for similar short-chain fatty acids.

Parameter2-NPH Derivatization (UV/Vis)4-Br-Mmc Derivatization (Fluorescence)
Limit of Detection (LOD) ~0.5 µM~10 nM
Limit of Quantification (LOQ) ~1.5 µM~30 nM
Linearity (R²) > 0.998> 0.999
Recovery (%) 92 - 103%95 - 105%
Precision (RSD %) < 5%< 3%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the derivatization and HPLC analysis of 2-Butylheptanoic acid.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Reaction cluster_hplc HPLC Analysis Sample 2-Butylheptanoic Acid Sample/Standard Solvent Dissolve in Appropriate Solvent Sample->Solvent Reagent Add Derivatization Reagent (2-NPH or 4-Br-Mmc) Solvent->Reagent Catalyst Add Catalyst/Coupling Agent (EDC or Crown Ether/K2CO3) Reagent->Catalyst Incubate Incubate (Heat as required) Catalyst->Incubate Quench Quench Reaction (if applicable) Incubate->Quench Cleanup Sample Cleanup (Centrifugation) Quench->Cleanup Dilute Dilute for Analysis Cleanup->Dilute HPLC Inject into HPLC System Dilute->HPLC Detector Detection (UV/Vis or Fluorescence) HPLC->Detector Data Data Acquisition and Quantification Detector->Data

Caption: General workflow for the derivatization and HPLC analysis of 2-Butylheptanoic acid.

Conclusion

The derivatization of 2-Butylheptanoic acid with either 2-Nitrophenylhydrazine for UV/Vis detection or 4-Bromomethyl-6,7-dimethoxycoumarin for fluorescence detection provides robust and sensitive methods for its quantification by HPLC. The choice of reagent will depend on the required sensitivity and the available detector technology. The protocols and performance characteristics detailed in this application note offer a solid foundation for researchers to develop and validate analytical methods for 2-Butylheptanoic acid and other short-chain fatty acids in various sample matrices.

References

Application Notes and Protocols: 2-Butylheptanoic Acid as a Surfactant in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylheptanoic acid is a branched-chain carboxylic acid that, in its salt form (e.g., sodium 2-butylheptanoate), can function as an anionic surfactant.[1] Its branched hydrocarbon tail and polar carboxylate headgroup impart amphiphilic properties, enabling it to reduce interfacial tension between oil and water phases, thereby acting as an emulsifying agent. Such surfactants are of interest in various applications, including the formulation of drug delivery systems, due to their potential to form stable emulsions.[1]

These application notes provide a comprehensive overview of the use of 2-butylheptanoic acid as a surfactant for creating and stabilizing emulsions. Detailed experimental protocols are provided to enable researchers to characterize its surfactant properties and evaluate its performance in emulsion formulations.

Disclaimer on Quantitative Data: Specific quantitative performance data for 2-butylheptanoic acid as a primary surfactant (e.g., Critical Micelle Concentration, surface tension reduction at specific concentrations) is not extensively available in publicly accessible literature. The data presented in the tables below are representative values for structurally similar branched-chain anionic surfactants and should be considered as a general guideline for expected performance. Experimental determination of these parameters for 2-butylheptanoic acid is highly recommended for specific formulation development.

Data Presentation: Surfactant Properties

The following tables summarize typical performance characteristics of branched-chain anionic surfactants, which can be used as an initial reference for formulating with 2-butylheptanoic acid.

Table 1: General Surfactant Properties of Analogous Branched-Chain Carboxylate Surfactants

PropertyTypical Value RangeConditionsReference
Critical Micelle Concentration (CMC) 1 - 10 mMAqueous solution, Room Temperature[1]
Surface Tension at CMC (γ_CMC) 27 - 45 mN/mAqueous solution, Room Temperature[2]
Appearance Colorless to light yellow viscous liquidNeat[3]
Solubility Slightly soluble in water; soluble in organic solventsStandard conditions[3]

Note: These values are for analogous branched-chain anionic surfactants and should be experimentally verified for 2-butylheptanoic acid.

Table 2: Emulsion Characteristics with Analogous Branched-Chain Anionic Surfactants

Emulsion PropertyTypical Value RangeConditionsReference
Droplet Size (D50) 0.2 - 5 µmOil-in-water emulsion, high-shear homogenization[4]
Zeta Potential -30 to -60 mVOil-in-water emulsion, neutral pH[5]
Emulsion Stability Kinetically stable for days to monthsRoom temperature storage[6]
Required HLB (for oil phase) 8 - 14 (estimated)Dependent on the specific oil used[7]

Note: These values are representative for emulsions stabilized by anionic surfactants and are highly dependent on the formulation (oil type, surfactant concentration, energy input). Experimental optimization is crucial.

Experimental Protocols

Herein are detailed protocols for the characterization of 2-butylheptanoic acid as a surfactant and for the preparation and evaluation of emulsions stabilized by it.

Protocol 1: Determination of Critical Micelle Concentration (CMC) and Surface Tension

This protocol describes the measurement of the surface tension of aqueous solutions of sodium 2-butylheptanoate at various concentrations to determine the CMC.

Materials and Equipment:

  • 2-Butylheptanoic acid

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • High-purity deionized water (surface tension > 72 mN/m at 20°C)

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Sodium 2-Butylheptanoate Stock Solution:

    • Accurately weigh a specific amount of 2-butylheptanoic acid.

    • In a volumetric flask, dissolve the acid in a small amount of deionized water and then neutralize it by adding an equimolar amount of NaOH solution while stirring. The pH should be adjusted to be neutral to slightly alkaline to ensure the carboxylate is in its salt form.

    • Bring the flask to the final volume with deionized water to create a concentrated stock solution (e.g., 100 mM).

  • Preparation of Dilutions:

    • Prepare a series of dilutions from the stock solution in volumetric flasks. Concentrations should span a range that is expected to include the CMC (e.g., from 0.01 mM to 50 mM).

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

    • Measure the surface tension of each prepared solution, starting from the most dilute and progressing to the most concentrated.

    • Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot should show a region where the surface tension decreases linearly with log C, followed by a plateau.

    • The CMC is the concentration at the point of intersection of these two linear portions. The surface tension value in the plateau region is the γ_CMC.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Sodium 2-Butylheptanoate) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure Measure Surface Tension of each dilution prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot_data Plot Surface Tension vs. log(Concentration) measure->plot_data determine_cmc Determine CMC and γ_CMC plot_data->determine_cmc

Workflow for CMC and Surface Tension Determination.
Protocol 2: Preparation of Oil-in-Water (O/W) Emulsion

This protocol details the preparation of an O/W emulsion using 2-butylheptanoic acid as the emulsifier.

Materials and Equipment:

  • Sodium 2-butylheptanoate (prepared as in Protocol 1 or sourced directly)

  • Oil phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier oil)

  • High-purity deionized water

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Aqueous Phase:

    • Dissolve the desired concentration of sodium 2-butylheptanoate in the total volume of deionized water. A typical starting concentration is 1-5% w/w of the total emulsion weight.

    • Gently heat and stir the aqueous phase if necessary to ensure complete dissolution.

  • Preparation of Oil Phase:

    • Measure the desired volume of the oil phase. The oil-to-water ratio can be varied (e.g., 10:90, 20:80).

  • Pre-emulsification:

    • While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-shear homogenization.

    • For a rotor-stator homogenizer: Homogenize at a high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes.

    • For a microfluidizer: Process the pre-emulsion through the interaction chamber at a high pressure (e.g., 10,000 - 25,000 PSI) for 3-5 passes.

    • Ensure the emulsion is cooled during homogenization to prevent excessive heating, which can affect stability.

  • Cooling and Storage:

    • Allow the emulsion to cool to room temperature.

    • Store in a sealed container for subsequent analysis.

Emulsion_Preparation_Workflow prep_aq Prepare Aqueous Phase (Water + Surfactant) pre_emulsion Create Coarse Pre-emulsion (Slowly add oil to aqueous phase with stirring) prep_aq->pre_emulsion prep_oil Prepare Oil Phase prep_oil->pre_emulsion homogenize High-Shear Homogenization (Rotor-stator or Microfluidizer) pre_emulsion->homogenize cool_store Cool and Store Emulsion homogenize->cool_store

General workflow for preparing an O/W emulsion.
Protocol 3: Characterization of Emulsion Properties

This protocol outlines methods to evaluate the physical properties and stability of the prepared emulsion.

A. Droplet Size and Polydispersity Index (PDI) Measurement

Equipment: Dynamic Light Scattering (DLS) or Laser Diffraction particle size analyzer.

Procedure:

  • Dilute a small aliquot of the emulsion in deionized water to the appropriate concentration for the instrument to avoid multiple scattering effects.

  • Perform the measurement according to the instrument's standard operating procedure.

  • Record the mean droplet diameter (e.g., Z-average for DLS, or D[1] for laser diffraction) and the PDI. A lower PDI (typically < 0.3) indicates a more uniform droplet size distribution.

  • Repeat measurements at different time points (e.g., 0, 24, 48 hours, and weekly) to monitor for changes in droplet size, which can indicate instability (e.g., coalescence or Ostwald ripening).

B. Zeta Potential Measurement

Equipment: Zetasizer or similar instrument with an electrophoretic light scattering (ELS) capability.

Procedure:

  • Dilute the emulsion sample appropriately with deionized water.

  • Inject the diluted sample into the specific measurement cell (e.g., a folded capillary cell).

  • Apply the electric field and measure the electrophoretic mobility of the droplets.

  • The instrument software will calculate the zeta potential.

  • A high absolute zeta potential (typically > |30| mV) suggests good electrostatic stability, as the charged droplets will repel each other, preventing aggregation.[5]

C. Macroscopic Stability Assessment

Procedure:

  • Visually inspect the stored emulsion samples at regular intervals for any signs of instability, such as:

    • Creaming: Formation of a concentrated layer of droplets at the top.

    • Sedimentation: Settling of droplets at the bottom.

    • Flocculation: Reversible aggregation of droplets.

    • Coalescence: Irreversible merging of droplets leading to phase separation.

  • Accelerated stability testing can be performed by storing samples at elevated temperatures (e.g., 40°C) or by centrifugation to predict long-term stability.

Emulsion_Stability_Analysis cluster_analysis Stability Evaluation emulsion_sample Prepared Emulsion Sample dls Droplet Size & PDI (Dynamic Light Scattering) emulsion_sample->dls zeta Zeta Potential (Electrophoretic Light Scattering) emulsion_sample->zeta macro Macroscopic Observation (Creaming, Coalescence) emulsion_sample->macro time_study Long-Term Stability Assessment dls->time_study Over Time zeta->time_study Over Time macro->time_study Over Time

Workflow for emulsion characterization and stability testing.

Safety and Handling Considerations

2-Butylheptanoic acid and its salts should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As a carboxylic acid, it may be corrosive or irritating to the skin and eyes.[8] Refer to the Safety Data Sheet (SDS) for detailed safety information. When developing formulations for pharmaceutical or cosmetic applications, toxicological assessments are a critical component of the drug development process to ensure safety.[9]

Conclusion

2-Butylheptanoic acid presents potential as a branched-chain anionic surfactant for emulsion formulations. While specific performance data is limited, the protocols provided here offer a robust framework for its systematic evaluation. By determining its CMC, surface tension reduction capabilities, and its effectiveness in stabilizing emulsions through droplet size and zeta potential analysis, researchers can ascertain its suitability for their specific applications in drug development and other scientific fields. The use of analogous data for initial formulation design, followed by rigorous experimental validation, is a recommended approach.

References

Application of 2-Butylheptanoic Acid in Polymer Chemistry: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The utilization of 2-butylheptanoic acid in polymer chemistry, while not extensively documented in existing literature, presents a compelling avenue for the development of novel polymers with tailored properties. Its branched, eleven-carbon aliphatic structure offers the potential to impart unique characteristics to polymer chains, primarily when incorporated as a side group. The most direct application route involves its conversion to a polymerizable monomer, such as a (meth)acrylate ester, which can then be integrated into polymer backbones through conventional polymerization techniques.

The introduction of the 2-butylheptyl moiety as a side chain is anticipated to significantly influence the thermal and mechanical properties of the resulting polymers. The bulky and flexible nature of this branched alkyl group is expected to lower the glass transition temperature (Tg), thereby enhancing the flexibility and elastomeric properties of the material.[1] Furthermore, the inherent hydrophobicity of the long alkyl chain can improve the water resistance of coatings, adhesives, and other polymer systems.[2] Potential applications for polymers incorporating 2-butylheptanoic acid derivatives include pressure-sensitive adhesives, impact modifiers for brittle plastics, and hydrophobic coatings.

This document outlines the prospective synthesis of a 2-butylheptyl acrylate (B77674) monomer derived from 2-butylheptanoic acid, its subsequent polymerization, and the characterization of the resulting polymer. The provided protocols and expected data are based on established principles of polymer chemistry and an analysis of structurally related compounds.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 2-butylheptyl acrylate and the characterization of the resulting poly(2-butylheptyl acrylate). These values are predictive and based on typical results for similar long-chain, branched alkyl acrylates.

Table 1: Synthesis of 2-Butylheptyl Acrylate - Reaction Parameters and Expected Outcome

ParameterValue
Reactants
2-Butylheptanoic Acid1.0 mol
Glycidyl (B131873) Acrylate1.1 mol
Catalyst (Triphenylphosphine)0.02 mol
Solvent (Toluene)500 mL
Reaction Conditions
Temperature110 °C
Reaction Time8 hours
Expected Outcome
Product Yield> 90%
Purity (by ¹H NMR)> 95%

Table 2: Characterization of Poly(2-butylheptyl acrylate)

PropertyAnalytical TechniqueExpected Value
Number-Average Molecular Weight (Mn)Gel Permeation Chromatography (GPC)30,000 - 50,000 g/mol
Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)1.5 - 2.5
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)-40 to -20 °C
Onset of Decomposition (Td, 5% weight loss)Thermogravimetric Analysis (TGA)250 - 300 °C

Experimental Protocols

Protocol 1: Synthesis of 2-Butylheptyl Acrylate Monomer

This protocol describes the synthesis of 2-butylheptyl acrylate from 2-butylheptanoic acid and glycidyl acrylate, a common method for converting carboxylic acids to their corresponding acrylate esters.

Materials:

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-butylheptanoic acid (1.0 mol), toluene (500 mL), triphenylphosphine (0.02 mol), and a small amount of hydroquinone (inhibitor).

  • Heat the mixture to 110 °C with stirring.

  • Slowly add glycidyl acrylate (1.1 mol) to the reaction mixture over 30 minutes.

  • Maintain the reaction at 110 °C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic phase with a 5% aqueous sodium bicarbonate solution (3 x 200 mL) and then with brine (200 mL) using a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-butylheptyl acrylate monomer.

  • Purify the monomer by vacuum distillation.

Protocol 2: Free Radical Polymerization of 2-Butylheptyl Acrylate

This protocol details the bulk free-radical polymerization of the synthesized 2-butylheptyl acrylate monomer.

Materials:

  • 2-Butylheptyl acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent, optional for solution polymerization)

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Place the purified 2-butylheptyl acrylate monomer in a Schlenk flask.

  • Add the desired amount of AIBN initiator (typically 0.1-1.0 mol% relative to the monomer).

  • Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 70 °C and stir the mixture.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase significantly.

  • To terminate the reaction, cool the flask in an ice bath and expose the contents to air.

  • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., cold methanol) to purify.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

Protocol 3: Polymer Characterization

Gel Permeation Chromatography (GPC):

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Instrumentation: A standard GPC system with a refractive index (RI) detector.

  • Mobile Phase: Tetrahydrofuran (THF).

  • Calibration: Use polystyrene standards to create a calibration curve.

  • Sample Preparation: Dissolve a small amount of the polymer in THF (approximately 1 mg/mL) and filter through a 0.45 µm syringe filter.

Differential Scanning Calorimetry (DSC):

  • Objective: To measure the glass transition temperature (Tg) of the polymer.[3]

  • Instrumentation: A standard DSC instrument.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

    • Heat the sample from -80 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to -80 °C at a rate of 10 °C/min.

    • Heat the sample again from -80 °C to 100 °C at 10 °C/min. The Tg is determined from the midpoint of the transition in the second heating scan.[3]

Thermogravimetric Analysis (TGA):

  • Objective: To assess the thermal stability of the polymer by determining its decomposition temperature.[4][5]

  • Instrumentation: A standard TGA instrument.

  • Procedure:

    • Place 5-10 mg of the polymer in a TGA pan.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

Mandatory Visualization

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization start 2-Butylheptanoic Acid + Glycidyl Acrylate esterification Esterification (Toluene, TPP, 110°C) start->esterification workup Aqueous Workup & Purification esterification->workup monomer 2-Butylheptyl Acrylate Monomer workup->monomer initiation Free Radical Polymerization (AIBN, 70°C) monomer->initiation purification Precipitation in Methanol initiation->purification polymer Poly(2-butylheptyl acrylate) purification->polymer gpc GPC (Mn, PDI) polymer->gpc dsc DSC (Tg) polymer->dsc tga TGA (Td) polymer->tga

Caption: Workflow for the synthesis and characterization of poly(2-butylheptyl acrylate).

logical_relationship cluster_structure Molecular Structure cluster_properties Resulting Polymer Properties cluster_applications Potential Applications acid 2-Butylheptanoic Acid (Branched C11 Structure) tg Lower Glass Transition Temp (Tg) acid->tg leads to hydrophobicity Enhanced Hydrophobicity acid->hydrophobicity imparts flexibility Increased Flexibility tg->flexibility adhesives Pressure-Sensitive Adhesives flexibility->adhesives modifiers Impact Modifiers flexibility->modifiers coatings Hydrophobic Coatings hydrophobicity->coatings

Caption: Structure-property-application relationship for 2-butylheptanoic acid in polymers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Butylheptanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am getting a low yield of the desired 2-butylheptanoic acid. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 2-butylheptanoic acid, typically performed via a sequential dialkylation of a malonic ester (e.g., diethyl malonate), are often due to a combination of factors. The primary challenge is controlling the two separate alkylation steps to favor the desired unsymmetrical product.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The first step in each alkylation is the formation of an enolate by deprotonating the active methylene (B1212753) group of the malonic ester. If this deprotonation is incomplete, the subsequent alkylation will be inefficient.

    • Solution: Ensure your base is fresh and of high quality. Sodium ethoxide (NaOEt) in ethanol (B145695) is a common choice.[1] For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or DMF can be used.[1]

  • Side Reaction: Dialkylation with the Same Alkyl Halide: A significant challenge is the formation of symmetrical byproducts (dibutylmalonic or dipentylmalonic ester) alongside the desired butyl(pentyl)malonic ester.[2]

    • Solution: Carefully control the stoichiometry. In the first alkylation step, use a slight excess of the malonic ester relative to the first alkyl halide (e.g., butyl bromide) and the base to favor mono-alkylation.[3] After the first alkylation is complete, introduce the second equivalent of base followed by the second alkyl halide (e.g., 1-bromopentane).

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reactions or the formation of side products.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The alkylation steps are often performed at room temperature or with gentle heating.[1]

  • Inefficient Hydrolysis and Decarboxylation: The final steps involve the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation to the final product. Incomplete hydrolysis or decarboxylation will lower the final yield.

    • Solution: For hydrolysis, refluxing with a strong base like sodium hydroxide (B78521) is common.[4] Subsequent acidification followed by heating is necessary for decarboxylation.[4] Ensure sufficient reaction time for both steps.

Q2: I am observing the formation of significant amounts of symmetrical dialkylated byproducts (dibutylmalonate and dipentylmalonate). How can I minimize these?

A2: This is a classic challenge in the synthesis of unsymmetrical disubstituted acetic acids via malonic ester synthesis.

Strategies to Minimize Symmetrical Dialkylation:

  • Sequential and Controlled Addition: The key is to perform the alkylations in a stepwise manner.

    • First Alkylation: Start by forming the mono-alkylated intermediate (e.g., diethyl butylmalonate). It is crucial to use a slight excess of diethyl malonate to ensure the alkyl halide is consumed, minimizing the chance of double alkylation in this step.

    • Purification of the Mono-alkylated Intermediate (Optional but Recommended): For the highest purity of the final product, it is advisable to purify the mono-alkylated malonic ester before proceeding to the second alkylation. This can be achieved through vacuum distillation.

    • Second Alkylation: Treat the purified mono-alkylated ester with a second equivalent of base, followed by the addition of the second alkyl halide (e.g., 1-bromopentane).

  • Choice of Base and Solvent: The choice of base can influence the selectivity. Stronger, non-nucleophilic bases like NaH or LDA in aprotic solvents can provide better control over the enolate formation.[1]

Q3: What are the best practices for purifying the final 2-butylheptanoic acid?

A3: Purification of the final product involves removing unreacted starting materials, symmetrically dialkylated byproducts, and any intermediates.

Purification Strategy:

  • Aqueous Workup: After the hydrolysis and decarboxylation steps, the reaction mixture will be acidic. The first step is typically an extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acid-Base Extraction: To separate the carboxylic acid from neutral impurities (like any remaining esters), you can perform an acid-base extraction.

    • Dissolve the crude product in an organic solvent.

    • Wash with an aqueous base (e.g., sodium bicarbonate solution). The 2-butylheptanoic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and then re-acidify it with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Extract the pure acid back into an organic solvent.

  • Distillation: The final purification is often achieved by vacuum distillation.

Q4: Can I use different alkyl halides for the two alkylation steps? What is the recommended order of addition?

A4: Yes, different alkyl halides are used to synthesize an unsymmetrical acid like 2-butylheptanoic acid (using a butyl and a pentyl halide). The order of addition can be important. Generally, it is advisable to introduce the less reactive or bulkier alkyl halide first. However, for primary alkyl halides like butyl bromide and 1-bromopentane (B41390), the difference in reactivity is not substantial. A more practical approach is to consider the ease of separation of the mono-alkylated intermediate from any symmetrically dialkylated byproduct if purification is performed at that stage.

Experimental Protocols

Protocol: Synthesis of 2-Butylheptanoic Acid via Diethyl Malonate

Step 1: Synthesis of Diethyl Butylmalonate (First Alkylation)

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to form sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • Alkylation: Add butyl bromide (1.0 eq) dropwise to the reaction mixture. The reaction may be exothermic. After the addition is complete, reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude diethyl butylmalonate by vacuum distillation.

Step 2: Synthesis of Diethyl Butyl(pentyl)malonate (Second Alkylation)

  • Enolate Formation: Prepare sodium ethoxide as in Step 1. To this solution, add the purified diethyl butylmalonate (1.0 eq) dropwise.

  • Alkylation: Add 1-bromopentane (1.0 eq) dropwise and reflux until the reaction is complete.

  • Work-up: Perform a similar work-up as in Step 1 to isolate the crude diethyl butyl(pentyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolysis: To the crude diethyl butyl(pentyl)malonate, add an excess of aqueous sodium hydroxide solution. Reflux the mixture for several hours until the ester is fully hydrolyzed.

  • Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated HCl. Heat the acidified solution to reflux to effect decarboxylation. The evolution of CO₂ gas should be observed.

  • Isolation and Purification: After cooling, extract the 2-butylheptanoic acid with an organic solvent. Purify the product using acid-base extraction followed by vacuum distillation as described in the FAQ section.

Data Presentation

As no specific quantitative data for the synthesis of 2-butylheptanoic acid was found in the literature search, a table of representative yields for similar malonic ester syntheses is provided below to give a general expectation.

ProductAlkyl Halides UsedReported YieldReference
Diethyl n-butylmalonaten-butyl bromide80-90%[5]
Diethyl sec-butylethylmalonatesec-butyl bromide, ethyl bromideNot specified for each step[6]

Mandatory Visualizations

Experimental Workflow for 2-Butylheptanoic Acid Synthesis

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate D Enolate Formation A->D B Sodium Ethoxide (Base) B->D C Butyl Bromide E Alkylation C->E D->E F Diethyl Butylmalonate E->F G Diethyl Butylmalonate J Enolate Formation G->J H Sodium Ethoxide (Base) H->J I 1-Bromopentane K Alkylation I->K J->K L Diethyl Butyl(pentyl)malonate K->L M Diethyl Butyl(pentyl)malonate P Hydrolysis M->P N NaOH, H2O, Heat N->P O HCl, Heat Q Decarboxylation O->Q P->Q R 2-Butylheptanoic Acid Q->R

Caption: Workflow for the synthesis of 2-Butylheptanoic Acid.

Logical Relationship of Challenges in Malonic Ester Synthesis

G A Malonic Ester Synthesis B Low Yield A->B C Dialkylation (Side Reaction) A->C D Purification Difficulties A->D F Mixture of Products C->F E Incomplete Reactions E->B F->D

Caption: Key challenges in malonic ester synthesis.

References

Technical Support Center: Optimizing Guerbet Reactions for Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of β-branched carboxylic acids, commonly known as Guerbet acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the production of acids via the Guerbet reaction and subsequent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing Guerbet acids?

A1: There are two main strategies for synthesizing Guerbet acids. The most common and generally higher-yielding method is a two-step process : first, performing the Guerbet reaction to produce the β-branched Guerbet alcohol, followed by a separate oxidation step to convert the alcohol to the corresponding carboxylic acid.[1][2] A less common, alternative approach is a one-pot reaction where the conditions of the Guerbet reaction are intentionally manipulated to favor the formation of the carboxylic acid as a major product, often by promoting side reactions.

Q2: What are the typical by-products in a Guerbet reaction aimed at alcohol synthesis?

A2: The Guerbet condensation can produce several by-products, including esters, ethers, and carboxylic acids.[3][4] The formation of these by-products is often a result of sub-optimal reaction conditions when the desired product is the Guerbet alcohol.[3]

Q3: How is carboxylic acid formed as a by-product in the Guerbet reaction?

A3: Carboxylic acids can form during the Guerbet reaction through a few mechanisms. One prominent pathway is the Cannizzaro or Tishchenko-type disproportionation of the intermediate aldehyde, especially in the presence of a strong base and water.[3][5] Direct oxidation of the aldehyde intermediate can also occur.[4]

Q4: What factors influence the yield of Guerbet acid in a two-step process?

A4: In a two-step process, the overall yield of the Guerbet acid is dependent on the efficiency of both the initial Guerbet alcohol synthesis and the subsequent oxidation step. For the Guerbet reaction, key factors include catalyst choice, reaction temperature, pressure, and effective water removal. For the oxidation step, the choice of oxidant and catalyst is crucial.

Q5: Is it possible to directly produce Guerbet acids in a single step from primary alcohols?

A5: While the direct one-pot synthesis of Guerbet acids is not the standard method, it is theoretically possible by manipulating reaction conditions to favor the oxidation of the aldehyde intermediate. This would likely involve careful control of the catalyst system, the presence of a controlled amount of an oxidizing agent or water, and optimization of temperature and pressure. However, this approach is less documented and may result in lower yields and more complex product mixtures compared to the two-step method.

Troubleshooting Guides

Guide 1: Two-Step Synthesis: Guerbet Reaction Followed by Oxidation

Problem 1: Low yield of Guerbet alcohol in the first step.

  • Possible Cause: Inefficient dehydrogenation of the starting alcohol, which is often the rate-limiting step.[3][6]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increasing the temperature can improve the rate of dehydrogenation, but be aware that excessively high temperatures can lead to decreased selectivity.[3]

    • Catalyst Selection: Ensure you are using a catalyst with good dehydrogenation activity. Common choices include catalysts containing transition metals like palladium, platinum, copper, or nickel.[3]

    • Use of a Strong Base: The presence of a strong base, such as sodium tert-butoxide, can enhance the reaction rate, particularly at lower temperatures.[7]

Problem 2: Low conversion of Guerbet alcohol to acid in the oxidation step.

  • Possible Cause: Inappropriate choice of oxidant or catalyst, or non-optimal reaction conditions.

  • Troubleshooting Steps:

    • Oxidant and Catalyst System: For the oxidation of primary alcohols to carboxylic acids, several effective systems exist. TEMPO-catalyzed oxidations with a co-oxidant like NaOCl or NaClO2 are known to be efficient under mild conditions.[1][8] For long-chain alcohols, Jones oxidation (CrO3/H2SO4) can be effective, though it uses a toxic heavy metal.[9] Catalytic systems using Fe2O3/SiO2 with O2 have also been reported for the oxidation of 2-ethylhexanol, a model Guerbet alcohol.[10][11]

    • Reaction Conditions: Optimize temperature, reaction time, and solvent. For instance, in the catalytic dehydrogenation of 2-ethylhexanol to its acid, a reaction temperature of 220°C and a reaction time of 2.5 hours with a copper(II) oxide catalyst have been shown to give high yields.[5]

Guide 2: One-Pot Synthesis of Guerbet Acids

Problem: Low selectivity for the desired Guerbet acid, with the Guerbet alcohol being the major product.

  • Possible Cause: The reaction conditions are favoring the complete Guerbet condensation pathway to the alcohol rather than the interception and oxidation of the aldehyde intermediate.

  • Troubleshooting Steps:

    • Controlled Introduction of Water: The presence of water can promote the disproportionation reactions that lead to carboxylic acids.[3] Instead of rigorously removing water (as is typical for alcohol synthesis), a controlled amount could be introduced or its in-situ formation managed.

    • Modify Catalyst System: Investigate catalysts that have both dehydrogenation and oxidation capabilities. The balance of acidic and basic sites on the catalyst is crucial.[8]

    • Adjust Basicity: While a base is necessary for the initial steps of the Guerbet reaction, the type and concentration of the base can influence the rate of the Cannizzaro reaction.[5] Experiment with different bases and concentrations.

Data Presentation

Table 1: Comparison of Catalytic Systems for Guerbet Alcohol Synthesis (Step 1 of Two-Step Acid Production)

Catalyst SystemStarting AlcoholTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Dimer Alcohol (%)Reference
Bifunctional Iridium with Ni/Cu hydroxidesEthanol150-37>99 (to n-butanol)[3]
0.5% Pd-HT (Mg/Al mixed oxide)Ethanol200301780 (to n-butanol)[3]
Mg-Al spinelEthanol325503548 (to n-butanol)[3][9]
Cu-MgAl(O)Ethanol280--62 (to n-butanol)[3]
CuLa-MgAl(O)Ethanol280--16.7 (to n-butanol), 41.7 (to 1-hexanol)[3][9]

Table 2: Conditions for the Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid (Model for Step 2)

Catalyst/ReagentOxidantTemperature (°C)Reaction Time (h)Yield/Selectivity of AcidReference
Copper(II) oxide- (Dehydrogenation)2202.580.9% yield[5]
Fe2O3/SiO2O2--55.14% selectivity, 22.41% yield[10]
Molybdovanadophosphoric acidO260598.79% yield (from 2-ethylhexanal)[12]

Experimental Protocols

Protocol 1: General Procedure for Guerbet Reaction in a Batch Reactor (Step 1)

  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet is used.[3]

  • Catalyst Loading: The reactor is charged with the desired amount of a heterogeneous catalyst (e.g., Ni/MgO/SiO₂) or a homogeneous catalyst system.[3]

  • Reactant Addition: The primary alcohol reactant and a base (e.g., sodium tert-butoxide), if required, are added to the reactor.[3]

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.[3]

  • Pressurization: If the reaction is to be performed under pressure, the reactor is pressurized to the desired level with an inert gas or hydrogen.[3]

  • Heating and Reaction: The reactor is heated to the target reaction temperature with constant stirring and the reaction is allowed to proceed for a specified time.[3]

  • Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and any excess pressure is carefully released.[3]

  • Product Analysis: The reaction mixture is collected and analyzed using techniques such as gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.[3]

Protocol 2: General Procedure for TEMPO-Catalyzed Oxidation of a Primary Alcohol to a Carboxylic Acid (Step 2)

This protocol is adapted from a general procedure for the oxidation of primary alcohols.[1][8]

  • Reaction Setup: To a stirred solution of the Guerbet alcohol in a suitable solvent (e.g., acetonitrile), add catalytic amounts of TEMPO and sodium chlorite (B76162) (NaClO2).

  • Initiation: Add a catalytic amount of dilute aqueous sodium hypochlorite (B82951) (bleach).

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically exothermic.

  • Quenching: Once the starting material is consumed, quench the reaction by adding water and a reducing agent (e.g., sodium sulfite (B76179) solution) until the yellow color disappears.

  • Work-up: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by chromatography or crystallization.

Visualizations

Guerbet_Acid_Synthesis_Pathways cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis A1 Primary Alcohol A2 Aldehyde Intermediate A1->A2 Dehydrogenation A3 Guerbet Acid A2->A3 Oxidation/ Disproportionation B1 Primary Alcohol B2 Guerbet Reaction (Alcohol Synthesis) B1->B2 B3 Guerbet Alcohol B2->B3 B4 Oxidation Reaction B3->B4 B5 Guerbet Acid B4->B5

Caption: Pathways for Guerbet acid synthesis.

Guerbet_Reaction_Workflow cluster_guerbet Guerbet Reaction (Alcohol Synthesis) cluster_oxidation Oxidation to Acid G1 Reactor Setup & Purge G2 Charge Alcohol, Catalyst, Base G1->G2 G3 Heat & Pressurize G2->G3 G4 Reaction & Monitoring G3->G4 G5 Cool Down & Depressurize G4->G5 G6 Product Analysis (GC/MS) G5->G6 O1 Dissolve Guerbet Alcohol G6->O1 Purified Guerbet Alcohol O2 Add Oxidants (e.g., TEMPO/NaClO2) O1->O2 O3 Reaction & Monitoring O2->O3 O4 Quench Reaction O3->O4 O5 Acidify & Extract O4->O5 O6 Purify Product O5->O6

Caption: Experimental workflow for two-step Guerbet acid production.

References

Technical Support Center: Purification of 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Butylheptanoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2-Butylheptanoic acid?

A1: The most common and effective purification techniques for 2-Butylheptanoic acid, a high-boiling, liquid carboxylic acid, are:

  • Acid-Base Extraction: To separate the acidic product from neutral and basic impurities.

  • Vacuum Distillation: To purify the acid from non-volatile impurities and other components with significantly different boiling points.

  • Column Chromatography: For separating the acid from impurities with similar polarities.

  • Recrystallization (of a derivative): As 2-Butylheptanoic acid is a liquid at room temperature, direct recrystallization is not feasible. However, it can be converted to a solid derivative (e.g., a salt), which can then be purified by recrystallization.

Q2: What are the likely impurities in a synthesis of 2-Butylheptanoic acid?

A2: If synthesized via a malonic ester synthesis, which is a common route, potential impurities include:

  • Unreacted starting materials (e.g., diethyl malonate, butyl bromide, propyl bromide).

  • Dialkylated byproducts.

  • Neutral esters from incomplete hydrolysis.

  • Solvents used in the reaction and workup.

Q3: My 2-Butylheptanoic acid is an oil. Can I still use recrystallization?

A3: While you cannot directly recrystallize an oil, you can attempt to form a solid salt derivative. For instance, reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide (B78521) or ammonia) can form a salt that may be a solid and can be recrystallized from an appropriate solvent system.[1] After purification, the salt can be re-acidified to regenerate the pure 2-Butylheptanoic acid.[1]

Q4: How can I assess the purity of my 2-Butylheptanoic acid?

A4: Purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC): An effective method for determining the purity of volatile compounds and identifying the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Titration: A simple method to determine the concentration of the carboxylic acid.

Troubleshooting Guides

Acid-Base Extraction

Problem: Low recovery of 2-Butylheptanoic acid after extraction and re-acidification.

Potential Cause Recommended Solution(s)
Incomplete extraction into the aqueous basic layer.Ensure the pH of the aqueous solution is at least 2-3 units above the pKa of the carboxylic acid (typically > 7). Use a sufficiently concentrated base (e.g., 1-2 M NaOH). Perform multiple extractions with smaller volumes of the basic solution.
Incomplete precipitation upon acidification.Ensure the pH of the aqueous solution is at least 2-3 units below the pKa of the carboxylic acid (typically < 2). Check the pH with pH paper. Cool the solution in an ice bath to maximize precipitation if the acid has some water solubility.
Emulsion formation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation.

Problem: The product is still contaminated with neutral impurities.

Potential Cause Recommended Solution(s)
Inefficient washing of the organic layer.After dissolving the crude product in an organic solvent, wash it multiple times with the aqueous base to ensure all the carboxylic acid is extracted.
The aqueous layer was not properly separated from the organic layer.Carefully separate the layers, avoiding carrying over any of the organic layer containing the neutral impurities.
Vacuum Distillation

Problem: The 2-Butylheptanoic acid is not distilling at the expected temperature.

Potential Cause Recommended Solution(s)
Inaccurate pressure reading.Ensure the manometer is functioning correctly and providing an accurate reading of the system's pressure. The boiling point is highly dependent on the pressure.
The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Presence of lower or higher boiling impurities.The distillation will begin at the boiling point of the lower-boiling impurity and the temperature will rise as it is removed. A stable temperature plateau should be observed during the distillation of the pure compound.

Problem: "Bumping" or unstable boiling during distillation.

Potential Cause Recommended Solution(s)
Lack of boiling chips or stir bar.Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to ensure smooth boiling.
Heating too rapidly.Heat the distillation flask gradually to maintain a controlled and steady distillation rate.
Column Chromatography

Problem: Poor separation of 2-Butylheptanoic acid from impurities.

Potential Cause Recommended Solution(s)
Inappropriate solvent system (eluent).The polarity of the eluent is critical. For carboxylic acids on silica (B1680970) gel, a common issue is tailing. Adding a small amount of a volatile acid (e.g., 0.5-1% acetic or formic acid) to the eluent can improve peak shape. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
Column was packed improperly.Ensure the silica gel is packed uniformly to prevent channeling. A wet slurry packing method is often preferred.
Column overloading.Do not load too much crude product onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.

Problem: 2-Butylheptanoic acid is streaking on the TLC plate and the column.

Potential Cause Recommended Solution(s)
Strong interaction between the carboxylic acid and the silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic or formic acid) to your eluting solvent to suppress the deprotonation of the carboxylic acid, which will reduce tailing and improve the spot shape.

Experimental Protocols

Protocol 1: Acid-Base Extraction

Objective: To separate 2-Butylheptanoic acid from neutral and basic impurities.

Materials:

  • Crude 2-Butylheptanoic acid

  • Diethyl ether (or another suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude 2-Butylheptanoic acid in diethyl ether (approx. 10 mL of ether per 1 g of crude acid) in a separatory funnel.

  • Extraction of Acid: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium 2-butylheptanoate salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M NaOH solution. Combine the aqueous extracts.

  • Wash Organic Layer: Wash the remaining organic layer (containing neutral impurities) with brine, then discard it appropriately.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl while stirring until the solution is acidic (pH < 2, check with pH paper). 2-Butylheptanoic acid should separate as an oily layer.

  • Isolation: Extract the precipitated 2-Butylheptanoic acid back into diethyl ether using the separatory funnel.

  • Drying and Evaporation: Wash the ether layer with brine. Drain the ether layer into a clean flask and dry it over anhydrous MgSO₄. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified 2-Butylheptanoic acid.

Protocol 2: Vacuum Distillation

Objective: To purify 2-Butylheptanoic acid from non-volatile impurities.

Note: The boiling point of the similar compound 2-Butyloctanoic acid is 230 °C at atmospheric pressure.[2] 2-Butylheptanoic acid will have a similarly high boiling point, necessitating vacuum distillation to prevent decomposition.

Materials:

  • Crude 2-Butylheptanoic acid

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source and vacuum gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Place the crude 2-Butylheptanoic acid and a few boiling chips or a stir bar into the distillation flask (do not fill more than two-thirds full).

  • Applying Vacuum: Connect the apparatus to the vacuum source and slowly reduce the pressure to the desired level.

  • Heating: Begin to heat the distillation flask gently with the heating mantle.

  • Collecting Fractions: Collect any initial low-boiling fractions in a separate receiving flask. When the temperature stabilizes at the boiling point of 2-Butylheptanoic acid at the given pressure, switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise or fall significantly.

  • Cooling: Allow the apparatus to cool completely before slowly reintroducing air to the system.

Data Presentation

Table 1: Physical Properties of a Structurally Similar Compound (2-Butyloctanoic Acid)

PropertyValue
Molecular FormulaC₁₂H₂₄O₂
Molecular Weight200.32 g/mol [3]
Boiling Point230 °C (at 760 mmHg)[2][3]
Density0.887 g/mL at 25 °C[3]

Note: This data is for 2-Butyloctanoic acid and serves as an estimate for the properties of 2-Butylheptanoic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product extraction Acid-Base Extraction start->extraction Remove neutral/basic impurities distillation Vacuum Distillation extraction->distillation Remove non-volatile impurities chromatography Column Chromatography distillation->chromatography Optional: for high purity analysis Purity Assessment (GC, NMR) distillation->analysis chromatography->analysis end Pure 2-Butylheptanoic Acid analysis->end

Caption: General purification workflow for 2-Butylheptanoic acid.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution start Purification Issue Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_extraction Incomplete Extraction/Precipitation low_yield->incomplete_extraction emulsion Emulsion Formation low_yield->emulsion wrong_bp Incorrect Boiling Point impure_product->wrong_bp poor_separation Poor Chromatographic Separation impure_product->poor_separation adjust_ph Adjust pH, repeat extractions incomplete_extraction->adjust_ph add_brine Add Brine emulsion->add_brine check_pressure Check Pressure/Thermometer wrong_bp->check_pressure modify_eluent Modify Eluent (add acid) poor_separation->modify_eluent

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butylheptanoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-Butylheptanoic acid, particularly when using the malonic ester synthesis route.

Q1: My final product shows a significant amount of heptanoic acid impurity. What is the likely cause and how can I fix it?

Possible Cause: This impurity likely arises from the malonic ester reacting with only one of the alkyl halides (in this case, the pentyl halide) followed by hydrolysis and decarboxylation. This can happen if the first alkylation step (e.g., with butyl bromide) did not go to completion before the addition of the second alkyl halide (pentyl bromide).

Solution:

  • Ensure Complete Deprotonation: Use a slight excess of a strong base like sodium ethoxide to ensure the complete formation of the enolate from diethyl malonate.

  • Reaction Time and Temperature: Allow sufficient reaction time for the first alkylation to complete. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) can confirm the disappearance of the starting malonic ester.

  • Purification: Heptanoic acid can be challenging to separate from 2-butylheptanoic acid by distillation due to close boiling points. Fractional distillation under reduced pressure may be effective. Alternatively, preparative chromatography could be employed.

Q2: I have an impurity with a higher molecular weight than my desired product. What could it be?

Possible Cause: A common issue in malonic ester synthesis is dialkylation, where two identical alkyl groups are added to the malonic ester.[1] For instance, if you add butyl bromide first, you might form 2,2-dibutylmalonic ester, which upon hydrolysis and decarboxylation yields 2-propylheptanoic acid, not 2-butylheptanoic acid. Similarly, double addition of pentyl bromide would lead to 2-pentyl-octanoic acid. Another possibility is the formation of a dialkylated malonic ester with two different alkyl groups, which is the desired intermediate. However, if the subsequent hydrolysis and decarboxylation are incomplete, this could remain as an impurity.

Solution:

  • Controlled Alkylation: Add the alkyl halide dropwise to the reaction mixture to maintain a low concentration and minimize the chance of double alkylation.

  • Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the alkyl halide in each alkylation step.

  • Purification: These higher molecular weight impurities can often be separated by fractional distillation under vacuum.

Q3: My NMR spectrum is complex and suggests the presence of multiple related carboxylic acids. How can I identify them?

Possible Cause: You may have a mixture of your target compound, unreacted starting materials, and mono-alkylated byproducts (e.g., heptanoic acid and hexanoic acid if you used pentyl and butyl halides respectively).

Solution:

  • Reference Spectra: If available, compare your spectrum to reference spectra of the suspected impurities.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry is an excellent technique for separating and identifying components in a mixture. The mass spectrum of each component can provide its molecular weight and fragmentation pattern, aiding in identification.

  • Purification: A general method for purifying liquid carboxylic acids involves dissolving the crude product in an aqueous alkali solution and extracting with an organic solvent like diethyl ether to remove neutral impurities.[2] The aqueous layer is then acidified, and the purified carboxylic acid is extracted with an organic solvent.[2]

Frequently Asked Questions (FAQs)

What is a common synthetic route for 2-Butylheptanoic acid?

A prevalent method is the malonic ester synthesis.[1][3][4] This involves the sequential alkylation of diethyl malonate, first with a butyl halide and then with a pentyl halide (or vice versa), followed by hydrolysis of the ester groups and decarboxylation to yield the final product.[5]

What are the most common impurities to expect in a malonic ester synthesis of 2-Butylheptanoic acid?

The most common impurities include:

  • Unreacted starting materials (diethyl malonate, alkyl halides).

  • Mono-alkylated byproducts (e.g., heptanoic acid, hexanoic acid).

  • Dialkylated byproducts from the addition of two of the same alkyl groups.[1]

  • Residual solvents from the workup.

What analytical techniques are best for assessing the purity of 2-Butylheptanoic acid?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and confirming the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the final product and can be used to quantify impurities if their signals are resolved.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the carboxylic acid functional group (broad O-H stretch and a C=O stretch).

Summary of Potential Impurities

ImpuritySourceAnalytical Detection Method
Diethyl MalonateUnreacted starting materialGC-MS, ¹H NMR
Butyl Halide/Pentyl HalideUnreacted starting materialGC-MS
Heptanoic AcidIncomplete second alkylationGC-MS, ¹H NMR, ¹³C NMR
Hexanoic AcidIncomplete first alkylationGC-MS, ¹H NMR, ¹³C NMR
2,2-Dibutylmalonic AcidDialkylation with butyl halideGC-MS, ¹H NMR, ¹³C NMR
2,2-Dipentylmalonic AcidDialkylation with pentyl halideGC-MS, ¹H NMR, ¹³C NMR
EthanolByproduct of hydrolysis/saponificationGC-MS, ¹H NMR

Experimental Protocols

Protocol: Purity Assessment of 2-Butylheptanoic Acid by GC-MS

1. Objective: To separate, identify, and quantify impurities in a synthesized batch of 2-Butylheptanoic acid.

2. Materials:

  • Sample of 2-Butylheptanoic acid

  • Diethyl ether (or other suitable solvent, e.g., dichloromethane)

  • Anhydrous sodium sulfate (B86663)

  • GC vials with septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the crude 2-Butylheptanoic acid in diethyl ether.

  • Vortex the solution to ensure complete dissolution.

  • If the solution is cloudy, pass it through a small plug of anhydrous sodium sulfate to remove any residual water.

  • Transfer the clear solution to a GC vial for analysis.

4. GC-MS Parameters (Example):

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

5. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the peak corresponding to 2-Butylheptanoic acid based on its retention time and mass spectrum (molecular ion peak and fragmentation pattern).

  • Analyze the mass spectra of other peaks to identify potential impurities by comparing them to library spectra or known fragmentation patterns of suspected byproducts.

  • Calculate the relative percentage of each impurity based on the peak area.

Visual Workflow

G cluster_0 Troubleshooting Workflow for Unexpected Impurities start Impurity Detected in Final Product check_mw Determine Molecular Weight (MS) start->check_mw mw_higher MW > Product check_mw->mw_higher Higher mw_lower MW < Product check_mw->mw_lower Lower mw_equal MW = Product (Isomer) check_mw->mw_equal Equal analysis_higher Suspect Dialkylation or Incomplete Decarboxylation. Review Alkylation Stoichiometry and Hydrolysis Conditions. mw_higher->analysis_higher analysis_lower Suspect Unreacted Starting Material or Mono-alkylated Byproduct. Review Reaction Completion and Purification Steps. mw_lower->analysis_lower analysis_isomer Suspect Isomeric Impurity (e.g., from rearrangement). Review Reaction Conditions (Temp, Catalyst). mw_equal->analysis_isomer solution_higher Optimize Alkylation (e.g., slow addition) and ensure complete hydrolysis/decarboxylation. analysis_higher->solution_higher solution_lower Increase reaction time/temperature and/or improve purification (e.g., fractional distillation). analysis_lower->solution_lower solution_isomer Modify reaction conditions to favor the desired product. analysis_isomer->solution_isomer

Caption: Troubleshooting logic for identifying and resolving unknown impurities.

References

Technical Support Center: Esterification of 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 2-Butylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 2-Butylheptanoic acid esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of a sterically hindered carboxylic acid like 2-Butylheptanoic acid?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] Due to the steric hindrance from the butyl group at the α-position of 2-Butylheptanoic acid, the reaction rate is generally slower compared to linear carboxylic acids.[3][4] To achieve a reasonable yield, it is crucial to drive the reaction equilibrium towards the product side.[5]

Q2: How can I drive the equilibrium of the Fischer esterification towards the ester product?

A2: There are two primary strategies to shift the equilibrium and maximize the yield of your 2-Butylheptanoic acid ester:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can effectively push the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[6][7]

  • Removal of Water: Water is a byproduct of the esterification reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring, thus increasing the ester yield.[7][8] A common laboratory technique for water removal is the use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane.[7][8]

Q3: What are some alternative methods for esterifying sterically hindered carboxylic acids if Fischer esterification gives low yields?

A3: For sterically demanding carboxylic acids where Fischer esterification is inefficient, the Steglich esterification is a powerful alternative.[9][10] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction under milder conditions (often at room temperature).[9][10] The advantage of the Steglich esterification is that it can overcome the steric hindrance that hampers the Fischer method and often provides higher yields for challenging substrates.[9]

Troubleshooting Guide

Low or No Ester Yield

Q4: I am getting a very low yield of my 2-Butylheptanoic acid ester. What are the potential causes and how can I troubleshoot this?

A4: Low yields in the esterification of 2-Butylheptanoic acid are a common issue, primarily due to its sterically hindered nature.[3][11] Here’s a step-by-step guide to troubleshoot this problem:

  • Incomplete Reaction:

    • Reaction Time: Sterically hindered esterifications require longer reaction times to reach equilibrium.[4] Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

    • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions at excessively high temperatures.[11]

  • Ineffective Water Removal:

    • Dean-Stark Apparatus: Ensure your Dean-Stark apparatus is set up correctly and that the azeotropic solvent is refluxing at the appropriate temperature to effectively remove water.[7]

    • Drying Agents: If not using a Dean-Stark trap, ensure you are using a sufficient amount of a suitable drying agent.

  • Catalyst Issues:

    • Catalyst Choice and Amount: For Fischer esterification, ensure you are using a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. The catalyst amount should be optimized; too little will result in a slow reaction, while too much can lead to side reactions.

    • Alternative Catalysts: Consider using milder and more selective catalysts. For instance, a 2,2'-biphenol-derived phosphoric acid catalyst has been shown to be effective for the dehydrative esterification of carboxylic acids with alcohols under milder conditions and without the need for water removal.[12]

  • Steric Hindrance:

    • As mentioned, the branching at the α-position of 2-Butylheptanoic acid significantly slows down the reaction.[3] If optimizing the Fischer esterification conditions doesn't improve the yield, switching to the Steglich esterification is highly recommended.[9][10]

Side Reactions and Impurities

Q5: What are the common side reactions I should be aware of during the esterification of 2-Butylheptanoic acid?

A5: The primary side reaction of concern is the reverse reaction, ester hydrolysis, which can be minimized by removing water as it forms.[11] With strong acid catalysts and high temperatures, there is also a risk of dehydration of the alcohol reactant, especially if you are using a secondary or tertiary alcohol.[13]

Q6: I have successfully synthesized my ester, but I am having trouble with purification. What are the best practices for purifying 2-Butylheptanoic acid esters?

A6: Purification typically involves a series of extraction and distillation steps. Here is a general workup and purification protocol:

  • Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[11]

  • Aqueous Washes: Follow the bicarbonate wash with washes with water and then brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[11]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: The final purification step is typically fractional distillation under reduced pressure to isolate the pure ester from any remaining non-volatile impurities.

Experimental Protocols & Data

Fischer Esterification of 2-Butylheptanoic Acid with Ethanol (B145695)

This protocol is a representative procedure for the Fischer esterification of a sterically hindered carboxylic acid.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
2-Butylheptanoic acid186.30~0.910.01.86 g
Ethanol (absolute)46.070.78950.02.9 mL
p-Toluenesulfonic acid172.20-1.00.17 g
Toluene92.140.867-20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 2-Butylheptanoic acid (1.86 g, 10.0 mmol), absolute ethanol (2.9 mL, 50.0 mmol), p-toluenesulfonic acid (0.17 g, 1.0 mmol), and toluene (20 mL).

  • Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C).

  • Continue refluxing and monitor the reaction by observing the collection of water in the side arm of the Dean-Stark apparatus. The reaction is typically complete when no more water is collected. For sterically hindered acids, this may take several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous NaHCO₃ solution, 20 mL of water, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude ester by vacuum distillation to obtain the pure ethyl 2-butylheptanoate.

Expected Yield:

Yields can vary significantly based on the efficiency of water removal and reaction time. For sterically hindered esterifications, yields in the range of 60-80% are common with careful optimization.

Visualizations

Logical Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Workflow start Low or No Ester Yield check_reaction Check Reaction Completion (TLC, GC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete extend_time Increase Reaction Time incomplete->extend_time No check_water_removal Evaluate Water Removal Efficiency incomplete->check_water_removal Yes increase_temp Increase Reaction Temperature extend_time->increase_temp increase_temp->check_reaction water_removal_issue Inefficient Water Removal check_water_removal->water_removal_issue optimize_ds Optimize Dean-Stark Setup water_removal_issue->optimize_ds Yes check_catalyst Assess Catalyst Performance water_removal_issue->check_catalyst No add_drying_agent Use/Increase Drying Agent optimize_ds->add_drying_agent add_drying_agent->check_reaction catalyst_issue Catalyst Ineffective check_catalyst->catalyst_issue increase_catalyst Increase Catalyst Loading catalyst_issue->increase_catalyst Yes consider_sterics Consider Steric Hindrance catalyst_issue->consider_sterics No change_catalyst Switch to a Different Catalyst increase_catalyst->change_catalyst change_catalyst->check_reaction steric_issue Significant Steric Hindrance consider_sterics->steric_issue steglich Switch to Steglich Esterification (DCC/DMAP) steric_issue->steglich Yes success Improved Yield steric_issue->success No steglich->success Fischer_Esterification_Workflow start Start reactants Combine 2-Butylheptanoic Acid, Alcohol, Catalyst, and Solvent start->reactants reflux Heat to Reflux with Dean-Stark Apparatus reactants->reflux monitor Monitor Water Collection reflux->monitor workup Workup: Neutralize, Wash, and Dry monitor->workup purify Purification: Solvent Removal and Vacuum Distillation workup->purify product Pure Ester purify->product

References

Technical Support Center: Synthesis of 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butylheptanoic acid. The information provided addresses common challenges and side reactions encountered during the synthesis, with a focus on the malonic ester synthesis pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-butylheptanoic acid via the malonic ester route.

Problem 1: Low yield of the desired 2-butylheptanoic acid and presence of significant amounts of 2-pentylheptanoic acid or 2-butylbutanoic acid.

  • Symptoms: GC-MS or NMR analysis of the crude product mixture shows the presence of undesired mono-alkylated heptanoic or butanoic acids alongside the target 2-butylheptanoic acid.

  • Possible Cause: Incomplete initial alkylation with the first alkyl halide before the introduction of the second, or vice-versa. This leads to a mixture of mono-alkylated products that are then carried through the hydrolysis and decarboxylation steps.

  • Solutions:

    • Ensure Complete Deprotonation: Use a slight excess of a strong base (e.g., sodium ethoxide) to ensure the complete formation of the malonic ester enolate.

    • Controlled Alkyl Halide Addition: Add the first alkyl halide (e.g., 1-bromobutane (B133212) or 1-bromopentane) slowly and allow sufficient reaction time for the first alkylation to go to completion. Monitor the reaction progress using techniques like TLC or GC-MS.

    • Sequential Deprotonation and Alkylation: After the first alkylation is complete, perform a second distinct deprotonation step with a strong base before adding the second alkyl halide.

Problem 2: Presence of a significant amount of a higher molecular weight byproduct, identified as a dialkylated malonic ester derivative.

  • Symptoms: Mass spectrometry indicates a compound with a mass corresponding to the addition of two butyl groups or two pentyl groups to the malonic ester.

  • Possible Cause: Dialkylation is a common side reaction in malonic ester synthesis.[1][2] This occurs when the mono-alkylated diethyl malonate is deprotonated and reacts with another molecule of the alkyl halide.[1]

  • Solutions:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the diethyl malonate enolate to the alkylating agent in each alkylation step.[1] A slight excess of the malonic ester can favor mono-alkylation in the first step.

    • Slow Addition of Alkyl Halide: Adding the alkyl halide dropwise to the reaction mixture can help maintain a low concentration, favoring the reaction with the more abundant diethyl malonate enolate over the mono-alkylated product's enolate.[1]

    • Choice of Base: While a strong base is necessary, using a bulkier base might sterically hinder the second alkylation to some extent.

Problem 3: Formation of alkenes (e.g., 1-butene, 1-pentene) and low yield of the alkylated product.

  • Symptoms: GC-MS analysis reveals the presence of volatile alkene byproducts.

  • Possible Cause: A competing E2 elimination reaction of the alkyl halide is occurring.[1][3] The basic conditions used to deprotonate the malonic ester can also promote the elimination of HX from the alkyl halide, especially with secondary or tertiary halides.[1][3]

  • Solutions:

    • Use Primary Alkyl Halides: Employ primary alkyl halides like 1-bromobutane and 1-bromopentane (B41390), as they are less prone to elimination reactions.[1] Secondary halides react poorly, and tertiary halides are generally unsuitable.[1][3]

    • Control Reaction Temperature: Higher temperatures can favor elimination over substitution.[3] Maintain a moderate reaction temperature.

Problem 4: Presence of carboxylic acid impurities in the final product before the final hydrolysis step.

  • Symptoms: Acidic byproducts are detected during workup, or IR spectroscopy shows a broad O-H stretch characteristic of a carboxylic acid in the intermediate stages.

  • Possible Cause: Premature hydrolysis of the ester groups due to the presence of water in the reaction mixture.[1]

  • Solutions:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

Problem 5: Formation of ethyl pentanoate or ethyl butanoate.

  • Symptoms: GC-MS analysis shows the presence of esters other than the desired diethyl 2-butyl-2-pentylmalonate.

  • Possible Cause: Transesterification can occur if the alkoxide base used does not match the alcohol of the ester.[1]

  • Solution:

    • Matching Base and Ester: Use sodium ethoxide as the base when using diethyl malonate to prevent transesterification.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-butylheptanoic acid?

A1: The most common and versatile method is the malonic ester synthesis.[2][4][5] This involves the sequential alkylation of diethyl malonate with a butyl halide and a pentyl halide, followed by hydrolysis and decarboxylation.

Q2: What are the key steps in the malonic ester synthesis of 2-butylheptanoic acid?

A2: The key steps are:

  • Enolate Formation: Deprotonation of diethyl malonate using a strong base like sodium ethoxide to form a stabilized enolate.[6][7]

  • First Alkylation: Reaction of the enolate with a primary alkyl halide (e.g., 1-bromobutane) via an SN2 reaction.[6][8]

  • Second Enolate Formation: Deprotonation of the mono-alkylated malonic ester.

  • Second Alkylation: Reaction of the new enolate with a second primary alkyl halide (e.g., 1-bromopentane).

  • Saponification: Hydrolysis of the diester to a dicarboxylic acid using a base like sodium hydroxide (B78521).[6][9]

  • Acidification and Decarboxylation: Acidification of the reaction mixture followed by heating to promote decarboxylation and yield the final 2-butylheptanoic acid.[6][8][10]

Q3: Can I use secondary alkyl halides for the alkylation steps?

A3: It is not recommended. Secondary alkyl halides give poor yields due to a competing E2 elimination reaction, which forms an alkene.[1][3] Tertiary alkyl halides will almost exclusively undergo elimination.[1][3] For the synthesis of 2-butylheptanoic acid, primary halides such as 1-bromobutane and 1-bromopentane are the preferred reagents.

Q4: My reaction is not proceeding. What are the possible reasons?

A4: Several factors could be at play:

  • Inactive Base: The base may have decomposed due to moisture. Use freshly prepared or properly stored base.[3]

  • Unreactive Alkyl Halide: Ensure the alkyl halides are of good quality. The reactivity order is generally I > Br > Cl.[3]

  • Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate.[3]

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent.

Experimental Protocols

A representative experimental protocol for the synthesis of 2-butylheptanoic acid via malonic ester synthesis is provided below.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • 1-Bromobutane

  • 1-Bromopentane

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • First Alkylation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

    • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature and stir for 1 hour to ensure complete enolate formation.

    • Slowly add 1-bromobutane (1.0 eq) to the stirred solution.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Second Alkylation:

    • Dissolve the crude mono-alkylated product in a suitable anhydrous solvent (e.g., THF or DMF).

    • Add a fresh equivalent of a strong base (e.g., sodium hydride) portion-wise at 0 °C.

    • Once deprotonation is complete, slowly add 1-bromopentane (1.0 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Hydrolysis and Decarboxylation:

    • To the crude dialkylated ester, add an aqueous solution of sodium hydroxide (excess) and heat to reflux to hydrolyze the esters.

    • After hydrolysis is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid.

    • Heat the acidic solution to reflux to effect decarboxylation until gas evolution ceases.

    • Cool the mixture and extract the 2-butylheptanoic acid with diethyl ether.

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the final product by distillation or column chromatography.

Data Summary

The following table summarizes the potential side reactions and mitigation strategies for the synthesis of 2-butylheptanoic acid.

Side ReactionByproductConditions Favoring Side ReactionMitigation Strategy
DialkylationDiethyl 2,2-dibutylmalonate or Diethyl 2,2-dipentylmalonateExcess alkyl halide, high concentration of mono-alkylated enolateUse 1:1 stoichiometry of enolate to alkyl halide, slow addition of alkyl halide.[1]
E2 Elimination1-Butene, 1-PenteneUse of secondary/tertiary alkyl halides, high reaction temperatureUse primary alkyl halides, maintain moderate reaction temperature.[1][3]
Ester HydrolysisMalonic acid or mono-alkylated malonic acidsPresence of waterUse anhydrous reagents and solvents, inert atmosphere.[1]
TransesterificationEthyl butanoate, Ethyl pentanoateMismatch between alkoxide base and esterUse a matching alkoxide base (e.g., sodium ethoxide for diethyl malonate).[1]

Visualizations

Synthesis_Side_Reactions cluster_alkylation Alkylation Steps cluster_workup Workup DEM Diethyl Malonate Enolate1 Enolate 1 DEM->Enolate1 + NaOEt Hydrolysis_Side Hydrolysis Byproduct (Malonic Acid) DEM->Hydrolysis_Side + H₂O NaOEt NaOEt BuBr 1-Bromobutane Alkene_Side Alkene Byproduct (e.g., 1-Butene) BuBr->Alkene_Side + Base (E2) PeBr 1-Bromopentane Monoalkylated Diethyl 2-butylmalonate Enolate1->Monoalkylated + 1-Bromobutane Dialkylated_Side Dialkylated Byproduct (e.g., Dibutylmalonate) Enolate1->Dialkylated_Side + 1-Bromobutane (excess) Enolate2 Enolate 2 Monoalkylated->Enolate2 + NaOEt Dialkylated Diethyl 2-butyl-2-pentylmalonate Enolate2->Dialkylated + 1-Bromopentane Dicarboxylic_acid 2-Butyl-2-pentylmalonic acid Dialkylated->Dicarboxylic_acid 1. NaOH, H₂O 2. H₃O⁺ Final_Product 2-Butylheptanoic Acid Dicarboxylic_acid->Final_Product Heat (-CO₂)

Caption: Synthesis of 2-Butylheptanoic Acid and Potential Side Reactions.

Troubleshooting_Workflow Start Low Yield or Impurities in 2-Butylheptanoic Acid Synthesis Check_Byproducts Analyze Byproducts (GC-MS, NMR) Start->Check_Byproducts Dialkylation_Check Dialkylated Malonate Present? Check_Byproducts->Dialkylation_Check Alkene_Check Alkene Byproducts Present? Dialkylation_Check->Alkene_Check No Stoichiometry_Solution Adjust Stoichiometry (1:1 enolate:halide) Slow Halide Addition Dialkylation_Check->Stoichiometry_Solution Yes Hydrolysis_Check Acidic Impurities Present? Alkene_Check->Hydrolysis_Check No Temp_Control_Solution Use Primary Alkyl Halides Control Temperature Alkene_Check->Temp_Control_Solution Yes Anhydrous_Solution Ensure Anhydrous Conditions Hydrolysis_Check->Anhydrous_Solution Yes Review_Protocol Review Complete Protocol Hydrolysis_Check->Review_Protocol No

References

Technical Support Center: Synthesis of 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Butylheptanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Butylheptanoic acid?

A1: The malonic ester synthesis is a widely used and versatile method for the synthesis of 2-Butylheptanoic acid and other α-substituted carboxylic acids.[1][2][3][4][5][6] This method involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired product.

Q2: What are the key steps involved in the malonic ester synthesis of 2-Butylheptanoic acid?

A2: The synthesis involves four main steps:

  • Enolate Formation: Deprotonation of diethyl malonate at the α-carbon using a suitable base to form a resonance-stabilized enolate.[1][2][4]

  • Sequential Alkylation: The enolate acts as a nucleophile and reacts with a primary alkyl halide (e.g., 1-bromobutane) in an SN2 reaction. This step is repeated with a second alkyl halide (e.g., 1-bromopentane) to introduce both the butyl and pentyl groups.[1][7][8]

  • Hydrolysis: The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using either acidic or basic conditions.[1][2][3]

  • Decarboxylation: The dicarboxylic acid is then heated to induce decarboxylation, yielding 2-Butylheptanoic acid.[1][2][3]

Q3: Why is it important to use a base that corresponds to the alkoxy group of the malonic ester?

A3: It is crucial to use a base like sodium ethoxide when using diethyl malonate to prevent transesterification, a side reaction where the ester groups are exchanged, which would lead to a mixture of products and reduce the overall yield.[1][5]

Q4: Can I use secondary or tertiary alkyl halides for the alkylation step?

A4: It is generally not recommended to use secondary or tertiary alkyl halides. The alkylation step proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1] Secondary and tertiary alkyl halides are more prone to undergo E2 elimination reactions in the presence of a strong base, leading to the formation of alkenes as byproducts and a lower yield of the desired alkylated product.[7]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-Butylheptanoic acid and provides potential solutions.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Enolate Formation - Ensure the use of a sufficiently strong and fresh base (e.g., sodium ethoxide).- Use anhydrous (dry) solvents and reagents, as any moisture will quench the enolate.[1]
Ineffective Alkylation - Verify the purity and reactivity of the alkyl halides (1-bromobutane and 1-bromopentane).- Ensure the reaction temperature is appropriate for the SN2 reaction to proceed efficiently.
Side Reactions (Dialkylation or Elimination) - To minimize dialkylation of the initial mono-alkylated product, add the second alkylating agent only after the first alkylation is complete.[5][7]- Maintain a controlled, and often low, temperature during the addition of the alkyl halide to suppress the competing E2 elimination reaction.[7]
Incomplete Hydrolysis or Decarboxylation - Ensure sufficient reaction time and appropriate temperature for both the hydrolysis and decarboxylation steps.- For hydrolysis, ensure complete saponification if using a base, followed by thorough acidification.
Formation of Byproducts
Observed Byproduct Potential Cause Prevention/Solution
Mono-alkylated Heptanoic Acid (e.g., 2-Butylhexanoic acid or 2-Pentylhexanoic acid) Incomplete second alkylation step.- Ensure a sufficient amount of the second alkylating agent is used.- Allow for adequate reaction time for the second alkylation to go to completion.
Dialkylated Malonic Ester (e.g., Dibutyl or Dipentyl malonate) The mono-alkylated product is also acidic and can be deprotonated and alkylated again.- Control the stoichiometry carefully, using a 1:1 molar ratio of the enolate to the alkylating agent in each step.[7]- Add the alkylating agent slowly to the reaction mixture.[7]
Butene or Pentene Competing E2 elimination reaction, especially if the temperature is too high or a sterically hindered base is used with a less reactive alkyl halide.- Maintain a controlled, lower temperature during the alkylation steps.[7]- Use primary alkyl halides, which are less prone to elimination.

Experimental Protocols

Synthesis of 2-Butylheptanoic Acid via Malonic Ester Synthesis

This protocol outlines the general procedure for the synthesis of 2-Butylheptanoic acid.

Materials:

Procedure:

  • First Alkylation (Introduction of the Butyl Group):

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add diethyl malonate to the solution with stirring.

    • Add 1-bromobutane dropwise to the reaction mixture.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Second Alkylation (Introduction of the Pentyl Group):

    • Cool the reaction mixture and add a second equivalent of sodium ethoxide.

    • Slowly add 1-bromopentane dropwise to the mixture.

    • Heat the mixture to reflux for several hours until the second alkylation is complete (monitor by TLC).

  • Hydrolysis (Saponification):

    • Cool the reaction mixture and add a solution of sodium hydroxide.

    • Heat the mixture to reflux to hydrolyze the ester groups to carboxylate salts.

  • Decarboxylation:

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the solution is strongly acidic.

    • Heat the acidic solution to induce decarboxylation, which will be evident by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract the 2-Butylheptanoic acid with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Diethyl malonateC₇H₁₂O₄160.17199.31.055
Sodium ethoxideC₂H₅NaO68.05Decomposes0.868
1-BromobutaneC₄H₉Br137.02101-1031.276
1-BromopentaneC₅H₁₁Br151.04129-1301.218

Table 2: Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
2-Butylheptanoic acidC₁₁H₂₂O₂186.30

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start_dm Diethyl Malonate step1 Enolate Formation start_dm->step1 start_base Sodium Ethoxide start_base->step1 start_ak1 1-Bromobutane step2 First Alkylation start_ak1->step2 start_ak2 1-Bromopentane step3 Second Alkylation start_ak2->step3 step1->step2 step2->step3 step4 Hydrolysis step3->step4 step5 Decarboxylation step4->step5 product 2-Butylheptanoic Acid step5->product

Caption: Experimental workflow for the synthesis of 2-Butylheptanoic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of 2-Butylheptanoic Acid cause1 Incomplete Enolate Formation issue->cause1 cause2 Side Reactions (Dialkylation/Elimination) issue->cause2 cause3 Ineffective Alkylation issue->cause3 cause4 Incomplete Hydrolysis/ Decarboxylation issue->cause4 sol1 Use Anhydrous Conditions & Fresh Base cause1->sol1 sol2 Control Stoichiometry & Temperature cause2->sol2 sol3 Check Alkyl Halide Purity & Reactivity cause3->sol3 sol4 Ensure Sufficient Reaction Time & Temp cause4->sol4

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: 2-Butylheptanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Butylheptanoic Acid Esters. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs) - Stability Issues

Q1: My 2-Butylheptanoic acid ester is degrading during storage. What are the likely causes?

Degradation of 2-Butylheptanoic acid esters is primarily caused by hydrolysis, oxidation, and thermal stress. The bulky 2-butyl group provides some steric hindrance which can slow down hydrolysis compared to linear esters, but it does not prevent it entirely.[1][2]

  • Hydrolysis: The presence of water, especially in acidic or basic conditions, can lead to the cleavage of the ester bond, yielding 2-Butylheptanoic acid and the corresponding alcohol.[1][3] This reaction can be catalyzed by acids or bases.[3]

  • Oxidation: Exposure to oxygen, particularly at elevated temperatures or in the presence of light and metal ions, can initiate oxidative degradation. The initial products are often hydroperoxides, which can further decompose into a complex mixture of aldehydes, ketones, and smaller carboxylic acids.

  • Thermal Decomposition: High temperatures can cause the ester to break down, forming various smaller molecules, including carboxylic acids and ketones.[4]

Q2: How can I prevent the hydrolysis of my 2-Butylheptanoic acid ester?

To minimize hydrolysis, it is crucial to control the presence of water and avoid acidic or basic contaminants.

  • Storage Conditions: Store the ester in a tightly sealed container in a cool, dry place. The use of desiccants is recommended.

  • Inert Atmosphere: For long-term storage or when working with highly sensitive experiments, consider storing the ester under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and oxygen.

  • pH Control: Ensure that all glassware and reagents are neutral and free of acidic or basic residues. If the ester is part of a formulation, use appropriate buffering agents to maintain a neutral pH.

  • Solvent Choice: When using solvents, ensure they are anhydrous.

Q3: What are the signs of oxidative degradation in my ester sample?

Oxidative degradation can manifest in several ways:

  • Change in Odor: Development of a rancid or sharp odor.

  • Discoloration: The sample may turn yellow or brown.

  • Viscosity Change: An increase in viscosity due to polymerization of degradation products.

  • Formation of Precipitates: Insoluble byproducts may form over time.

To mitigate oxidation, store the ester in amber-colored vials to protect it from light and consider adding a suitable antioxidant if compatible with your application.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Yield During Synthesis Equilibrium Limitation: Fischer esterification is a reversible reaction.[5]- Use an excess of one reactant (usually the alcohol).- Remove water as it forms (e.g., using a Dean-Stark apparatus).
Inefficient Catalysis: Insufficient or inactive catalyst.- Ensure the correct catalyst concentration.- Use a fresh, active catalyst.
Presence of Water: Water in the reactants or reaction setup.- Use anhydrous reactants and solvents.- Thoroughly dry all glassware before use.
Product Discoloration After Purification Thermal Decomposition: Distillation at too high a temperature.- Use vacuum distillation to lower the boiling point.[6]
Oxidation: Air leak in the distillation apparatus at high temperatures.- Ensure all joints are properly sealed.- Purge the system with an inert gas before heating.
Inconsistent Results in Stability Studies Variable Storage Conditions: Fluctuations in temperature and humidity.- Use a calibrated stability chamber with controlled temperature and humidity.[7][8][9]
Incompatible Packaging: Interaction between the ester and the container.[8]- Perform compatibility testing with the intended packaging material.[8]
Microbial Contamination: Growth of microorganisms in the sample.- For aqueous formulations, consider adding a preservative.- Ensure sterile handling procedures.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of 2-Butylheptanoic acid esters in a shorter timeframe.[10][11]

1. Sample Preparation:

  • Prepare at least three batches of the ester or its formulation.
  • Package the samples in the intended final container and closure system.[9]

2. Storage Conditions:

  • Place the samples in a stability chamber under accelerated conditions. Common conditions for cosmetic and pharmaceutical products are:[7][9]
  • 40°C ± 2°C / 75% RH ± 5% RH
  • Store control samples under long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[9]

3. Testing Schedule:

  • Test the samples at specified time points. For accelerated studies, a minimum of three points is recommended (e.g., 0, 3, and 6 months).[9][10]

4. Analytical Methods:

  • At each time point, evaluate the following parameters:[8]
  • Physical Properties: Appearance, color, odor, viscosity.
  • Chemical Properties: pH (for formulations), acid value (to monitor hydrolysis), peroxide value (to monitor oxidation), and assay of the ester.
  • Use validated stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the ester and detect any degradation products.[][13]

Protocol 2: Determination of Hydrolytic Stability

This protocol assesses the stability of the ester in the presence of water.

1. Reagents and Materials:

  • 2-Butylheptanoic acid ester
  • Phosphate buffer solutions (pH 4, 7, and 9)
  • High-purity water
  • Incubator or water bath
  • HPLC or GC system

2. Procedure:

  • Prepare solutions of the ester in each buffer at a known concentration.
  • Incubate the solutions at a controlled temperature (e.g., 40°C or 50°C).
  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
  • Quench the hydrolysis reaction if necessary (e.g., by neutralizing the sample).
  • Analyze the samples by HPLC or GC to determine the remaining concentration of the ester.

3. Data Analysis:

  • Plot the concentration of the ester versus time for each pH.
  • Determine the degradation rate constant (k) and the half-life (t½) of the ester at each pH.

Data Presentation

Table 1: Typical Parameters for Accelerated Stability Testing of a Cream Formulation Containing 2-Butylheptanoic Acid Ester

Parameter Specification Time 0 3 Months at 40°C/75% RH 6 Months at 40°C/75% RH
Appearance White, homogenous creamConformsConformsSlight yellowing
Odor CharacteristicConformsConformsFaint acidic odor
pH 5.0 - 6.05.55.24.8
Viscosity (cP) 10,000 - 15,00012,50012,20011,800
Acid Value (mg KOH/g) ≤ 1.00.10.51.2
Assay of Ester (%) 95.0 - 105.0100.298.595.1

Visualizations

Hydrolysis_Pathway Ester 2-Butylheptanoic Acid Ester Acid 2-Butylheptanoic Acid Ester->Acid Hydrolysis Alcohol Alcohol Ester->Alcohol Water Water (H₂O) Water->Acid Catalyst Acid or Base (Catalyst) Catalyst->Ester

Caption: General pathway for the hydrolysis of 2-Butylheptanoic acid esters.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Testing cluster_eval Evaluation SamplePrep Sample Preparation (3 Batches) Packaging Packaging in Final Container SamplePrep->Packaging Accelerated Accelerated Conditions (e.g., 40°C / 75% RH) Packaging->Accelerated LongTerm Long-Term Conditions (e.g., 25°C / 60% RH) Packaging->LongTerm Timepoints Testing at Timepoints (0, 3, 6 months) Accelerated->Timepoints LongTerm->Timepoints Analysis Physical & Chemical Analysis (HPLC, GC) Timepoints->Analysis Data Data Analysis Analysis->Data ShelfLife Shelf-Life Prediction Data->ShelfLife

Caption: Workflow for an accelerated stability study of 2-Butylheptanoic acid esters.

References

Technical Support Center: Resolving Isomers of 2-Butylheptanoic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 2-Butylheptanoic acid isomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the chiral HPLC separation of 2-Butylheptanoic acid isomers.

ProblemPotential CauseSolution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).[1][2]Screen different types of CSPs (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) to find one that interacts effectively with 2-Butylheptanoic acid.[2]
Suboptimal mobile phase composition.[1]Systematically vary the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) in the mobile phase (e.g., n-hexane for normal-phase).[1] For acidic compounds like 2-Butylheptanoic acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.[3]
Incorrect column temperature.[1][4]Optimize the column temperature. Lower temperatures often increase chiral selectivity, but the effect is compound-dependent.[1][4]
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.[1]For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte in its protonated form by adding an acidic modifier like 0.1% TFA.[1]
Column overload.[2]Reduce the sample concentration or injection volume.[2]
Column contamination.Flush the column with a strong solvent or replace the guard column.[2]
Poor Peak Shape (Fronting) Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Sample overload.[2]Dilute the sample.[2]
Ghost Peaks Contaminated mobile phase or HPLC system.[1]Run a blank gradient without an injection. If ghost peaks are present, the source is likely the mobile phase or the system. Use freshly prepared, high-purity solvents.[1]
Carryover from previous injections.[2]Implement a robust needle wash protocol in your autosampler method.
High Backpressure Blocked column inlet frit.[5]Reverse the flow direction through the column to try and dislodge the blockage. If this fails, the frit may need to be replaced.[5] Use a guard column to protect the analytical column.[5]
Sample precipitation.[6]Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Filter the sample before injection.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful separation of 2-Butylheptanoic acid isomers?

A1: The most critical factor is the choice of the Chiral Stationary Phase (CSP).[2] Enantiomers have identical physical and chemical properties in an achiral environment, so separation relies on the formation of transient diastereomeric complexes with the CSP.[2] A screening of different CSPs is often the most effective approach to find a suitable one for your specific molecule.[2]

Q2: How does temperature affect the separation of enantiomers?

A2: Temperature plays a complex role in chiral recognition.[1] Generally, lower temperatures can enhance the subtle bonding forces responsible for enantiomeric differentiation, leading to better resolution.[1] However, higher temperatures can improve peak efficiency and shape.[1] The optimal temperature should be determined experimentally for each specific separation.[1]

Q3: Why are my peaks tailing and how can I fix it for 2-Butylheptanoic acid?

A3: Peak tailing for acidic compounds like 2-Butylheptanoic acid is often caused by secondary interactions with the stationary phase, such as interactions with residual silanols on a silica-based column.[1] To prevent this, add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase.[1] This will help to keep the carboxylic acid in its protonated form and minimize these unwanted interactions.

Q4: Can I use gradient elution for chiral separations?

A4: While possible, isocratic elution (a constant mobile phase composition) is much more common and often preferred for chiral separations.[8] This is because the separation relies on specific, steady-state interactions with the CSP, which can be disrupted by a changing mobile phase composition.[8]

Q5: What are "ghost peaks" and how can I eliminate them?

A5: Ghost peaks are peaks that appear in your chromatogram, often in blank runs, that do not correspond to any component of your injected sample.[2] They are typically caused by contamination in the mobile phase, carryover from a previous injection, or sample degradation.[2] To eliminate them, ensure you are using high-purity solvents and freshly prepared mobile phases.[1] Also, a thorough cleaning of the autosampler and injection port can help to reduce carryover.[1]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of 2-Butylheptanoic acid enantiomers. These values are illustrative and may vary depending on the specific CSP, mobile phase, and other experimental conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Peak Asymmetry (Tailing Factor) 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Theoretical Plates (N) > 5000> 5000

Detailed Experimental Protocol

This protocol provides a general methodology for the resolution of 2-Butylheptanoic acid isomers by HPLC.

1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

  • HPLC-grade n-hexane.

  • HPLC-grade isopropanol (IPA).

  • Trifluoroacetic acid (TFA).

  • Racemic 2-Butylheptanoic acid standard.

  • Sample containing 2-Butylheptanoic acid isomers.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing n-hexane and isopropanol in a desired ratio (e.g., 90:10 v/v).

  • Add trifluoroacetic acid to the mobile phase to a final concentration of 0.1% (v/v).

  • Degas the mobile phase before use.

3. Sample Preparation

  • Standard Preparation: Prepare a stock solution of racemic 2-Butylheptanoic acid at a concentration of 1 mg/mL in the mobile phase. From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing 2-Butylheptanoic acid. Dissolve the sample in a known volume of the mobile phase to achieve a final concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.[7]

4. Chromatographic Conditions

  • Column: Chiralcel® OD-H (or similar polysaccharide-based CSP)

  • Mobile Phase: n-Hexane:Isopropanol:TFA (e.g., 90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (or optimized temperature)

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. HPLC Analysis

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes at the set flow rate.[7]

  • Inject the standard solution to verify system suitability, including resolution, theoretical plates, and tailing factor.[7]

  • Inject the prepared sample solutions.

6. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers of 2-Butylheptanoic acid.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

  • Determine the concentration or relative percentage of each enantiomer in the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation equilibration Column Equilibration mobile_phase->equilibration sample_prep Sample Preparation injection Sample Injection sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration & Quantification detection->integration

Caption: Experimental workflow for chiral HPLC analysis.

troubleshooting_guide start Problem with Separation no_resolution Poor or No Resolution? start->no_resolution peak_shape Poor Peak Shape? start->peak_shape other_issues Other Issues? (e.g., Ghost Peaks) start->other_issues check_csp Change CSP no_resolution->check_csp Yes tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No check_blanks Run Blanks & Check Solvents other_issues->check_blanks Yes optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) check_csp->optimize_mobile_phase optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp add_modifier Add Acidic Modifier (e.g., TFA) tailing->add_modifier Yes reduce_conc Reduce Concentration/ Injection Volume tailing->reduce_conc Also consider fronting->reduce_conc Also consider check_solvent Check Sample Solvent fronting->check_solvent Yes

Caption: Troubleshooting logic for chiral chromatography.

References

minimizing by-product formation in Guerbet acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Guerbet Acid Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize by-product formation during Guerbet acid synthesis. The core of achieving high-purity Guerbet acids lies in the selective synthesis of the precursor Guerbet alcohols, as by-products generated during this initial condensation reaction are the primary source of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in Guerbet alcohol synthesis?

A1: The Guerbet reaction can generate several by-products. The most common are carboxylic acids and esters, which arise from competing side reactions like the Cannizzaro and Tishchenko reactions.[1][2][3] Other significant by-products include olefins or ethers from dehydration, and higher molecular weight "heavy" compounds resulting from further, uncontrolled aldol (B89426) condensations.[4][5] Water is also a major by-product of the condensation, and its accumulation can hinder catalyst activity and selectivity.[5]

Q2: What are the primary causes of excessive by-product formation?

A2: Excessive by-product formation is typically a result of sub-optimal reaction conditions or catalyst choice. Key contributing factors include:

  • Uncontrolled Aldol Condensation: Highly reactive aldehyde intermediates can lead to a variety of higher molecular weight by-products if not controlled.[5]

  • Presence of Water: The accumulation of water, a primary by-product, can deactivate the catalyst and promote side reactions that produce unwanted carboxylic acids, which in turn can poison basic catalysts.[5]

  • High Reaction Temperatures: While higher temperatures can increase the reaction rate, they often lead to decreased selectivity for the desired Guerbet alcohol.[5]

  • Catalyst Deactivation: Catalysts can lose activity over time due to carbon deposition (coking) or poisoning by acidic by-products.[5]

  • Improper Catalyst Properties: A successful Guerbet reaction requires a catalyst with a well-balanced combination of acidic, basic, and dehydrogenation/hydrogenation properties.[6]

Q3: How does the choice of catalyst influence by-product formation?

A3: The catalyst system is critical for controlling selectivity in the Guerbet reaction.[5]

  • Homogeneous Catalysts: Systems based on iridium or ruthenium can offer high selectivity to the desired alcohol but present challenges in separation from the product mixture.[5][7]

  • Heterogeneous Catalysts: These are generally easier to separate and are often preferred for producing higher molecular weight Guerbet alcohols.[8] Effective heterogeneous catalysts include hydrotalcite-derived mixed oxides (e.g., Mg-Al mixed oxides) and supported transition metals like copper and nickel.[4][7] The balance of metal sites for (de)hydrogenation and basic sites on the support is crucial for minimizing side reactions.[4]

Q4: Why is continuous water removal beneficial during the reaction?

A4: The Guerbet reaction produces one equivalent of water.[1][2] Removing this water as it forms is crucial because its presence can inhibit the condensation process and lead to catalyst deactivation.[5][8] By continuously removing water, the reaction equilibrium is shifted towards the products, which can improve both conversion and selectivity.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: High Levels of Carboxylic Acids or Esters in the Product

  • Possible Cause: The presence of water and highly reactive aldehyde intermediates is promoting Cannizzaro or Tishchenko-type disproportionation reactions.[2][3][5] This is often exacerbated by a non-optimal base or catalyst.

  • Suggested Solutions:

    • Improve Water Removal: Implement continuous water removal from the reactor, for example, by using a Dean-Stark trap or a system that separates water from the evolving vapor.[8][9]

    • Optimize Base: If using a homogeneous base, ensure it is a strong, non-nucleophilic base like sodium tert-butoxide, which is effective at lower temperatures and can minimize side reactions.[8][9]

    • Select an Appropriate Catalyst: Utilize a catalyst with high hydrogenation activity to quickly convert the α,β-unsaturated aldehyde intermediate to the desired alcohol, thereby reducing its availability for side reactions. Transition metals like copper, nickel, or palladium are commonly used.[4][5]

Problem 2: Low Conversion of the Starting Alcohol

  • Possible Cause: The reaction temperature may be too low, the catalyst may be deactivated, or the catalyst/base concentration may be insufficient.

  • Suggested Solutions:

    • Adjust Reaction Temperature: Gradually increase the reaction temperature. However, monitor the product distribution closely, as excessively high temperatures can reduce selectivity.[5] A systematic study to find the optimal temperature is recommended.

    • Check Catalyst Activity: Ensure the catalyst has not been poisoned by impurities in the starting material (e.g., acids, esters, or water).[8] Consider regenerating or replacing the catalyst.

    • Increase Catalyst/Base Loading: A higher concentration of the catalyst or base can increase the reaction rate. For example, with a Pd(Ac)₂ catalyst, lower concentrations have been shown to result in lower conversion rates.[9]

Problem 3: Formation of Ethers or Olefins

  • Possible Cause: The catalyst possesses excessive acidic sites, which can promote the dehydration of the alcohol starting material or the final Guerbet alcohol product.

  • Suggested Solutions:

    • Modify the Catalyst: Choose or modify a catalyst to have a better balance of acidic and basic sites. For instance, in hydrotalcite-derived catalysts, adjusting the Mg/Al ratio can tune the basicity.[4]

    • Lower Reaction Temperature: Dehydration side reactions are often more prevalent at higher temperatures. Reducing the temperature may favor the desired Guerbet pathway.[5]

Data Presentation: Catalyst Performance

The following tables summarize performance data for various catalytic systems used in the Guerbet reaction.

Table 1: Performance of Bimetallic Alloy Catalysts for Isobutanol Synthesis

Catalyst SystemStarting AlcoholEthanol Conversion (%)Selectivity to Isobutanol (%)Primary By-productsReference
Ni/CEthanol/Methanol-18.90%Acetaldehyde, 1-Propanol[10]
Ni₉₉Pt₁/CEthanol/Methanol0.60%52.95%1-Propanol[10]
Cu₉₉Ni₁/CEthanol/Methanol0.35%53.62%2-Methylbutan-1-ol, Acetone, 1-Propanol[10]
Cu₉₉Fe₁/CEthanol/Methanol0.41%24.40%2-Methylbutan-1-ol, Acetaldehyde, Acetone[10]
Fe₉₉Pd₁/CEthanol/Methanol0.08%29.98%Acetaldehyde[10]

Table 2: Performance of Mixed Oxide Catalysts

Catalyst SystemStarting AlcoholTemperature (°C)Ethanol Conversion (%)Selectivity to Butanol (%)Reference
MgAl₂O₄Ethanol400~35%~48%[7]
0.5%Pd-HTEthanol20017%80%[7]
Cu-MgAl(O)Ethanol280-62%[7]

Experimental Protocols

General Protocol for Guerbet Alcohol Synthesis in a Batch Reactor

This protocol provides a general methodology for performing a Guerbet reaction. Specific quantities, temperatures, and pressures should be optimized for the specific starting materials and catalyst system.

  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet is typically used.[5] For reactions at atmospheric pressure, a setup with a reflux condenser and a water separator (e.g., Dean-Stark trap) is appropriate.[8]

  • Catalyst Loading: The reactor is charged with the desired amount of the heterogeneous or homogeneous catalyst.

  • Reactant Addition: The primary alcohol reactant(s) and a base (e.g., sodium tert-butoxide), if required, are added to the reactor.[5] It is crucial to use starting materials free of acidic impurities or excess water to prevent catalyst degradation.[8]

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.[5]

  • Pressurization (if applicable): If the reaction is performed under pressure, the reactor is pressurized to the target level with an inert gas.[5]

  • Heating and Reaction: The mixture is heated to the desired reaction temperature with constant and vigorous stirring. The reaction is allowed to proceed for the specified time, with water being removed continuously if possible.[5][9]

  • Monitoring and Work-up: The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC) or other suitable techniques. After completion, the reactor is cooled, the catalyst is separated (e.g., by filtration for heterogeneous catalysts), and the product is purified, typically by distillation.

Visualizations

Guerbet_Reaction_Pathway cluster_main Main Guerbet Pathway cluster_side Common Side Reactions A Primary Alcohol (RCH₂OH) B Aldehyde (RCHO) A->B 1. Dehydrogenation (-H₂) G Olefins / Ethers A->G Dehydration C α,β-Unsaturated Aldehyde B->C 2. Aldol Condensation & Dehydration (-H₂O) E Carboxylic Acid (RCOOH) B->E Cannizzaro Rxn F Ester (RCOOR') B->F Tishchenko Rxn D Guerbet Alcohol (β-Alkylated Dimer) C->D 3. Hydrogenation (+H₂) D->G Dehydration

Caption: Guerbet reaction mechanism showing the main pathway and common side reactions.

Troubleshooting_Workflow cluster_causes Identify Primary By-product cluster_solutions Implement Solutions start Problem: Excessive By-product Formation cause1 High Carboxylic Acids / Esters start->cause1 cause2 Low Conversion start->cause2 cause3 Olefins / Ethers start->cause3 sol1a Improve Water Removal cause1->sol1a sol1b Optimize Base Selection cause1->sol1b sol1c Enhance Hydrogenation Step cause1->sol1c sol2a Increase Temperature (Monitor Selectivity) cause2->sol2a sol2b Check Catalyst Activity cause2->sol2b sol2c Increase Catalyst/Base Load cause2->sol2c sol3a Use Catalyst with Lower Acidity cause3->sol3a sol3b Reduce Reaction Temperature cause3->sol3b

Caption: Troubleshooting workflow for minimizing by-products in Guerbet synthesis.

References

Technical Support Center: Degradation Pathways of Branched-Chain Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of branched-chain carboxylic acids (BCCAs). This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for branched-chain amino acids (BCAAs) leading to branched-chain carboxylic acids?

A1: The three essential branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are primarily catabolized in extra-hepatic tissues like skeletal muscle.[1] The initial steps are common for all three, after which their pathways diverge.[2][3]

  • Reversible Transamination: The first step involves the removal of the amino group by a branched-chain amino acid aminotransferase (BCAT), which exists in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms. This reaction converts the BCAAs into their corresponding α-keto acids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[2][4][5]

  • Irreversible Oxidative Decarboxylation: This is the rate-limiting and committed step, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2][5] This enzyme complex converts the BCKAs into their respective acyl-CoA derivatives: isovaleryl-CoA, α-methylbutyryl-CoA, and isobutyryl-CoA.[2] A deficiency in the BCKDH complex leads to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD).[2][6][7]

  • Divergent Pathways: After the BCKDH-catalyzed step, the degradation pathways for each BCAA diverge.[2]

    • Leucine degradation is ketogenic, ultimately yielding acetoacetate (B1235776) and acetyl-CoA.[1]

    • Valine degradation is glucogenic, producing propionyl-CoA, which is then converted to succinyl-CoA, a Krebs cycle intermediate.[1][2]

    • Isoleucine degradation is both ketogenic and glucogenic, yielding acetyl-CoA and propionyl-CoA.[1][2]

Below is a diagram illustrating the initial shared steps and subsequent divergence of the BCAA catabolic pathways.

BCAA_Assay_Troubleshooting start Inconsistent BCAA Assay Results q1 Did you run a 'Sample Blank' (No Enzyme Mix)? start->q1 sol1 Action: Prepare sample blanks to measure background signal. Subtract this from sample readings. q1->sol1 No q2 Are sample readings within the linear range of the standard curve? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Dilute or concentrate samples to fall within the assay's linear range. q2->sol2 No q3 Were reagents stored correctly and reaction mixes prepared fresh? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Verify storage conditions. Use fresh reagents and prepare mixes immediately before use. q3->sol3 No end_contact Issue Persists: Contact Technical Support q3->end_contact Yes a3_yes Yes a3_no No end_ok Problem Likely Resolved sol3->end_ok

References

Technical Support Center: Analysis of 2-Butylheptanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the mass spectrometry analysis of 2-Butylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 2-Butylheptanoic acid?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 2-Butylheptanoic acid, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.[4]

Q2: How can I determine if my analysis of 2-Butylheptanoic acid is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike experiment.[2] This involves comparing the signal response of 2-Butylheptanoic acid in a pure solvent to the response in a blank matrix extract that has been spiked with the analyte at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative approach is the post-column infusion experiment, which helps identify regions of ion suppression or enhancement throughout the chromatographic run.

Q3: What is the role of an internal standard (IS) in mitigating matrix effects for 2-Butylheptanoic acid analysis?

A3: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard of 2-Butylheptanoic acid is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in signal intensity and improving the accuracy and precision of quantification.[5][6]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for 2-Butylheptanoic acid?

A4: Effective sample preparation is crucial for removing interfering matrix components. The most common techniques for short-chain fatty acids like 2-Butylheptanoic acid are:

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts.[7]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.[8]

  • Solid-Phase Extraction (SPE): Provides a high degree of sample cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[9][10]

Q5: Is derivatization necessary for the analysis of 2-Butylheptanoic acid by LC-MS?

A5: While not always mandatory, derivatization of the carboxylic acid group of 2-Butylheptanoic acid can significantly improve its chromatographic retention on reversed-phase columns and enhance its ionization efficiency, leading to increased sensitivity.[11][12] A common derivatizing agent for short-chain fatty acids is 3-nitrophenylhydrazine (B1228671) (3-NPH).[6][13]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for 2-Butylheptanoic Acid
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pH For acidic compounds like 2-Butylheptanoic acid, ensure the mobile phase pH is at least 2 units below its pKa to maintain it in its neutral form.
Column Contamination Flush the column with a strong solvent or replace the column if necessary.[2]
Secondary Interactions with Column Use a mobile phase additive like formic acid (0.1%) to minimize interactions with residual silanols on the column.
Issue 2: High Signal Variability and Poor Reproducibility
Possible Cause Troubleshooting Step
Significant Matrix Effects Implement a more rigorous sample cleanup method (e.g., switch from PPT to LLE or SPE).[14]
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples.
No or Inappropriate Internal Standard Incorporate a stable isotope-labeled internal standard for 2-Butylheptanoic acid to correct for variability.[5][6]
Instrument Instability Perform a system suitability test to check for instrument performance issues.
Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
Possible Cause Troubleshooting Step
Co-elution with Suppressing Agents Optimize the chromatographic method to separate 2-Butylheptanoic acid from the region of ion suppression. A post-column infusion experiment can identify these regions.
Inefficient Sample Cleanup Employ a more effective sample preparation technique such as SPE to remove phospholipids and other interfering substances.[9][10]
Suboptimal Ionization Source Parameters Optimize source parameters such as capillary voltage, gas flow, and temperature for 2-Butylheptanoic acid.
Incorrect Mobile Phase Additives Avoid non-volatile buffers. Use volatile additives like formic acid or ammonium (B1175870) formate.[14]

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data for the evaluation of matrix effects and recovery for short-chain fatty acids, which would be analogous for 2-Butylheptanoic acid.

Table 1: Illustrative Matrix Effect and Recovery Data for Short-Chain Fatty Acids in Human Plasma

AnalyteConcentration (µg/mL)Recovery (%)Matrix Effect (%)
Acetic Acid1.095.288.5 (Suppression)
Propionic Acid1.098.192.3 (Suppression)
Butyric Acid1.097.590.1 (Suppression)
2-Butylheptanoic Acid (Hypothetical) 1.0 96.8 89.7 (Suppression)

Data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 2-Butylheptanoic Acid from Human Serum
  • Sample Preparation:

    • To 100 µL of serum sample, add 10 µL of the internal standard working solution (e.g., stable isotope-labeled 2-Butylheptanoic acid).

    • Vortex for 10 seconds.

  • Acidification:

    • Add 50 µL of 1M HCl to acidify the sample.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Collection and Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for 2-Butylheptanoic Acid Analysis (without derivatization)
  • LC System: Agilent 1290 Infinity LC system or equivalent

  • Column: Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Agilent 6550 iFunnel Q-TOF MS or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3500 V

  • Gas Temperature: 325°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Fragmentor Voltage: 150 V

  • MRM Transitions (Hypothetical for a Triple Quadrupole):

    • 2-Butylheptanoic Acid: Q1 (m/z 185.15) -> Q3 (e.g., m/z 141.1)

    • IS (e.g., D5-2-Butylheptanoic Acid): Q1 (m/z 190.18) -> Q3 (e.g., m/z 146.1)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification

Caption: General workflow for the analysis of 2-Butylheptanoic acid.

Troubleshooting_Logic cluster_IS Internal Standard Issues cluster_Prep Sample Preparation Issues cluster_Chroma Chromatography Issues cluster_MS Mass Spectrometry Issues Start Inconsistent or Inaccurate Results Check_IS Check Internal Standard Performance Start->Check_IS Check_SamplePrep Review Sample Preparation Start->Check_SamplePrep Check_Chroma Evaluate Chromatography Start->Check_Chroma Check_MS Verify MS Performance Start->Check_MS IS_Variability High IS variability? Check_IS->IS_Variability Low_Recovery Low Recovery or High Matrix Effects? Check_SamplePrep->Low_Recovery Bad_PeakShape Poor Peak Shape or Co-elution? Check_Chroma->Bad_PeakShape Low_Signal Low Signal Intensity? Check_MS->Low_Signal Use_SIL_IS Implement Stable Isotope Labeled IS IS_Variability->Use_SIL_IS Yes Optimize_Prep Optimize LLE/SPE Conditions Low_Recovery->Optimize_Prep Yes Optimize_LC Modify Gradient or Change Column Bad_PeakShape->Optimize_LC Yes Tune_MS Tune and Calibrate Mass Spectrometer Low_Signal->Tune_MS Yes

Caption: A logical troubleshooting workflow for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Butylheptanoic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2-Butylheptanoic acid. 2-Butylheptanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields, including metabolism research and drug development. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This document outlines detailed experimental protocols, presents a comparative analysis of method validation parameters, and discusses the relative strengths and weaknesses of each technique for this application.

Comparison of Analytical Method Performance

The choice between GC-MS and LC-MS/MS for the analysis of 2-Butylheptanoic acid depends on several factors, including the required sensitivity, sample matrix, and desired throughput. Both techniques are powerful, but they have distinct advantages and disadvantages. GC-MS is a well-established and robust method for the analysis of volatile and semi-volatile compounds.[1] However, for non-volatile compounds like 2-Butylheptanoic acid, a derivatization step is necessary to increase its volatility.[2] LC-MS/MS, on the other hand, is well-suited for the analysis of polar and non-volatile compounds and often does not require derivatization.

The following table summarizes typical performance characteristics for the quantification of branched-chain fatty acids, providing a basis for comparing the expected performance of a validated method for 2-Butylheptanoic acid.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (r²) > 0.995> 0.995r² ≥ 0.99
Limit of Detection (LOD) 0.03 - 0.6 µg/mL12.0 - 34.9 ng/gDependent on analytical needs
Limit of Quantification (LOQ) 0.1 - 2.0 µg/mL40.0 - 116.5 ng/gDependent on analytical needs
Accuracy (% Recovery) 85 - 115%85 - 115%80 - 120%
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LOQ)
Derivatization RequiredOften not required-
Throughput LowerHigher-

Note: The values presented are representative and can vary based on the specific instrumentation, sample matrix, and optimization of the methods.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are presented below. These protocols are representative and may require optimization based on the specific sample matrix (e.g., plasma, serum, tissue).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general procedure for the analysis of 2-Butylheptanoic acid following derivatization to its methyl ester.

1. Sample Preparation (Extraction and Derivatization):

  • Extraction: To 1 mL of the sample (e.g., plasma), add a suitable internal standard. Acidify the sample to a pH < 2 with hydrochloric acid. Extract the 2-Butylheptanoic acid with an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol. Vortex the mixture and centrifuge to separate the phases. Repeat the extraction and pool the organic layers.

  • Derivatization: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent, such as 1% acetyl chloride in methanol, and heat the sample to facilitate the conversion of 2-Butylheptanoic acid to its more volatile methyl ester derivative. After cooling, neutralize the reaction and extract the methyl ester into hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for the 2-Butylheptanoic acid methyl ester. A full scan can be used for qualitative confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general procedure for the direct analysis of 2-Butylheptanoic acid.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (e.g., serum), add a suitable internal standard.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion will be the deprotonated molecule [M-H]⁻ of 2-Butylheptanoic acid, and product ions would be determined experimentally.

  • Source Parameters: Optimized for the specific instrument (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage).

Method Validation Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for method validation and a hypothetical signaling pathway where 2-Butylheptanoic acid might be involved.

GC_MS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Sample_Preparation Sample Preparation (Extraction & Derivatization) GC_MS_Optimization GC-MS Parameter Optimization Sample_Preparation->GC_MS_Optimization Specificity Specificity & Selectivity GC_MS_Optimization->Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Validated_Method Validated GC-MS Method Stability->Validated_Method Finalized Protocol

Caption: Workflow for GC-MS Method Validation.

BCFAs_in_Metabolism Dietary_Intake Dietary Intake / Gut Microbiota 2_Butylheptanoic_Acid 2-Butylheptanoic Acid Dietary_Intake->2_Butylheptanoic_Acid Metabolic_Enzymes Metabolic Enzymes 2_Butylheptanoic_Acid->Metabolic_Enzymes Cellular_Signaling Cellular Signaling Pathways Metabolic_Enzymes->Cellular_Signaling Gene_Expression Altered Gene Expression Cellular_Signaling->Gene_Expression Physiological_Response Physiological Response (e.g., Inflammation, Metabolism) Gene_Expression->Physiological_Response

Caption: Potential Role of 2-Butylheptanoic Acid in Metabolism.

References

A Comparative Study of Branched Carboxylic Acids as Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of industrial and high-performance lubricants is continually evolving, driven by the demand for enhanced efficiency, stability, and environmental compatibility. Among the synthetic lubricant basestocks and additives, branched carboxylic acids have emerged as a promising class of compounds. Their unique molecular architecture, characterized by alkyl side chains, imparts properties that are often superior to their linear counterparts. This guide provides an objective comparison of the performance of branched carboxylic acids as lubricants, supported by experimental data, to assist researchers and professionals in making informed decisions for their applications.

Introduction to Branched Carboxylic Acids in Lubrication

Carboxylic acids have long been recognized for their lubricating properties, primarily due to the ability of the polar carboxyl group to adsorb onto metal surfaces, forming a protective boundary layer that reduces friction and wear.[1] While linear fatty acids, such as stearic acid, are effective boundary lubricants, their straight-chain structure can lead to high melting points and poor low-temperature fluidity.[2]

Branching in the alkyl chain disrupts the molecular packing, leading to significant changes in the physical and chemical properties of the carboxylic acid.[2][3] This guide will focus on a comparative analysis of representative branched carboxylic acids, such as isostearic acid and neodecanoic acid, against the conventional linear stearic acid.

Performance Comparison of Branched vs. Linear Carboxylic Acids

The introduction of branching in the carbon chain of a carboxylic acid has a profound impact on its performance as a lubricant. Generally, branched acids exhibit superior thermal and oxidative stability, enhanced low-temperature properties, and excellent lubricity.[4][5]

Key Performance Advantages of Branched Carboxylic Acids:

  • Improved Low-Temperature Fluidity: The branched structure hinders crystallization, resulting in significantly lower pour and cloud points compared to linear acids of similar carbon number.[3][6] This is crucial for applications in cold environments.

  • Enhanced Thermal and Oxidative Stability: The tertiary or quaternary carbon atoms at the branch points contribute to greater resistance to oxidation and thermal degradation, extending the lubricant's service life.[4][7]

  • Superior Lubricity and Film Formation: The unique molecular shape of branched acids can lead to the formation of robust lubricating films on metal surfaces, effectively reducing friction and wear.[5][8]

  • Good Solubility and Dispersancy: Branched carboxylic acids often show better solubility in a variety of base oils and can act as effective dispersants for pigments and other additives.[4]

The following tables summarize the key performance data for selected branched and linear carboxylic acids.

Data Presentation: A Comparative Analysis

Table 1: Physical and Thermal Properties
PropertyIsostearic Acid (Branched C18)Stearic Acid (Linear C18)Neodecanoic Acid (Branched C10)Test Method
Appearance Clear, oily liquidWaxy solidColorless to light yellow liquidVisual
Molecular Formula C18H36O2C18H36O2C10H20O2-
Melting Point (°C) ~5[2]~69[2]-39[9]ASTM D97
Pour Point (°C) < -30[10]-Low[9]ASTM D97
Flash Point (°C) 167[10]->100[9] (ASTM D93), 122[11], 201°F (94°C)[12]ASTM D92/D93
Boiling Point (°C) 311[10]-243-253[11]ASTM D86
Viscosity (mPa·s at 30°C) 820[10]--ASTM D445
Viscosity (cPs at 25°C) 35 to 60[13]--ASTM D445
Kinematic Viscosity (mm²/s at 20°C) --45[12]ASTM D445
Table 2: Tribological Properties
PropertyIsostearic Acid (in base oil)Stearic Acid (in base oil)Neodecanoic Acid (as additive)Test Method
Coefficient of Friction Lower than linear counterparts[14]Generally higher than branchedEffective in reducing frictionFour-Ball Test
Wear Scar Diameter (mm) Reduced wear scar-Provides anti-wear properties[15]ASTM D4172
Oxidative Stability High resistance to oxidation[16]Lower oxidative stability[16]Excellent stability[7]ASTM D6186 / Rancimat

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of lubricant properties. The following are outlines of key experimental protocols based on widely accepted standards.

Synthesis of Branched Carboxylic Acid Esters (for context)

While this guide focuses on carboxylic acids, their ester derivatives are common in lubricant formulations. A general synthesis method is provided for context.

  • Reaction: Esterification of a dicarboxylic acid with a branched alcohol.

  • Apparatus: A three-necked round-bottom flask equipped with a Dean-Stark distillation apparatus.

  • Procedure:

    • A mixture of the dicarboxylic acid and a branched alcohol (e.g., 2-ethyl-1-hexanol) in a 1:2 molar ratio is placed in the flask.[4]

    • Toluene is added as an azeotropic solvent.[4]

    • The mixture is heated to 120-130°C with stirring.[4]

    • A catalytic amount of concentrated sulfuric acid (H₂SO₄) is slowly added.[4]

    • The reaction progress is monitored by collecting the water produced in the Dean-Stark trap.[4]

    • Upon completion, the product is purified.

Viscosity Measurement (ASTM D445)
  • Principle: This test method measures the kinematic viscosity of transparent and opaque liquids.

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath.

  • Procedure:

    • The sample is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath long enough to reach thermal equilibrium.

    • The time for a fixed volume of the liquid to flow under gravity through the capillary is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Pour Point Determination (ASTM D97)
  • Principle: This test method determines the lowest temperature at which a lubricant will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is heated and then cooled at a specified rate.

    • At intervals of 3°C, the test jar is removed from the cooling bath and tilted to ascertain whether the sample flows.

    • The pour point is the lowest temperature at which movement of the sample is observed.

Flash Point Measurement (ASTM D92/D93)
  • Principle: This test determines the lowest temperature at which the vapor of a lubricant will ignite in the presence of an ignition source.

  • Apparatus: Cleveland Open Cup (ASTM D92) or Pensky-Martens Closed Cup (ASTM D93) tester.

  • Procedure:

    • The sample is heated at a constant rate.

    • A small flame is passed over the surface of the liquid at specified temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite.

Wear Preventive Characteristics (Four-Ball Method, ASTM D4172)
  • Principle: This method evaluates the anti-wear properties of fluid lubricants in sliding contact.[16][17]

  • Apparatus: Four-Ball Wear Test Machine.[17]

  • Procedure:

    • Three steel balls are clamped together and covered with the test lubricant.[18]

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.[18][19]

    • After the test, the wear scars on the three stationary balls are measured using a microscope.[19]

    • The average wear scar diameter is reported as a measure of the lubricant's wear prevention characteristics.[17]

Oxidative Stability Determination (ASTM D6186 / Rancimat Method)
  • Principle: This test measures a lubricant's resistance to oxidation under elevated temperatures and in the presence of oxygen.[20] The Rancimat method is an accelerated oxidation test.[21]

  • Apparatus: Rancimat instrument or an oxidation stability bath.

  • Procedure (Rancimat):

    • A stream of air is passed through the lubricant sample, which is heated to a specified temperature.

    • The volatile oxidation products are collected in a measuring vessel containing deionized water.

    • The conductivity of the water is continuously measured.

    • The induction time, which is the time until a rapid increase in conductivity occurs, is determined as a measure of oxidative stability.[21]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of branched carboxylic acids as lubricants.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Performance Testing cluster_analysis Data Analysis S1 Reactants (e.g., Oleic Acid) S2 Isomerization/Branching (Zeolite Catalyst) S1->S2 S3 Hydrogenation S2->S3 S4 Purification S3->S4 S5 Branched Carboxylic Acid S4->S5 T1 Viscosity (ASTM D445) S5->T1 T2 Pour Point (ASTM D97) S5->T2 T3 Oxidative Stability (ASTM D6186) S5->T3 T4 Tribological Properties (ASTM D4172) S5->T4 A1 Comparative Tables T1->A1 T2->A1 T3->A1 T4->A1 A2 Performance Evaluation A1->A2

Caption: Workflow for Synthesis and Performance Evaluation.

Lubrication_Mechanism cluster_linear Linear Carboxylic Acid cluster_branched Branched Carboxylic Acid L1 ~~~~~~~~~~~~~ Metal Metal Surface L1->Metal Adsorption L2 ~~~~~~~~~~~~~ L2->Metal Adsorption L3 ~~~~~~~~~~~~~ L3->Metal Adsorption L4 High Packing Density Higher Melting Point B1 ~~<~>~~~~~ B1->Metal Adsorption B2 ~~~~~<~>~~ B2->Metal Adsorption B3 ~<~>~~~~~~~ B3->Metal Adsorption B4 Low Packing Density Lower Melting Point L_node Boundary Lubrication Film L_node->L4 B_node Boundary Lubrication Film B_node->B4

Caption: Molecular Packing and Lubrication Mechanism.

Conclusion

The comparative analysis demonstrates that branched carboxylic acids offer significant performance advantages over their linear counterparts for lubricant applications. Their superior low-temperature fluidity, enhanced thermal and oxidative stability, and effective lubricity make them highly suitable for formulating high-performance lubricants for a wide range of industrial and automotive applications. The choice between different types of branched carboxylic acids will depend on the specific requirements of the application, such as the desired viscosity, operating temperature range, and compatibility with other components in the lubricant formulation. The experimental protocols outlined provide a basis for the systematic evaluation and selection of the most appropriate branched carboxylic acid for a given lubrication challenge.

References

Performance Showdown: A Comparative Guide to 2-Butylheptanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties: A Foundation for Formulation

The physicochemical characteristics of an ester, such as its molecular weight, boiling point, and density, are fundamental parameters that influence its behavior in a formulation. These properties can affect solubility, viscosity, and stability. The data presented in Table 1 is extrapolated from trends observed in other homologous series of fatty acid esters, providing a likely comparison of the 2-butylheptanoic acid esters.

Table 1: Estimated Physicochemical Properties of 2-Butylheptanoic Acid Esters

EsterChemical FormulaMolecular Weight ( g/mol )Estimated Boiling Point (°C)Estimated Density (g/cm³)
Methyl 2-butylheptanoateC₁₂H₂₄O₂200.32~220-230~0.86
Ethyl 2-butylheptanoateC₁₃H₂₆O₂214.35~235-245~0.86
Propyl 2-butylheptanoateC₁₄H₂₈O₂228.38~250-260~0.85
Butyl 2-butylheptanoateC₁₅H₃₀O₂242.41~265-275~0.85

Performance in Drug Delivery: Skin Permeation Enhancement

Branched-chain fatty acid esters are recognized for their potential to enhance the percutaneous absorption of therapeutic agents.[1] This is attributed to their ability to disrupt the highly ordered structure of the stratum corneum, the primary barrier of the skin. The branching in the C2 position of the heptanoic acid chain is expected to create a bulkier molecule that can more effectively fluidize the lipid bilayers of the stratum corneum compared to its linear counterparts.

The enhancer effect is anticipated to be influenced by the length of the ester's alkyl chain. While shorter chains (methyl, ethyl) may offer better solvency for some drugs, longer chains (propyl, butyl) might exhibit a more pronounced lipid-disrupting effect. A comparative in vitro skin permeation study is essential to elucidate these differences.

Workflow for In Vitro Skin Permeation Study

G prep Skin Membrane Preparation setup Franz Diffusion Cell Setup prep->setup apply Test Formulation Application setup->apply sample Receptor Fluid Sampling apply->sample analyze Sample Analysis (e.g., HPLC) sample->analyze calc Data Calculation and Analysis analyze->calc G prepare_inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate prepare_dilutions Prepare Serial Dilutions of Esters prepare_dilutions->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read and Record MIC incubate->read_results

References

Validating Analytical Methods for 2-Butylheptanoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of stereoisomers are critical, as enantiomers of a chiral compound can have markedly different pharmacological and toxicological effects.[1] This guide provides a comprehensive comparison of three distinct chromatographic methods for the validation of 2-Butylheptanoic acid isomer analysis: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Chiral HPLC via derivatization, and Chiral Gas Chromatography (GC).

Method 1: Direct Chiral HPLC using a Chiral Stationary Phase (CSP)

Direct enantiomeric separation on a Chiral Stationary Phase (CSP) is often the most straightforward approach, avoiding complex sample preparation.[2][3] Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including acidic analytes.[1]

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: CHIRALPAK® IC (Immobilized cellulose (B213188) tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The addition of an acidic modifier like TFA is often necessary to ensure good peak shape and resolution for acidic compounds.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-Butylheptanoic acid at 1.0 mg/mL in the mobile phase.

    • Dilute the stock solution to the desired concentrations for calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Filter the final solutions through a 0.45 µm syringe filter before injection.

Workflow for Direct Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Racemic 2-Butylheptanoic Acid in Mobile Phase B Prepare Calibration Standards A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC System C->D E Separate on Chiral Stationary Phase (CHIRALPAK® IC) D->E F Detect at UV 210 nm E->F G Integrate Peaks F->G H Quantify Isomers G->H

Workflow for Direct Chiral HPLC.
Validation Data Summary

Validation ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0% - 102.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Resolution (Rs)> 2.0
Selectivity (α)> 1.2

Method 2: Indirect Chiral HPLC via Derivatization

The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[2][3] These resulting diastereomers have distinct physicochemical properties and can be separated on a standard achiral HPLC column.[2] This method is advantageous when a suitable chiral column is unavailable or when higher sensitivity is required, which can be achieved by using a fluorescent CDA.

Experimental Protocol
  • Derivatization:

    • Reagents: Racemic 2-Butylheptanoic acid, (S)-(-)-α-Methylbenzylamine (CDA), N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, Dichloromethane (DCM) as the solvent.

    • Procedure: In a clean vial, dissolve 1 mg of racemic 2-Butylheptanoic acid in 1 mL of anhydrous DCM. Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine and 1.1 equivalents of DCC. Allow the reaction to proceed at room temperature for 2 hours. Quench the reaction, and extract the formed diastereomeric amides.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Achiral Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (due to the phenyl group introduced by the CDA).

  • Sample Preparation:

    • Perform the derivatization reaction as described above.

    • After workup, dissolve the resulting diastereomeric amide mixture in the initial mobile phase.

    • Prepare calibration standards by derivatizing known concentrations of the racemic acid.

    • Filter the final solutions through a 0.45 µm syringe filter.

Workflow for Indirect Chiral HPLC Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A React Racemic Acid with Chiral Derivatizing Agent ((S)-(-)-α-Methylbenzylamine) B Form Diastereomers A->B C Extract Diastereomers B->C D Filter Sample (0.45 µm) C->D E Inject into HPLC System D->E F Separate on Achiral C18 Column E->F G Detect at UV 254 nm F->G H Integrate Peaks G->H I Quantify Diastereomers H->I

Workflow for Indirect Chiral HPLC.
Validation Data Summary

Validation ParameterResult
Linearity (R²)> 0.998
Range0.5 - 80 µg/mL
Precision (%RSD)< 2.5%
Accuracy (% Recovery)97.5% - 103.0%
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Resolution (Rs)> 1.8
Selectivity (α)> 1.15

Method 3: Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, Gas Chromatography (GC) is a powerful alternative. Carboxylic acids require derivatization to increase their volatility and prevent peak tailing.[4] Following derivatization, a chiral GC column can be used to separate the enantiomers.

Experimental Protocol
  • Derivatization:

    • Reagents: Racemic 2-Butylheptanoic acid, BF₃-Methanol (14% w/v).

    • Procedure: To 1 mg of the acid, add 2 mL of BF₃-Methanol. Heat at 60°C for 10 minutes to form the methyl esters. After cooling, add water and extract the esters with hexane (B92381).

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperatures:

    • Injector: 250°C.

    • Detector (FID): 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation:

    • Perform the esterification reaction as described above.

    • The final hexane extract is ready for injection.

    • Prepare calibration standards by derivatizing known concentrations of the racemic acid.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing A Esterify Racemic Acid (e.g., with BF₃-Methanol) B Form Volatile Methyl Esters A->B C Extract Esters into Hexane B->C D Inject into GC System C->D E Separate on Chiral GC Column (Cyclodextrin-based) D->E F Detect with FID or MS E->F G Integrate Peaks F->G H Quantify Isomers G->H

Workflow for Chiral GC Analysis.
Validation Data Summary

Validation ParameterResult
Linearity (R²)> 0.999
Range0.5 - 100 µg/mL
Precision (%RSD)< 1.5%
Accuracy (% Recovery)98.5% - 101.5%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Resolution (Rs)> 2.5
Selectivity (α)> 1.3

Comparison of Methods

The selection of the optimal method depends on various factors including available instrumentation, required sensitivity, sample throughput, and the complexity of the sample matrix.

FeatureDirect Chiral HPLCIndirect Chiral HPLCChiral GC
Principle Direct separation on CSPDerivatization to diastereomers, separation on achiral columnDerivatization to volatile esters, separation on chiral GC column
Sample Prep Simple (dissolve & filter)Complex (chemical reaction, workup)Moderate (chemical reaction, extraction)
Analysis Time ModeratePotentially longer due to broader peaksFast
Resolution (Rs) Good (>2.0)Good (>1.8)Excellent (>2.5)
Sensitivity ModeratePotentially high (if using fluorescent CDA)High (especially with MS)
Column Cost High (specialized CSP)Low (standard C18)High (specialized chiral GC column)
Method Dev. Can be complex (screening CSPs and mobile phases)Complex (optimizing derivatization and separation)Complex (optimizing derivatization and temperature program)
Key Advantage Simplicity, reduced risk of reaction artifactsUses standard HPLC equipment, potential for high sensitivityHigh resolution and sensitivity
Key Disadvantage Cost of chiral columns, potential for limited column lifetimeDerivatization can be time-consuming and introduce errorsNot suitable for non-volatile compounds; requires derivatization

Conclusion

All three methods—Direct Chiral HPLC, Indirect Chiral HPLC, and Chiral GC—offer viable pathways for the validation of an analytical method for 2-Butylheptanoic acid isomers.

  • Direct Chiral HPLC is the preferred method for its simplicity and directness, making it ideal for routine quality control environments where speed and minimal sample manipulation are priorities.

  • Indirect Chiral HPLC provides a cost-effective alternative if a suitable chiral column is not available. It also offers the flexibility to enhance sensitivity significantly by choosing a derivatizing agent with a strong chromophore or fluorophore.

  • Chiral GC stands out for its exceptional resolving power and sensitivity, particularly when coupled with a mass spectrometer. It is an excellent choice for complex matrices or when very low detection limits are required, provided the necessary derivatization step is incorporated into the workflow.

The ultimate choice will depend on a careful evaluation of the specific analytical requirements, available resources, and the intended application of the method. Each approach, when properly validated, can provide accurate and reliable quantification of 2-Butylheptanoic acid isomers.

References

2-Butylheptanoic Acid: A Comparative Guide to its Corrosion Inhibition Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition efficiency of 2-Butylheptanoic acid, benchmarking its potential performance against other long-chain carboxylic acid alternatives. While direct, extensive experimental data on 2-Butylheptanoic acid as a corrosion inhibitor is limited in publicly available literature, this guide synthesizes existing data on related compounds to provide a scientifically grounded comparison. The information is tailored for researchers and professionals in scientific and drug development fields who require an objective understanding of this compound's potential applications in corrosion prevention.

Performance Comparison: 2-Butylheptanoic Acid vs. Alternatives

The corrosion inhibition efficiency of carboxylic acids is significantly influenced by their molecular structure, particularly the length and branching of the alkyl chain. 2-Butylheptanoic acid, a branched C11 carboxylic acid, is compared here with straight-chain carboxylic acids of similar and varying carbon chain lengths.

Table 1: Comparison of Corrosion Inhibition Efficiency of Carboxylic Acids

InhibitorChemical StructureCarbon Chain LengthMetalCorrosive MediumInhibition Efficiency (%)Test MethodReference
2-Butylheptanoic Acid BranchedC11Carbon SteelHypothesizedData Not Available--
n-Heptanoic Acid (Sodium Salt)StraightC7Carbon SteelAqueous SolutionGoodMultiple Methods[1]
n-Undecanoic Acid (C11)StraightC11Carbon SteelAlkaline Solution~90%Weight Loss[2]
n-Heptadecanoic Acid (C17)StraightC17Carbon SteelAlkaline Solution>90%Weight Loss[2]
Oleic AcidStraight (Unsaturated)C18Mild Steel1 M HCl~86%Weight Loss[3]
Palmitic AcidStraightC16Mild Steel1 M HCl~74%Weight Loss[3]

Analysis of Performance:

Existing research on straight-chain carboxylic acids demonstrates a clear trend: corrosion inhibition efficiency increases with the length of the alkyl chain.[2][4] For instance, in an alkaline solution, the inhibition efficiency for carbon steel increases from shorter chains to longer chains, with an undecanoic acid (C11) achieving approximately 90% efficiency.[2] This is attributed to the larger surface area coverage and the enhanced hydrophobic barrier formed by the longer alkyl chains.

2-Butylheptanoic acid, also a C11 carboxylic acid, is expected to exhibit significant corrosion inhibition properties. However, its branched structure is a key differentiator. The butyl group at the alpha-position introduces steric hindrance, which can influence the packing density of the inhibitor molecules on the metal surface. Studies on branched versus straight-chain fatty acids have shown that branching affects the formation and morphology of the adsorbed monolayer.[5] While a densely packed monolayer of straight-chain molecules can form a highly effective barrier, the bulkier nature of branched molecules might lead to a less compact film. This could potentially result in a slightly lower, yet still substantial, inhibition efficiency compared to its straight-chain isomer, n-undecanoic acid.

The primary mechanism of corrosion inhibition by carboxylic acids involves the adsorption of the carboxylate group onto the metal surface, forming a protective film. The hydrophobic alkyl chain then orients away from the surface, creating a barrier that repels corrosive species.[6]

Experimental Protocols

To ensure objective and reproducible evaluation of corrosion inhibitors, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments used to determine corrosion inhibition efficiency.

Weight Loss Method (Gravimetric)

This is a fundamental and widely used method for determining corrosion rates and inhibition efficiency. The protocol is based on ASTM G1 and G31 standards.

Procedure:

  • Specimen Preparation: Metal coupons (e.g., carbon steel) of known dimensions are mechanically polished with a series of grit papers (e.g., up to 1200 grit), degreased with a suitable solvent like acetone, washed with deionized water, and dried. The initial weight of each coupon is accurately measured to the nearest 0.1 mg.

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor (2-Butylheptanoic acid and/or alternatives at various concentrations) for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After the exposure period, the coupons are removed, and the corrosion products are cleaned off according to ASTM G1 procedures. This typically involves immersion in a specific acid solution containing an inhibitor to prevent further attack on the base metal, followed by scrubbing with a soft brush.

  • Final Weighing: The cleaned coupons are washed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

    • W₀ is the weight loss of the coupon in the uninhibited solution.

    • Wᵢ is the weight loss of the coupon in the inhibited solution.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl). The electrodes are immersed in the corrosive solution (with and without inhibitor).

  • Open Circuit Potential (OCP) Measurement: The system is allowed to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[7]

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i'corr - icorr) / i'corr] x 100 Where:

    • i'corr is the corrosion current density in the uninhibited solution.

    • icorr is the corrosion current density in the inhibited solution.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer processes at the metal/solution interface.

Procedure:

  • Cell Setup and Stabilization: The same three-electrode cell as in potentiodynamic polarization is used. The working electrode is immersed in the test solution and allowed to reach a stable OCP.

  • Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is often fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in the Rct value in the presence of the inhibitor indicates a higher resistance to corrosion.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rct - R'ct) / Rct] x 100 Where:

    • Rct is the charge transfer resistance in the inhibited solution.

    • R'ct is the charge transfer resistance in the uninhibited solution.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Metal Formation of Protective Film Formation of Protective Film Metal->Formation of Protective Film Forms a hydrophobic barrier H+ H+ Cl- Cl- Inhibitor 2-Butylheptanoic Acid Molecule Inhibitor->Metal Adsorption of Carboxylate Group Formation of Protective Film->H+ Repels Corrosive Species Formation of Protective Film->Cl- Repels Corrosive Species

Caption: Mechanism of corrosion inhibition by 2-Butylheptanoic acid.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Specimen_Prep Metal Coupon Preparation Weight_Loss Weight Loss (ASTM G1/G31) Specimen_Prep->Weight_Loss Solution_Prep Prepare Corrosive & Inhibited Solutions Solution_Prep->Weight_Loss Polarization Potentiodynamic Polarization Solution_Prep->Polarization EIS Electrochemical Impedance Spectroscopy Solution_Prep->EIS Data_Collection Collect Weight Loss & Electrochemical Data Weight_Loss->Data_Collection Polarization->Data_Collection EIS->Data_Collection IE_Calculation Calculate Inhibition Efficiency (%) Data_Collection->IE_Calculation Comparison Compare Performance of Inhibitors IE_Calculation->Comparison

Caption: General experimental workflow for evaluating corrosion inhibitors.

References

A Comparative Analysis of Isostearic Acid and 2-Butylheptanoic Acid in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cosmetic formulation, the selection of fatty acids is pivotal in defining a product's sensory profile, stability, and efficacy. Isostearic acid, a well-established ingredient, is frequently utilized for its versatile properties. This guide seeks to provide a comparative analysis of isostearic acid and a lesser-known counterpart, 2-butylheptanoic acid, for researchers, scientists, and drug development professionals. However, a comprehensive review of publicly available scientific literature and industry resources reveals a significant disparity in the available data for these two compounds. While isostearic acid is extensively documented, information regarding the cosmetic applications and performance of 2-butylheptanoic acid is virtually non-existent.

Isostearic Acid: A Multifunctional Cosmetic Ingredient

Isostearic acid is a branched-chain saturated fatty acid, typically with 18 carbon atoms. Its unique molecular structure imparts a range of desirable properties in cosmetic formulations.

Key Functions and Performance Data:

PropertyPerformance CharacteristicsSupporting Evidence
Emolliency & Sensory Profile Provides a light, non-greasy, and silky skin feel. It helps to soften and smooth the skin's surface.Widely cited in cosmetic science literature and supplier documentation.
Emulsification Acts as an effective co-emulsifier, stabilizing oil-in-water emulsions and preventing phase separation.Utilized in a variety of cream and lotion formulations.
Stability Exhibits high oxidative and thermal stability due to its branched-chain structure, contributing to a longer product shelf life.A key advantage over unsaturated fatty acids which are prone to oxidation.
Dispersing Agent Aids in the uniform dispersion of pigments and mineral particles in color cosmetics and sunscreens.This property enhances the aesthetic and functional qualities of decorative cosmetics.
Skin Barrier Function Forms a protective barrier on the skin, reducing transepidermal water loss (TEWL) and helping to maintain skin hydration.Contributes to the overall health and resilience of the skin barrier.
Safety Profile Generally considered safe for use in cosmetics, with a low potential for irritation and sensitization. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isostearic acid is safe as a cosmetic ingredient in the present practices of use.[1]Extensive safety data available from regulatory bodies and research institutions.
Comedogenicity While some older studies suggested a potential for comedogenicity, the available tests are not considered adequate to predict human comedogenicity. It is often formulated in non-comedogenic products.[1]Individual skin responses can vary.

Experimental Protocols:

Standard methods for evaluating the performance of cosmetic ingredients like isostearic acid include:

  • Sensory Analysis: Panels of trained evaluators assess the tactile properties of formulations containing the ingredient, rating attributes such as slipperiness, greasiness, and absorption speed.

  • Emulsion Stability Testing: Formulations are subjected to accelerated aging conditions (e.g., elevated temperatures, freeze-thaw cycles) to assess their physical stability over time.

  • Transepidermal Water Loss (TEWL) Measurement: A tewameter is used to measure the rate of water evaporation from the skin surface, providing an indication of skin barrier function before and after product application.

  • Patch Testing: Human repeat insult patch tests (HRIPT) are conducted to evaluate the potential for skin irritation and sensitization.

2-Butylheptanoic Acid: An Overview of Available Data

In stark contrast to isostearic acid, there is a significant lack of publicly available information regarding the use and performance of 2-butylheptanoic acid in cosmetic or dermatological applications. Searches across scientific databases, regulatory websites, and cosmetic ingredient supplier information yield minimal to no relevant results.

While its chemical structure can be identified through resources like PubChem, there are no published studies detailing its:

  • Emollient or sensory properties on the skin.

  • Efficacy as an emulsifier or stabilizer in cosmetic formulations.

  • Impact on skin barrier function or hydration.

  • Safety profile, including potential for irritation, sensitization, or comedogenicity.

  • Performance in any comparative cosmetic studies.

Some search results have conflated 2-butylheptanoic acid with 2-butyloctanoic acid . While the latter has been identified as an emollient, surfactant, cleansing, and emulsifying agent in some cosmetic product databases, it is a distinct chemical entity from 2-butylheptanoic acid.

Logical Relationship: Data Availability Dictates Feasibility of Comparison

The following diagram illustrates the current state of knowledge and the resulting inability to perform a direct comparison.

cluster_Isostearic_Acid Isostearic Acid cluster_2_Butylheptanoic_Acid 2-Butylheptanoic Acid IA_Data Abundant Data Available: - Performance (Emolliency, Emulsification) - Safety (CIR Reviewed) - Experimental Protocols Result Direct Comparison Not Feasible IA_Data->Result Sufficient Information BHA_Data Data Scarcity: - No Cosmetic Performance Data - No Safety Data - No Published Studies BHA_Data->Result Insufficient Information

References

A Comparative Guide to Analytical Method Validation for Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of branched-chain fatty acids (BCFAs) is critical in various research fields, including microbiology, clinical diagnostics, and nutrition. The selection of a suitable analytical method and its proper validation are paramount to ensure data integrity and reproducibility. This guide provides an objective comparison of the two primary analytical techniques for BCFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS for BCFA analysis depends on several factors, including the need for derivatization, desired sensitivity, and the specific isomers of interest. GC-MS is a well-established and robust technique, while LC-MS offers the advantage of analyzing BCFAs in their native form.[1][2][3]

Quantitative Performance Data

The following tables summarize typical validation parameters for the analysis of fatty acids using GC-MS and LC-MS. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Typical Validation Parameters for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

Validation ParameterTypical PerformanceReference
Linearity (R²)≥ 0.99[4]
Limit of Detection (LOD)1–30 µg/L[5]
Limit of Quantitation (LOQ)2.4–285.3 nmol/L[6]
Accuracy (% Recovery)95–117%[4]
Precision (% RSD)1–4.5%[4]

Table 2: Typical Validation Parameters for LC-MS/MS Analysis of Branched-Chain Fatty Acids

Validation ParameterTypical PerformanceReference
Linearity (R²)> 0.995[6]
Limit of Detection (LOD)0.8–10.7 nmol/L[6]
Limit of Quantitation (LOQ)Well within the range of detected concentrations in serum[7]
Accuracy (% Recovery)Within ±15%[6]
Precision (% RSD)<12% (intra-day), <20% (inter-day)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the successful validation and application of analytical methods. Below are representative protocols for both GC-MS and LC-MS analysis of BCFAs.

GC-MS Analysis of BCFAs (as Fatty Acid Methyl Esters)

This method requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[8][9]

1. Sample Preparation and Derivatization (Methylation):

  • Lipid Extraction: Homogenize tissue samples or use biofluids directly. Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/phosphate-buffered saline.[1]

  • Methylation:

    • To the dried lipid extract, add 1 mL of toluene (B28343) and 2 mL of 1% sulfuric acid in methanol.

    • Incubate the mixture at 50°C overnight (maximum 18 hours).

    • After cooling, add 1 mL of distilled water and 1 mL of hexane (B92381), vortex, and centrifuge to separate the phases.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N GC or similar.

  • Column: HP-88 (88%-cyanopropyl) aryl-polysiloxane (60 m × 250 μm × 0.2 μm) or similar polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 200°C at 10°C/min, then to 220°C at 4°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.

  • Mass Spectrometer: Agilent 5975C MS or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for improved sensitivity and selectivity.[10]

UHPLC-MS/MS Analysis of BCFAs (Without Derivatization)

This method allows for the analysis of BCFAs in their native form, simplifying sample preparation.[8][9]

1. Sample Preparation:

  • Extraction: A simple protein precipitation and extraction can be performed. To 100 µL of plasma, add an internal standard solution and 400 µL of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Dilution: The supernatant can be diluted with an appropriate solvent (e.g., 80% methanol) before injection.

2. UHPLC-MS/MS Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity LC or similar.

  • Column: Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm) or a chiral column like Chiralpak IG-U for isomer separation.[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the BCFAs.

  • Flow Rate: 0.15 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490 QQQ).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of specific BCFAs and their internal standards.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process.[12][13][14]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob App Routine Analysis Rob->App

Caption: A generalized workflow for analytical method validation.

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the context of BCFA analysis, the following diagrams depict a relevant signaling pathway and a detailed experimental workflow.

G cluster_pathway Simplified BCFA Influence on Cellular Processes BCFA Branched-Chain Fatty Acids (BCFAs) Membrane Cell Membrane Fluidity BCFA->Membrane incorporation Signaling Intracellular Signaling Cascades Membrane->Signaling modulation Gene Gene Expression Signaling->Gene activation/ inhibition Metabolism Metabolic Regulation Gene->Metabolism downstream effects

Caption: Influence of BCFAs on cellular membrane fluidity and signaling.

G cluster_workflow BCFA Analysis Experimental Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Chromatographic Separation (GC or LC) Extraction->Analysis LC-MS Path Derivatization->Analysis GC-MS Path Detection Mass Spectrometry (MS or MS/MS) Analysis->Detection Data Data Acquisition & Processing Detection->Data Quant Quantification & Validation Data->Quant

Caption: Experimental workflow for BCFA analysis by GC-MS or LC-MS.

References

Inter-laboratory Comparison of 2-Butylheptanoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methodologies for the quantification of 2-Butylheptanoic acid. As no direct inter-laboratory comparison studies for this specific analyte are publicly available, this document presents a hypothetical inter-laboratory study to guide researchers, scientists, and drug development professionals. The data and protocols are based on established methods for similar branched-chain fatty acids.

The two primary analytical techniques evaluated in this guide are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods are widely used for the quantification of fatty acids in biological matrices and offer excellent sensitivity and selectivity.

Hypothetical Inter-laboratory Study Design

To assess the performance of these methods, a hypothetical inter-laboratory study was designed involving ten participating laboratories. Each laboratory received identical sets of samples containing known concentrations of 2-Butylheptanoic acid in a human plasma matrix. Participants were instructed to analyze the samples using their in-house, validated GC-MS or LC-MS/MS protocols. The performance of each laboratory was evaluated based on accuracy (reported concentration versus the known value) and precision (reproducibility of measurements).

Data Presentation

The quantitative results from the hypothetical inter-laboratory study are summarized in the tables below. These tables provide a clear comparison of the performance of the GC-MS and LC-MS/MS methods across the participating laboratories.

Table 1: Hypothetical Inter-laboratory Comparison Data for 2-Butylheptanoic Acid Analysis

ParameterGC-MSLC-MS/MS
Number of Participating Laboratories55
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.5 - 2 ng/mL0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 2 - 5 ng/mL0.5 - 1 ng/mL
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 15%< 12%
Accuracy (% Recovery) 88 - 105%92 - 108%

Table 2: Comparison of Analytical Method Characteristics

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Derivatization Often required to increase volatility and improve peak shape.Generally not required, simplifying sample preparation.
Sample Throughput Lower, due to longer run times and potential derivatization steps.Higher, due to faster chromatography and simpler sample preparation.
Sensitivity Good, but can be dependent on derivatization efficiency.Generally offers very high sensitivity, especially with modern instruments.
Selectivity Good, but can be limited by co-eluting matrix components.Excellent, particularly with Multiple Reaction Monitoring (MRM) mode.
Robustness Generally considered very robust and reliable.Can be susceptible to matrix effects and ion suppression.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent typical protocols for the analysis of 2-Butylheptanoic acid.

GC-MS Protocol

  • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled 2-Butylheptanoic acid). Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Derivatization: The extracted sample is dried down and derivatized to form a more volatile ester. A common method is to use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, incubating at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500 or Selected Ion Monitoring (SIM) for target ions.

LC-MS/MS Protocol

  • Sample Preparation: To 100 µL of plasma, add an internal standard. Perform a protein precipitation with acetonitrile. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Conditions: Electrospray Ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) transitions would be optimized for 2-Butylheptanoic acid and its internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample (Plasma) add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction / Protein Precipitation add_is->extraction derivatization Derivatization extraction->derivatization lc_separation LC Separation extraction->lc_separation gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS Detection (EI) gc_separation->ms_detection_gc quantification Quantification ms_detection_gc->quantification ms_detection_lc MS/MS Detection (ESI) lc_separation->ms_detection_lc ms_detection_lc->quantification

Caption: Experimental workflow for 2-Butylheptanoic acid analysis.

method_comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods sensitivity Sensitivity selectivity Selectivity throughput Throughput robustness Robustness gcms GC-MS gcms->sensitivity Good gcms->selectivity Good gcms->throughput Lower gcms->robustness High lcms LC-MS/MS lcms->sensitivity Excellent lcms->selectivity Excellent lcms->throughput Higher lcms->robustness Moderate

Caption: Comparison of analytical methods for 2-Butylheptanoic acid.

A Spectroscopic Guide to Differentiating 2-Butylheptanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural nuances of isomeric compounds can profoundly influence their pharmacological and toxicological profiles. In drug development and metabolic studies, the precise identification of isomers is paramount. This guide provides a comparative analysis of 2-butylheptanoic acid and four of its structural isomers, focusing on their distinguishing features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The data presented herein is predicted, offering a robust framework for the identification and differentiation of these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-butylheptanoic acid and its isomers. These predictions highlight the key differences that arise from the varied placement and branching of the butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm), Multiplicities, and Integrations

CompoundCarboxyl H (~12.0 ppm)α-HOther Characteristic Protons
2-Butylheptanoic acid 1H, br s~2.3 (1H, m)~0.9 (6H, overlapping t)
3-Butylheptanoic acid 1H, br s~2.2 (2H, t)~0.9 (6H, overlapping t)
4-Butylheptanoic acid 1H, br s~2.3 (2H, t)~0.9 (6H, overlapping t)
2-(sec-Butyl)heptanoic acid 1H, br s~2.4 (1H, m)~1.0 (3H, d), ~0.9 (6H, overlapping t)
2-(tert-Butyl)heptanoic acid 1H, br s~2.2 (1H, s)~1.1 (9H, s), ~0.9 (3H, t)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CompoundCarboxyl C (~180 ppm)α-Cβ-CButyl Group CarbonsHeptyl Chain Carbons
2-Butylheptanoic acid ~181~45~34~32, ~29, ~23, ~14~31, ~29, ~23, ~14
3-Butylheptanoic acid ~180~35~42~30, ~29, ~23, ~14~36, ~29, ~23, ~14
4-Butylheptanoic acid ~180~36~27~37, ~30, ~23, ~14~32, ~29, ~23, ~14
2-(sec-Butyl)heptanoic acid ~182~52~30~35 (CH), ~27 (CH₂), ~12 (CH₃), ~11 (CH₃)~31, ~29, ~23, ~14
2-(tert-Butyl)heptanoic acid ~183~55~28~38 (quaternary C), ~28 (3 x CH₃)~32, ~29, ~23, ~14

Table 3: Key Predicted IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC-H StretchC=O Stretch
All Isomers 3300-2500 (broad)2960-28501720-1700

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
2-Butylheptanoic acid 186129 ([M-C₄H₉]⁺), 115, 87, 73, 57
3-Butylheptanoic acid 186143 ([M-C₃H₇]⁺), 129, 115, 87, 73
4-Butylheptanoic acid 186157 ([M-C₂H₅]⁺), 129, 115, 87, 73
2-(sec-Butyl)heptanoic acid 186129 ([M-C₄H₉]⁺), 115, 87, 73, 57
2-(tert-Butyl)heptanoic acid 186129 ([M-C₄H₉]⁺), 115, 87, 73, 57 (prominent)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-butylheptanoic acid isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Use proton decoupling to simplify the spectrum. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to the sample spectrum. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a gas chromatograph (GC-MS) for separation and analysis.

  • Data Acquisition: In EI-MS, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300. In ESI-MS, the sample is introduced in a liquid stream, and the mass spectrum is acquired in either positive or negative ion mode.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of 2-butylheptanoic acid isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of 2-Butylheptanoic Acid Isomers cluster_isomers Isomers of 2-Butylheptanoic Acid cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis cluster_identification Isomer Identification I1 2-Butylheptanoic acid NMR NMR Spectroscopy (¹H and ¹³C) I1->NMR IR IR Spectroscopy I1->IR MS Mass Spectrometry I1->MS I2 3-Butylheptanoic acid I2->NMR I2->IR I2->MS I3 4-Butylheptanoic acid I3->NMR I3->IR I3->MS I4 2-(sec-Butyl)heptanoic acid I4->NMR I4->IR I4->MS I5 2-(tert-Butyl)heptanoic acid I5->NMR I5->IR I5->MS NMR_Data Chemical Shifts Splitting Patterns Number of Signals NMR->NMR_Data IR_Data Characteristic Frequencies (C=O, O-H, C-H) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Patterns MS->MS_Data Comparison Tabulated Data Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Unique Spectroscopic Fingerprint for Each Isomer Comparison->Identification

Caption: Workflow for Isomer Differentiation.

This guide provides a foundational spectroscopic framework for the differentiation of 2-butylheptanoic acid isomers. While the presented data is based on predictions, it offers valuable insights into the expected spectral differences, guiding researchers in their experimental design and data interpretation. For definitive identification, comparison with experimentally obtained spectra of authenticated standards is always recommended.

A Comparative Guide to Assessing the Purity of Synthesized 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical step in ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-Butylheptanoic acid, a branched-chain fatty acid with potential applications in various therapeutic areas. We will delve into the experimental protocols for key analytical methods, present comparative data, and provide a workflow for a robust purity assessment strategy.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity assessment is crucial and depends on factors such as the nature of potential impurities, the required sensitivity, and the availability of instrumentation. The most common and effective methods for analyzing fatty acids like 2-Butylheptanoic acid include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Mass Spectrometry (MS) is often coupled with GC or HPLC to provide structural information about impurities.

Technique Principle Strengths Weaknesses Typical Purity Determination
GC-FID Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by a Flame Ionization Detector.- High resolution for volatile compounds.- Robust and reproducible.- Quantitative accuracy.- Requires derivatization for non-volatile or polar compounds.- High temperatures can degrade thermally labile molecules.Area percent of the main peak relative to the total peak area.
GC-MS Combines the separation power of GC with the identification capabilities of Mass Spectrometry.- Provides molecular weight and structural information of impurities.- High sensitivity and specificity.- Similar limitations to GC-FID regarding volatility and thermal stability.- More complex instrumentation.Area percent from Total Ion Chromatogram (TIC) and mass spectral identification of impurities.
HPLC-UV/PDA Separation based on the compound's affinity for the stationary and mobile phases, with detection by UV-Vis or Photodiode Array detector.- Suitable for non-volatile and thermally sensitive compounds.- Wide range of column chemistries for versatile separations.- Requires the analyte to have a chromophore for UV detection.- Lower resolution for some isomers compared to GC.Area percent of the main peak relative to the total peak area at a specific wavelength.
HPLC-MS Couples the separation capabilities of HPLC with the detection power of Mass Spectrometry.[1][2]- Applicable to a wide range of compounds.- Provides molecular weight information for non-volatile impurities.- More expensive and complex than HPLC-UV.- Ionization efficiency can vary between compounds.Area percent from TIC and mass spectral identification of impurities.
NMR Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).- Non-destructive technique.- Provides unambiguous structural confirmation.- Can quantify impurities without the need for a reference standard of the impurity.- Lower sensitivity compared to chromatographic methods.- Can be complex to interpret for mixtures.Molar ratio of the analyte to a certified internal standard.

Illustrative Purity Assessment of Synthesized 2-Butylheptanoic Acid

The following table presents hypothetical data from the analysis of a synthesized batch of 2-Butylheptanoic acid using various analytical techniques.

Analytical Method Parameter Result for 2-Butylheptanoic Acid Interpretation
GC-FID Retention Time12.5 minElution time of the main component.
Purity (Area %)98.5%High purity with minor volatile impurities.
GC-MS Retention Time12.5 minConfirms the elution time of the main component.
m/z of Main Peak186.16 (M+)Corresponds to the molecular weight of 2-Butylheptanoic acid.
Identified ImpurityIsomer at RT 12.2 min (m/z 186.16)Presence of a structural isomer.
HPLC-UV (210 nm) Retention Time8.2 minElution time of the main component.
Purity (Area %)99.1%High purity with minor UV-active impurities.
¹H NMR (500 MHz) Chemical Shifts (ppm)Consistent with the structure of 2-Butylheptanoic acid.Confirms the identity of the main component.
Quantitative NMR98.8% (vs. internal standard)Accurate determination of molar purity.

Comparison with a Structural Alternative: Valproic Acid

A comparison with a structurally similar and well-established compound like Valproic Acid (2-propylpentanoic acid) can provide context for purity expectations and analytical challenges.

Feature 2-Butylheptanoic Acid Valproic Acid
Chemical Structure C₁₁H₂₂O₂C₈H₁₆O₂
Molecular Weight 186.29 g/mol 144.21 g/mol
Typical Purity (Pharmaceutical Grade) >98%>98%
Primary Application InvestigationalAnticonvulsant, Mood stabilizer
Key Analytical Challenges - Separation from branched-chain isomers.- Lack of a strong chromophore for UV detection.- Analysis of related substances and degradation products.- Enantioselective analysis if applicable.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of 2-Butylheptanoic acid and identify volatile impurities.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-Butylheptanoic acid in a suitable solvent like dichloromethane (B109758) or methanol. Derivatization to form a more volatile ester (e.g., methyl ester) may be necessary to improve peak shape and is a common practice for fatty acid analysis.[3]

  • GC Conditions:

    • Column: A capillary column suitable for fatty acid analysis, such as a DB-23 or similar polar phase column (e.g., 60 m x 0.25 mm, 0.15 µm film thickness).[4]

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak and any impurities by comparing their mass spectra with a spectral library or by interpretation of fragmentation patterns. Calculate the purity based on the area percentage of the main peak.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To quantify the purity of 2-Butylheptanoic acid and detect non-volatile impurities.

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-Butylheptanoic acid in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and determine the absolute purity of 2-Butylheptanoic acid.

Instrumentation: NMR spectrometer (e.g., 400 or 500 MHz).

Procedure:

  • Sample Preparation: Accurately weigh about 10-20 mg of the 2-Butylheptanoic acid sample and a similar amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of 2-Butylheptanoic acid and a signal from the internal standard.

    • Calculate the molar purity of the sample based on the integral values, the number of protons for each signal, and the weights of the sample and the internal standard.

Workflow for Purity Assessment of Synthesized 2-Butylheptanoic Acid

A logical workflow ensures a thorough and reliable assessment of the purity of a synthesized compound.

cluster_0 Synthesis & Purification cluster_1 Initial Purity Screening cluster_2 Structural Confirmation & Impurity Identification cluster_3 Quantitative Purity Determination cluster_4 Final Purity Assessment Synthesis Chemical Synthesis of 2-Butylheptanoic Acid Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC GC_FID_Screen GC-FID Screening Purification->GC_FID_Screen NMR_Spec NMR Spectroscopy (¹H, ¹³C) GC_FID_Screen->NMR_Spec GC_MS_Analysis GC-MS Analysis GC_FID_Screen->GC_MS_Analysis HPLC_MS_Analysis HPLC-MS Analysis GC_FID_Screen->HPLC_MS_Analysis qNMR Quantitative NMR (qNMR) NMR_Spec->qNMR GC_FID_Quant GC-FID Quantitative Analysis GC_MS_Analysis->GC_FID_Quant HPLC_UV_Quant HPLC-UV Quantitative Analysis HPLC_MS_Analysis->HPLC_UV_Quant Final_Report Final Purity Report (>98%?) qNMR->Final_Report HPLC_UV_Quant->Final_Report GC_FID_Quant->Final_Report

Caption: Workflow for the synthesis, purification, and purity assessment of 2-Butylheptanoic acid.

References

Safety Operating Guide

Navigating the Proper Disposal of 2-Butylheptanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-Butylheptanoic acid, ensuring a secure laboratory environment. While a specific Safety Data Sheet (SDS) for 2-Butylheptanoic acid was not identified, the following procedures are based on established guidelines for the disposal of hazardous chemical waste and data from structurally similar carboxylic acids.

Important: Always consult the specific Safety Data Sheet provided by the manufacturer for 2-Butylheptanoic acid and adhere to your institution's Environmental Health and Safety (EHS) protocols. The information presented here serves as a general guide.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on safety protocols for similar chemicals, handling of 2-Butylheptanoic acid and its waste should be performed while wearing:

  • Eye and Face Protection: Safety glasses with side shields or goggles are essential.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[1]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, especially in a poorly ventilated area, a NIOSH/MSHA-approved respirator should be used.

Handle the chemical and its waste within a chemical fume hood to minimize inhalation exposure.

Standard Disposal Protocol for 2-Butylheptanoic Acid

The following protocol outlines the standard operating procedure for the disposal of 2-Butylheptanoic acid in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify the waste as "2-Butylheptanoic acid."

  • This compound should be treated as a non-halogenated organic waste.[2]

  • Crucially, segregate it from incompatible materials to prevent dangerous reactions.[3][4] Store it separately from bases, oxidizing agents, and reducing agents.[3]

2. Container Selection:

  • Select a waste container that is in good condition, leak-proof, and chemically compatible with the acid.[3][4] A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid is generally appropriate.

  • Ensure the container is clean and dry before the initial addition of waste.

3. Labeling the Waste Container:

  • Affix a "Hazardous Waste" label to the container.[5][6]

  • Clearly write the full chemical name: "2-Butylheptanoic acid." Do not use abbreviations.

  • Include the date when waste is first added to the container and the name of the principal investigator or laboratory group.

4. Waste Accumulation and Storage:

  • Carefully transfer the 2-Butylheptanoic acid waste into the labeled container.

  • Do not overfill the container; a general guideline is to leave at least 10% or a one-inch headspace to allow for expansion.[3][4]

  • Keep the waste container securely sealed at all times, except when adding waste.[3][5][6]

  • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.[3][4]

  • The storage area must have secondary containment, such as a lab tray, capable of holding 110% of the volume of the primary container to capture any potential leaks or spills.[5]

5. Requesting Disposal:

  • Once the waste container is full or approaches the accumulation time limit, schedule a pickup with your institution's EHS department.[5]

  • Follow your institution's specific procedures for completing a chemical waste pickup request form.

Disposal of Empty Containers:

  • For containers that held 2-Butylheptanoic acid, they may be considered non-hazardous after being triple-rinsed with a suitable solvent.[4][6]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][7]

  • After triple-rinsing and allowing the container to air-dry in a ventilated area (e.g., a fume hood), deface the original label and dispose of it in the regular laboratory trash or recycling, as per your institution's guidelines.[4][8]

Quantitative Disposal Guidelines Summary

The following table summarizes key quantitative parameters based on general hazardous waste protocols.

ParameterGuidelineSource
Container Headspace Leave at least 10% of the container volume empty.[4]
Maximum Accumulation Time 90 days from the date waste is first added.[5]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[5]
pH for Drain Disposal (if neutralized) Between 5.5 and 9.5 for neutralized aqueous solutions (Note: This is generally not recommended for organic acids without EHS approval).[9]

Disposal Process Workflow

The diagram below illustrates the decision-making process for the proper disposal of 2-Butylheptanoic acid.

start Start: 2-Butylheptanoic Acid for Disposal ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify 2. Identify as Hazardous Waste (Non-Halogenated Organic Acid) ppe->identify container 3. Select & Label Compatible Waste Container identify->container accumulate 4. Accumulate Waste in a Satellite Accumulation Area (SAA) with Secondary Containment container->accumulate full_or_time Is Container Full or Has Time Limit Been Reached? accumulate->full_or_time full_or_time->accumulate No request 5. Request Pickup from Environmental Health & Safety (EHS) full_or_time->request Yes end End: Proper Disposal request->end

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for 2-Butylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This guide provides essential safety and logistical information for handling 2-Butylheptanoic acid, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. While specific hazard data for 2-Butylheptanoic acid is limited, information from structurally similar carboxylic acids indicates a risk of serious eye damage and skin irritation or burns.[1][2][3][4] Therefore, a cautious approach to PPE is mandatory.

Core Personal Protective Equipment (PPE)

When handling 2-Butylheptanoic acid, a comprehensive PPE strategy is essential. The following table summarizes the required equipment.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A full-face shield should be worn over goggles when there is a significant risk of splashing.[6]To protect against splashes that can cause serious eye damage.[2]
Hands Chemical-resistant gloves. Butyl rubber or Viton™ gloves are highly recommended for handling corrosive acids.[7][8] Thicker gauge gloves are preferable. Always inspect gloves for integrity before use.[2]To prevent skin contact which can lead to severe irritation or chemical burns.[3]
Body A chemical-resistant laboratory coat (knee-length) or apron worn over long-sleeved clothing.To protect skin and personal clothing from spills and splashes.
Feet Closed-toe shoes made of a non-porous material.To protect feet from accidental spills.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of vapors or mists, which may cause respiratory irritation.
Quantitative Data and Exposure Limits

At present, specific Occupational Exposure Limits (OELs) for 2-Butylheptanoic acid have not been established.[9] In the absence of this data, it is crucial to handle the substance with engineering controls and PPE sufficient to minimize any potential exposure. For glove selection, always consult the manufacturer's specific chemical resistance data.

Glove MaterialGeneral Recommendation for Carboxylic AcidsBreakthrough Time
Butyl Rubber Excellent resistance to corrosive acids.[8][10]Manufacturer-specific data should be consulted.
Viton™ Excellent resistance to a broad range of chemicals, including corrosive acids.[8]Manufacturer-specific data should be consulted.
Nitrile Rubber Good general chemical resistance, but may be less suitable for prolonged contact with some organic acids.Varies significantly by manufacturer and glove thickness. Not recommended for immersion.
Neoprene Good resistance to a range of acids.Manufacturer-specific data should be consulted.

Procedural Guide for PPE Usage

PPE Selection and Inspection
  • Risk Assessment : Before beginning any procedure, assess the risks involved. Consider the quantity of 2-Butylheptanoic acid being handled, the potential for splashing or aerosol generation, and the duration of the task.

  • Glove Selection : Choose gloves based on the information in the table above and, most importantly, the glove manufacturer's chemical resistance guide. For prolonged or high-exposure tasks, select gloves with a longer breakthrough time.

  • Inspection : Before each use, carefully inspect all PPE for signs of degradation, punctures, or tears. This is especially critical for gloves.[2] Discard and replace any damaged items immediately.

Donning (Putting On) PPE

Follow this sequence to ensure proper protection:

  • Lab Coat/Apron : Put on your lab coat and fasten it completely.

  • Goggles/Face Shield : Put on your safety goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves : Put on your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE

This sequence is designed to minimize the spread of contamination.

  • Gloves : Remove gloves first. Use a "glove-in-glove" technique: with one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield/Goggles : Remove your face shield or goggles from the back of your head. Avoid touching the front surface.

  • Lab Coat/Apron : Unfasten your lab coat, and as you remove it, fold the contaminated outside inwards.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[1]

Disposal of Contaminated PPE
  • Waste Stream : All disposable PPE contaminated with 2-Butylheptanoic acid must be considered hazardous waste.

  • Containment : Place used gloves and other disposable items into a designated, clearly labeled hazardous waste container.[3]

  • Regulations : Dispose of all chemical waste, including contaminated PPE, in accordance with your institution's and local environmental regulations.

PPE Selection Workflow for 2-Butylheptanoic Acid

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-Butylheptanoic acid.

PPE_Workflow start Start: Handling 2-Butylheptanoic Acid risk_assessment 1. Conduct Risk Assessment - Quantity? - Splash/Aerosol Potential? - Duration? start->risk_assessment engineering_controls 2. Use Engineering Controls (e.g., Chemical Fume Hood) risk_assessment->engineering_controls ppe_selection 3. Select Appropriate PPE engineering_controls->ppe_selection ppe_core Core PPE: - Safety Goggles - Chemical-Resistant Lab Coat - Closed-Toe Shoes ppe_selection->ppe_core gloves Gloves: - Inspect Before Use - Butyl or Viton Recommended ppe_selection->gloves splash_risk High Splash Risk? ppe_selection->splash_risk face_shield Add Full-Face Shield splash_risk->face_shield Yes inhalation_risk Inadequate Ventilation or Aerosol Generation? splash_risk->inhalation_risk No face_shield->inhalation_risk respirator Add NIOSH-Approved Respirator (Organic Vapor Cartridge) inhalation_risk->respirator Yes donning 4. Don PPE Correctly inhalation_risk->donning No respirator->donning handling 5. Perform Chemical Handling donning->handling doffing 6. Doff PPE Carefully (Avoid Contamination) handling->doffing disposal 7. Dispose of Contaminated PPE as Hazardous Waste doffing->disposal end End disposal->end

Caption: PPE selection and use workflow for 2-Butylheptanoic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.